Butonate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQXYNWONVOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041697 | |
| Record name | Butonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Butonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
129 °C at 0.5 mm HG | |
| Record name | BUTONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with most organic solvents, DEODORIZED KEROSENE DISSOLVES 2-3% | |
| Record name | BUTONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3742 | |
| Record name | BUTONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000112 [mmHg] | |
| Record name | Butonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless, somewhat oily liquid | |
CAS No. |
126-22-7 | |
| Record name | Butonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butonate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BUTONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M9R3Q494 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Biological Interactions of Butonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butonate [O,O-dimethyl (2,2,2-trichloro-1-n-butyryloxyethyl)phosphonate] is an organophosphate insecticide and veterinary anthelmintic. As a member of the organophosphate class, its biological activity is primarily attributed to its role as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its mechanism of action and associated signaling pathways.
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are crucial for understanding its behavior in biological and environmental systems. These properties have been determined through various experimental techniques.
Identification and Structure
| Property | Value |
| IUPAC Name | (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate[1] |
| CAS Number | 126-22-7[1] |
| Molecular Formula | C8H14Cl3O5P[1] |
| Molecular Weight | 327.5 g/mol [1] |
| SMILES | CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC[1] |
| InChI | InChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3[1] |
Physicochemical Properties
| Property | Value |
| Physical Description | Colorless, somewhat oily liquid with a slight ester odor.[1] |
| Boiling Point | 129 °C at 0.5 mmHg[1] |
| Density | 1.3742 g/cm³[1] |
| Solubility | Miscible with most organic solvents.[1] |
| Vapor Pressure | 0.000112 mmHg[1] |
| Refractive Index | 1.4707[1] |
Experimental Protocols
The determination of the chemical and physical properties of this compound involves a range of standard laboratory procedures.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
Materials:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
This compound sample
-
Heating oil (e.g., mineral oil)
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the this compound.
-
The test tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.
-
The apparatus is heated gently and evenly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of this compound.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it)
-
Analytical balance
-
This compound sample
-
Distilled water (for calibration)
-
Thermostat
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with distilled water and weighed again at a constant temperature to determine its volume.
-
The pycnometer is then emptied, dried, and filled with the this compound sample.
-
The filled pycnometer is weighed at the same constant temperature.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Solubility
Objective: To determine the extent to which this compound dissolves in various solvents.
Materials:
-
Test tubes
-
This compound sample
-
A range of solvents (e.g., water, ethanol, acetone, hexane)
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
A small, measured amount of a solvent is placed in a test tube.
-
A small, known amount of this compound is added to the solvent.
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand and is visually inspected for the presence of undissolved solute.
-
The process is repeated with increasing amounts of this compound until no more solute dissolves, allowing for a quantitative or qualitative assessment of solubility.
Biological Activity and Signaling Pathways
As an organophosphate, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.
Acetylcholinesterase Inhibition
The inhibition of AChE by this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of normal nerve function is the basis of its insecticidal and toxic effects.
Downstream Signaling: MAPK Pathway Activation
The overstimulation of cholinergic receptors can trigger a cascade of intracellular signaling events. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. The accumulation of acetylcholine can lead to increased intracellular calcium levels and the generation of reactive oxygen species (ROS), which in turn activate various components of the MAPK cascade, such as p38, JNK, and ERK. This can ultimately lead to cellular stress, inflammation, and apoptosis.
Experimental Workflow: In Vitro Toxicity Assessment
Assessing the toxicity of this compound in a laboratory setting involves a structured workflow to determine its effects on cellular systems. A common approach is to evaluate its impact on cell viability and the induction of oxidative stress.
Conclusion
This compound, as an organophosphate insecticide, exhibits a well-defined set of chemical and physical properties that govern its environmental fate and biological interactions. Its primary mechanism of action through the inhibition of acetylcholinesterase is characteristic of its class, leading to a cascade of downstream signaling events, including the activation of the MAPK pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other organophosphates, which is essential for understanding their toxicological profiles and for the development of potential countermeasures. Further research into the specific kinetics of this compound's interaction with acetylcholinesterase and its detailed effects on various cell types will contribute to a more complete understanding of this compound.
References
The Pharmacokinetics and Bioavailability of Butonate and its Derivatives: A Technical Guide
Disclaimer: Direct and comprehensive pharmacokinetic data for Butonate is limited in publicly available scientific literature. This compound is a butyrate ester, and it is presumed that its therapeutic and systemic effects are mediated through the action of butyrate following its release from the parent compound. Therefore, this guide focuses on the pharmacokinetics and bioavailability of butyrate, delivered through various formulations such as sodium butyrate, lysine butyrate, and the prodrug tributyrin, to provide a robust and relevant overview for researchers, scientists, and drug development professionals.
Introduction to Butyrate Pharmacokinetics
Butyrate is a short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and has garnered significant interest for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.[1] However, the clinical application of butyrate is challenged by its rapid metabolism and unpleasant odor and taste.[2] To overcome these limitations, various formulations, including salts and prodrugs, have been developed to improve its delivery and systemic exposure. Understanding the pharmacokinetic profiles of these different formulations is crucial for optimizing their therapeutic use.
This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of butyrate, with a focus on comparative data from different oral formulations. Detailed experimental protocols and analytical methodologies are also presented to aid in the design and interpretation of future studies.
Data Presentation: Pharmacokinetic Parameters of Butyrate Formulations
The systemic exposure to butyrate following oral administration is highly dependent on the formulation. The following tables summarize the key pharmacokinetic parameters from a comparative clinical trial in humans.
Table 1: Pharmacokinetic Parameters of Different Butyrate Formulations in Healthy Men [1][3][4]
| Formulation | Dose (of Butyric Acid) | Cmax (µg/mL) | Tmax (min) | AUC₀₋₂₁₀ (µg/mL/min) |
| Lysine Butyrate (LysB) | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |
| Sodium Butyrate (NaB) | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |
| Tributyrin (TB) | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |
Data are presented as Mean ± SD.[1]
Table 2: Pharmacokinetic Parameters of Tributyrin in Patients with Solid Tumors [5][6]
| Dose | Peak Plasma Butyrate Concentration (Cmax) | Time to Peak (Tmax) |
| 50 to 400 mg/kg/day (once daily) | 0 to 0.45 mM | 0.25 to 3 hours |
| 150 to 200 mg/kg (three times daily) | Median of 52 µM | Not specified |
Experimental Protocols
The following sections detail the methodologies employed in pharmacokinetic studies of butyrate formulations.
Clinical Study Design for Comparative Pharmacokinetics
A randomized, three-arm, crossover clinical trial was conducted to compare the pharmacokinetic parameters of lysine butyrate, sodium butyrate, and tributyrin.[1][3]
-
Participants: Ten healthy men (average age 29.1 ± 10.4 years) participated in the study.[1][3]
-
Study Design: The study followed a randomized, single-blinded, three-arm, crossover design.[1] Participants attended a screening visit and three testing visits.[1]
-
Dosing: Each participant received a single oral dose of three different butyrate products, each delivering a total of 786 mg of butyric acid.[1][3]
-
Blood Sampling: Serum butyrate concentrations were measured at baseline (before ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.[1][3]
Analytical Methodology for Butyrate Quantification
Accurate quantification of the volatile and low-concentration short-chain fatty acids in biological matrices is challenging.[7] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[7]
A sensitive GC-MS method for the quantification of SCFAs in plasma and serum has been developed.[7]
-
Sample Preparation:
-
Analysis: The organic extract is directly injected into the GC-MS system.[7]
-
Instrumentation: A polar GC column coupled to a mass spectrometer is used for separation and detection.[7]
-
Limit of Detection: The limit of detection for butyrate is in the range of 0.03–0.12 µg/mL.[7]
Another GC-MS method involves derivatization to improve sensitivity and resolution.[8]
-
Sample Preparation:
-
Analysis: The derivatized sample is analyzed by GC-MS using chemical ionization with ammonia as the reagent gas.[8]
LC-MS/MS offers an alternative with less time-consuming sample preparation.[9]
-
Sample Preparation for LC-MS/MS:
-
Serum is thawed and mixed with internal standards in acetonitrile (ACN) and placed on ice.
-
The ACN is separated by centrifugation, and water is added to the supernatant.
-
SCFAs are derivatized with 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The derivatized SCFAs are extracted with methyl tert-butyl ether (MTBE), dried under nitrogen, and reconstituted in 10% acetonitrile/water.[10]
-
-
Analysis: The prepared sample is injected into the LC-MS/MS system.
-
Instrumentation: A reversed-phase column is used for chromatographic separation, and a triple quadrupole mass spectrometer is used for detection.[10]
Mandatory Visualizations
Metabolic Pathway of Butyrate from Tributyrin
The following diagram illustrates the metabolic conversion of the prodrug tributyrin to butyrate and its subsequent entry into central metabolic pathways.
Caption: Metabolic fate of orally administered tributyrin.
Experimental Workflow for a Butyrate Pharmacokinetic Study
This diagram outlines a typical experimental workflow for a clinical pharmacokinetic study of an oral butyrate formulation.
Caption: Experimental workflow for a butyrate pharmacokinetic study.
Conclusion
The pharmacokinetics of butyrate are characterized by rapid absorption and metabolism, which presents a significant hurdle for its therapeutic development. The choice of formulation has a profound impact on the bioavailability of butyrate. As demonstrated, lysine butyrate and sodium butyrate lead to a more rapid and higher systemic exposure compared to the prodrug tributyrin.[1][3] This in-depth technical guide, by providing a consolidated view of the available pharmacokinetic data, experimental protocols, and analytical methodologies, serves as a valuable resource for scientists and researchers in the field of drug development. The detailed information presented herein should facilitate the design of future studies aimed at optimizing the delivery and therapeutic efficacy of butyrate and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyric acid - Wikipedia [en.wikipedia.org]
- 4. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacokinetics of butorphanol in male neutered cats anesthetized with isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Introduction: The Butyric Acid Dilemma and the Prodrug Solution
An In-depth Technical Guide to Butonate as a Potential Prodrug for Butyric Acid Delivery
Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a molecule of immense interest in therapeutics. Produced by microbial fermentation of dietary fiber in the colon, it serves as the primary energy source for colonocytes and is a potent modulator of host cellular processes.[1] Its primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors, which lead to powerful anti-inflammatory and anti-neoplastic effects.[2][3] These properties make butyric acid a promising therapeutic agent for conditions such as colorectal cancer and inflammatory bowel disease (IBD).
However, the clinical application of butyric acid is severely hampered by its pharmacokinetic profile. When administered systemically, it has an extremely short plasma half-life, measured in mere minutes, due to rapid metabolism.[4][5] This rapid clearance makes it challenging to maintain the millimolar concentrations required for therapeutic efficacy.
A proven strategy to overcome such pharmacokinetic limitations is the use of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For butyric acid, an ester prodrug approach can mask the polar carboxylic acid group, potentially improving lipophilicity, cell membrane permeability, and metabolic stability, allowing for more efficient delivery of the active butyric acid to target tissues.
This guide explores this compound, a butyrate ester, as a structural candidate for a butyric acid prodrug. While its current applications are primarily as an insecticide and veterinary anthelmintic, its chemical structure warrants a technical evaluation of its potential for therapeutic butyric acid delivery.[6][7]
Chemical and Physical Properties of this compound
This compound, also known as tribufon, is an organophosphate and a butyrate ester. Its key chemical and physical properties are summarized in the table below, based on available data.
| Property | Value | Reference |
| IUPAC Name | (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate | [6] |
| Molecular Formula | C₈H₁₄Cl₃O₅P | [6] |
| Molecular Weight | 341.52 g/mol | [6] |
| CAS Number | 126-22-7 | [6] |
| Physical Description | Colorless, somewhat oily liquid | [6] |
| Odor | Slight ester odor | [6] |
| Solubility | Miscible with most organic solvents | [6] |
Proposed Mechanism of Action: Bioconversion to Butyric Acid
The central premise of using this compound as a prodrug is its potential for hydrolysis by endogenous esterases. Ester prodrugs are widely used to enhance the delivery of drugs containing carboxyl groups. Cellular esterases, which are abundant in various tissues including the liver and blood, can cleave the ester bond to release the active carboxylic acid and the corresponding alcohol moiety.[8][9][10]
In the case of this compound, this would involve the cleavage of the butyrate ester linkage to release active butyric acid and trichlorfon.
Caption: Proposed metabolic activation of this compound to butyric acid.
Critical Caveat: It is crucial for researchers to note that the established metabolism of this compound in mammals may complicate this proposed pathway. In warm-blooded animals, this compound is reported to be degraded primarily by the hydrolysis of its P-C (phosphorus-carbon) bond, with only a small amount of desmethylthis compound being formed.[6] This suggests that the desired esterase-mediated cleavage might not be the predominant metabolic route. Therefore, the efficiency of butyric acid release from this compound in vivo remains a critical question that requires experimental validation.
Pharmacological Targets of Released Butyric Acid
Assuming this compound can effectively deliver butyric acid, the released molecule would exert its therapeutic effects through well-documented signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Butyric acid is a well-established inhibitor of class I and II histone deacetylases (HDACs).[2] HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and facilitates the transcription of specific genes, including those involved in cell cycle control and apoptosis.[2][11] A key target gene is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that leads to cell cycle arrest.[2]
Caption: Butyric acid's mechanism of action via HDAC inhibition.
Anti-Inflammatory Signaling
Butyrate exerts significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[12] In inflammatory states, NF-κB is activated and translocates to the nucleus, driving the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. Butyrate can suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[12] Furthermore, studies have shown that butyrate can dose-dependently inhibit the production of pro-inflammatory cytokines while increasing the release of the anti-inflammatory cytokine IL-10.[13]
Caption: Butyric acid's anti-inflammatory action via NF-κB inhibition.
Quantitative Data Summary
Direct quantitative data on the therapeutic efficacy of this compound is not available. However, data from studies on sodium butyrate provide essential context for the concentrations required for biological activity and the pharmacokinetic challenges that a prodrug like this compound would need to overcome.
Table 1: Pharmacokinetic Parameters of Butyrate Formulations This table illustrates the rapid clearance of butyrate, reinforcing the need for a prodrug delivery system.
| Compound | Species | Dose & Route | T½ (Half-life) | Cmax (Peak Concentration) |
| Sodium Butyrate | Human | 500 mg/kg/day (IV) | ~6 min | 39-59 µM |
| Sodium Butyrate | Mouse | 1.25 g/kg (IV) | - | 10.5-17.7 mM |
| Sodium Butyrate | Mouse | 5 g/kg (Oral) | - | ~9 mM |
| Tributyrin (prodrug) | Mouse | 7.8 g/kg (Oral) | - | ~1 mM |
| Tributyrin (prodrug) | Rat | 10.3 g/kg (Oral) | - | ~3 mM |
| Data sourced from references[5][14]. |
Table 2: In Vitro Efficacy of Sodium Butyrate on Colon Cancer Cell Lines This table shows the half-maximal inhibitory concentrations (IC₅₀) of sodium butyrate, indicating the target concentrations a prodrug would need to achieve locally.
| Cell Line | Time Point | IC₅₀ (mM) |
| HCT116 | 24 h | 1.14 |
| 48 h | 0.83 | |
| 72 h | 0.86 | |
| HT-29 | 48 h | 2.42 |
| 72 h | 2.15 | |
| Caco-2 | 72 h | 2.15 |
| Data sourced from references[15][16]. N/D (Not Detectable) for some early time points indicates lower sensitivity. |
Proposed Experimental Protocols for Evaluation
To validate the potential of this compound as a therapeutic prodrug, a systematic experimental approach is required. The following protocols provide a framework for the initial, critical evaluation.
Protocol 1: In Vitro Esterase-Mediated Hydrolysis Assay
Objective: To quantify the rate and extent of this compound conversion to butyric acid in a biologically relevant matrix.
Materials:
-
This compound
-
Sodium Butyrate (as a standard)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Human or rat liver microsomes (e.g., S9 fraction) or purified porcine liver esterase
-
Acetonitrile (for protein precipitation)
-
Internal standard for LC-MS/MS (e.g., deuterated butyric acid)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine PBS (pH 7.4), liver microsomes (e.g., at a final concentration of 1 mg/mL protein), and pre-warm to 37°C.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial.
-
Analyze the samples for the concentration of both this compound (disappearance) and butyric acid (appearance) using a validated LC-MS/MS method.
-
Calculate the rate of hydrolysis and the half-life of this compound in the matrix.
Protocol 2: Cell Proliferation Assay (MTT)
Objective: To determine if this compound inhibits the proliferation of cancer cells and to compare its potency to sodium butyrate.
Materials:
-
Human colon cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and Sodium Butyrate
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and sodium butyrate in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used for this compound, if applicable).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using non-linear regression analysis.
Protocol 3: Western Blot for Histone Acetylation
Objective: To confirm that this compound treatment leads to the downstream molecular effect of HDAC inhibition.
Materials:
-
HCT116 cells
-
This compound and Sodium Butyrate
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Seed HCT116 cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with this compound or sodium butyrate (e.g., at their respective IC₅₀ concentrations) for 24 hours. Include an untreated or vehicle control.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane for total Histone H3 and β-actin to confirm equal loading.
-
Quantify band intensities to determine the relative increase in histone acetylation compared to the control.
Conclusion and Future Directions
This compound presents an interesting case for evaluation as a prodrug. Its chemical structure as a butyrate ester provides a clear theoretical basis for its potential bioconversion to the therapeutically valuable molecule, butyric acid. The well-defined anti-cancer and anti-inflammatory mechanisms of butyric acid offer a compelling rationale for developing effective delivery strategies.
However, this potential is met with significant and critical questions. The primary metabolic pathway of this compound in mammals may not favor the efficient release of butyric acid, a point that must be the first to be experimentally addressed.[6] Furthermore, its established use and toxicological profile as an insecticide necessitate a thorough safety and efficacy evaluation before any therapeutic consideration.[7]
Future research should be directed at systematically addressing these unknowns. The experimental protocols outlined in this guide provide a foundational roadmap for:
-
Confirming the Metabolic Fate: Quantifying the efficiency of esterase-mediated hydrolysis versus other metabolic pathways in vitro.
-
Validating Biological Activity: Determining if this compound can replicate the known cellular effects of butyric acid, such as HDAC inhibition and cytotoxicity in cancer cells.
-
Pharmacokinetic and Efficacy Studies: Should in vitro data prove promising, subsequent in vivo studies in animal models would be required to assess the pharmacokinetics, safety, and therapeutic efficacy of this compound compared to direct butyrate administration.
References
- 1. Butyric acid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of sodium butyrate in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H14Cl3O5P | CID 31343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. efsupit.ro [efsupit.ro]
- 13. ovid.com [ovid.com]
- 14. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Spectroscopic and Mechanistic Analysis of Butonate: A Technical Guide
Introduction
Butonate, with the chemical formula C₈H₁₄Cl₃O₅P and IUPAC name (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate, is an organophosphate insecticide. A thorough understanding of its chemical properties through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development and environmental monitoring. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes data from structurally analogous compounds, such as Trichlorfon, and established principles of spectroscopic interpretation for organophosphorus compounds and butyrate esters to predict its spectral features. Furthermore, this document outlines detailed experimental protocols for these analytical techniques and visualizes the compound's mechanism of action and metabolic fate.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups, including the dimethyl phosphonate, trichloroethyl, and butanoate moieties, and comparison with spectroscopic data from similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 - 1.0 | Triplet (t) | 3H | CH₃ (butyrate chain) |
| ~ 1.6 - 1.8 | Sextet (sxt) | 2H | CH₂ (butyrate chain) |
| ~ 2.3 - 2.5 | Triplet (t) | 2H | CH₂-C=O (butyrate chain) |
| ~ 3.8 - 3.9 | Doublet (d) | 6H | (CH₃O)₂P |
| ~ 4.8 - 5.0 | Doublet (d) | 1H | CH-O-C=O |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 13 - 14 | CH₃ (butyrate chain) |
| ~ 18 - 19 | CH₂ (butyrate chain) |
| ~ 35 - 37 | CH₂-C=O (butyrate chain) |
| ~ 54 - 56 | (CH₃O)₂P |
| ~ 85 - 90 | P-CH |
| ~ 95 - 100 | CCl₃ |
| ~ 170 - 175 | C=O (ester) |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium-Strong | C-H stretch (alkyl) |
| ~ 1740 - 1720 | Strong | C=O stretch (ester) |
| ~ 1250 - 1200 | Strong | P=O stretch |
| ~ 1180 - 1150 | Strong | C-O stretch (ester) |
| ~ 1050 - 1020 | Strong | P-O-C stretch |
| ~ 800 - 750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 326/328/330 | [M+H]⁺ (isotopic pattern due to Cl₃) |
| 257/259/261 | [M - C₄H₇O]⁺ |
| 221/223 | [M - C₄H₇O₂ - HCl]⁺ |
| 185 | [C₄H₈Cl₃O]⁺ |
| 109 | [(CH₃O)₂PO]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the analysis of a small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a higher concentration of the sample may be required compared to ¹H NMR.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger spectral width.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): This is often the simplest method for a liquid or solid sample.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound or a small amount of solid this compound onto the center of the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used. For pesticide residue analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique.
-
LC-MS Method:
-
Chromatographic Separation: If using LC-MS, inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate it from any impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium formate, is typically employed.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. For organophosphates, positive ion mode ESI is often effective.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation of the parent ion. Select the m/z of the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides a characteristic fragmentation pattern that can be used for identification.
-
Mechanism of Action and Metabolism
Cholinesterase Inhibition
The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity in insects.
Caption: Cholinesterase inhibition by this compound.
Metabolic Pathway of this compound
This compound undergoes metabolic degradation in organisms, which can lead to detoxification or, in some cases, bioactivation. The primary metabolic pathways involve hydrolysis and dealkylation. In insects, the ester linkage is cleaved, forming trichlorfon, which can then be converted to the more potent cholinesterase inhibitor, dichlorvos. In mammals, the P-C bond is primarily hydrolyzed.
Caption: Metabolic pathways of this compound in insects and mammals.
Solubility Profile of Butonate in Research Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butonate, a chemical compound with the IUPAC name (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate, has been utilized as an insecticide and veterinary anthelmintic.[1] Understanding its solubility in various solvents is critical for a range of applications, including formulation development, analytical method design, and environmental fate studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a generalized experimental protocol for solubility determination, and illustrates key related pathways.
This compound Solubility Data
Quantitative solubility data for this compound in common organic research solvents is not extensively documented in publicly available literature. The most frequently cited characteristic is its miscibility with a wide array of organic solvents.[1] However, specific quantitative measures are limited. The table below summarizes the available data.
| Solvent | Temperature | Solubility | Data Type |
| Most Organic Solvents | Not Specified | Miscible | Qualitative |
| Deodorized Kerosene | Not Specified | 2-3% | Quantitative |
| Water | 22 °C (Calculated) | 2.79 mg/mL | Quantitative |
Note on Water Solubility: There are conflicting reports regarding this compound's water solubility. While a calculated value of 2.79 mg/mL is available, other sources describe it as practically insoluble. This compound is known to be stable in neutral or acidic aqueous solutions but is unstable in aqueous alkali, which can affect solubility measurements.[1]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This protocol is based on standard laboratory methods for solubility assessment.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., ethanol, methanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
For viscous solvents or to ensure complete removal of solids, centrifuge the vial at a high speed and then collect the supernatant.
-
Filter the supernatant through a chemically compatible syringe filter into a clean vial.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent at known concentrations.
-
Develop a validated analytical method (e.g., HPLC) to quantify the concentration of this compound.
-
Analyze the filtered supernatant from the saturated solution using the validated method.
-
If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
-
Data Calculation and Reporting:
-
From the analytical results, determine the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100mL).
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
Visualizations
Metabolic Degradation Pathway of this compound
In biological systems, such as insects, and in certain environmental conditions, this compound undergoes metabolic degradation. A primary pathway involves the enzymatic removal of the butyric acid group, leading to the formation of trichlorfon. Trichlorfon can then be further metabolized to dichlorvos (DDVP).[1]
Experimental Workflow for Solubility Determination
The generalized protocol for determining the solubility of this compound can be visualized as a sequential workflow.
References
An In-depth Technical Guide to the Biological Targets of Butonate and Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known biological targets of butonate and butyrate, two structurally related short-chain fatty acid derivatives. While butyrate is a well-studied endogenous metabolite with pleiotropic effects, this compound is primarily known as an organophosphate insecticide. This document aims to consolidate the current understanding of their molecular interactions, present quantitative data on their activity, detail relevant experimental methodologies, and visualize the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, toxicology, and related fields.
This compound: A Cholinesterase Inhibitor
This compound is an organophosphate insecticide that primarily exerts its biological effects through the inhibition of cholinesterases, key enzymes in the nervous system.
Biological Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The primary molecular target of this compound is acetylcholinesterase (AChE) , an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1] By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] this compound may also inhibit butyrylcholinesterase (BChE) , another cholinesterase with a broader substrate specificity.
Quantitative Data on this compound Activity
Limited public data is available for the specific IC50 values of this compound against acetylcholinesterase and butyrylcholinesterase. However, it is classified as a cholinesterase inhibitor, and its potency is expected to be in a range that is effective for its use as an insecticide. Further focused studies are required to determine precise inhibitory constants.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against acetylcholinesterase, based on the Ellman method.
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other test inhibitor) solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Add a specific volume of the this compound solution (or control solvent) to the respective wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
Butyrate: A Multifaceted Signaling Molecule
Butyrate, a short-chain fatty acid produced by the gut microbiota, has a diverse range of biological activities mediated through multiple targets.
Biological Target 1: Histone Deacetylases (HDACs)
Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[2] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[2] This mechanism underlies many of butyrate's effects on cell proliferation, differentiation, and apoptosis.[3]
Quantitative Data on Butyrate's HDAC Inhibition
| Target | IC50 (nM) |
| HDAC1 | 16,000 |
| HDAC2 | 12,000 |
| HDAC3 | 9,000 |
| HDAC8 | 15,000 |
| Data sourced from Wikipedia, which aggregates data from various scientific publications.[4] |
Experimental Protocol: In Vitro Histone Deacetylase (HDAC) Activity Assay
Principle: This fluorometric assay measures the activity of HDACs using a synthetic substrate that contains an acetylated lysine residue. When the substrate is deacetylated by an HDAC, a subsequent developing enzyme cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
HDAC enzyme source (e.g., nuclear extract or purified recombinant HDAC)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
HDAC inhibitor (e.g., Trichostatin A or sodium butyrate)
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add HDAC assay buffer, the HDAC enzyme source, and the test compound (butyrate) or a known inhibitor as a positive control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.
-
Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The HDAC activity is proportional to the fluorescence intensity. Calculate the percentage of inhibition for each butyrate concentration and determine the IC50 value.
Experimental Workflow: HDAC Inhibition Assay
Biological Target 2: G-Protein Coupled Receptors (GPCRs)
Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), which are cell surface receptors that play crucial roles in various physiological processes. The primary GPCR targets for butyrate are:
-
Free Fatty Acid Receptor 2 (FFAR2, formerly GPR43)
-
Free Fatty Acid Receptor 3 (FFAR3, formerly GPR41)
-
Hydroxycarboxylic Acid Receptor 2 (HCAR2, formerly GPR109A) [4]
Activation of these receptors by butyrate initiates intracellular signaling cascades that modulate immune responses, inflammation, and metabolism.[5][6]
Quantitative Data on Butyrate's GPCR Activity
| GPCR Target | pEC50 | Note |
| FFAR2 | 2.9–4.6 | Full agonist |
| FFAR3 | 3.8–4.9 | Full agonist |
| HCAR2 | 2.8 | Agonist |
| Data sourced from Wikipedia, which aggregates data from various scientific publications.[4] |
Experimental Protocol: Radioligand Binding Assay for GPCRs
Principle: This assay measures the direct interaction of a ligand with its receptor. A radiolabeled ligand (a ligand with a radioactive isotope) is incubated with a preparation of cells or membranes expressing the target GPCR. The amount of radioligand bound to the receptor is then quantified. To determine the binding affinity of a non-radiolabeled compound like butyrate, a competition binding assay is performed, where increasing concentrations of the unlabeled compound compete with a fixed concentration of the radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or whole cells expressing the target GPCR (FFAR2, FFAR3, or HCAR2)
-
A suitable radiolabeled ligand for the target GPCR
-
Butyrate solutions at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In reaction tubes, combine the cell membrane preparation, the radiolabeled ligand, and varying concentrations of unlabeled butyrate. Include control tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the butyrate concentration. The IC50 value (the concentration of butyrate that displaces 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) for butyrate can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways Modulated by Butyrate
Butyrate's engagement with its molecular targets triggers a cascade of downstream signaling events that influence a wide array of cellular functions.
HDAC Inhibition-Mediated Apoptosis Pathway
Butyrate's inhibition of HDACs leads to the transcriptional activation of genes involved in apoptosis (programmed cell death), a crucial mechanism for eliminating cancer cells.[7] A key player in this process is the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.
GPCR-Mediated Signaling
Activation of FFAR2, FFAR3, and HCAR2 by butyrate triggers various intracellular signaling pathways, often involving G-proteins of the Gi/o family, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can influence downstream effectors like protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs).
Modulation of NF-κB Signaling
Butyrate has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This is a key mechanism underlying its anti-inflammatory effects. Butyrate can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.[9]
Influence on Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Butyrate can modulate this pathway, often leading to an accumulation of β-catenin in the cytoplasm and nucleus, which can paradoxically either promote differentiation and apoptosis or, in some contexts, enhance Wnt signaling. The precise outcome is cell-type and context-dependent.
Conclusion
This technical guide has provided a detailed examination of the known biological targets of this compound and butyrate. This compound's primary mechanism of action is the inhibition of acetylcholinesterase, a target with well-defined toxicological implications. In contrast, butyrate exhibits a more complex pharmacology, engaging with multiple targets including histone deacetylases and G-protein coupled receptors. This multi-target activity of butyrate results in the modulation of a variety of signaling pathways, underpinning its diverse physiological and pathophysiological roles. The experimental protocols and pathway diagrams presented herein offer a practical framework for researchers to further investigate the mechanisms of action of these compounds and to explore their potential therapeutic or toxicological significance. A deeper understanding of these molecular interactions is essential for the development of novel therapeutics and for the accurate assessment of chemical safety.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate suppression of colonocyte NF-kappa B activation and cellular proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Butyrate in Gut Microbiota and Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, is a pivotal molecule in gut homeostasis and systemic health. It serves as the primary energy source for colonocytes and acts as a critical signaling molecule with pleiotropic effects, including the reinforcement of the gut epithelial barrier, modulation of the immune system, and regulation of gene expression. Butyrate's mechanisms of action are multifaceted, involving the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the role of butyrate in gut microbiota and health, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its functions. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of butyrate as a therapeutic agent.
Butyrate Production and Metabolism
Butyrate is produced in the colon by the anaerobic fermentation of indigestible carbohydrates, such as resistant starch and dietary fiber.[1] The principal butyrate-producing bacteria belong to the Firmicutes phylum, including species such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia spp.[2] The production of butyrate is dependent on the composition of the gut microbiota and the availability of fermentable substrates from the diet.[1]
Once produced, butyrate is rapidly absorbed by colonocytes, where it serves as their main energy source, fulfilling approximately 70% of their energy requirements.[3] This absorption is mediated by monocarboxylate transporters, primarily MCT1 (SLC16A1) and SMCT1 (SLC5A8).[4] Within the colonocytes, butyrate undergoes β-oxidation to generate ATP. A smaller fraction of butyrate enters the portal circulation and is metabolized by the liver, with only trace amounts reaching the systemic circulation.[5]
Mechanisms of Action
Butyrate exerts its diverse biological effects through several key mechanisms:
2.1. Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[6][7][8] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the expression of numerous genes.[9] This epigenetic modification is central to many of butyrate's effects, including the regulation of cell proliferation, differentiation, and apoptosis.[8] For instance, butyrate-induced HDAC inhibition leads to the upregulation of the cell cycle inhibitor p21.[10]
2.2. G-Protein Coupled Receptor (GPCR) Activation
Butyrate acts as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[7][11][12] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[12] Activation of these GPCRs by butyrate triggers downstream signaling cascades that influence immune responses, gut hormone secretion, and metabolic regulation.[11][13][14]
2.3. Cellular Metabolism
As the primary energy source for colonocytes, butyrate plays a direct role in regulating cellular metabolism.[3] Beyond its role as an energy substrate, butyrate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][15] AMPK activation by butyrate can influence various metabolic processes, including glucose metabolism and fatty acid oxidation.[15]
Quantitative Data on Butyrate's Effects
The following tables summarize the quantitative effects of butyrate on various physiological parameters as reported in the scientific literature.
Table 1: Effect of Butyrate on Gut Barrier Function
| Parameter | Cell/Tissue Model | Butyrate Concentration | Effect | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | 2 mM | Increased TEER from ~400 to ~500 Ω·cm² after 24h | [16] |
| Paracellular Permeability (FITC-dextran) | IPEC-J2 cells | 2 mM | Reduced LPS-induced increase in FITC-dextran flux | [17] |
| Claudin-3 and Claudin-4 Expression | IPEC-J2 cells | 2 mM | Increased mRNA and protein expression | [17] |
Table 2: Effect of Butyrate on Inflammatory Cytokines
| Cytokine | Cell/Tissue Model | Butyrate Concentration | Effect | Reference |
| TNF-α | LPS-stimulated human PBMCs | 1 mM | Inhibition of LPS-stimulated TNF-α release | [18] |
| IL-6 | LPS-stimulated human PBMCs | 1 mM | No significant effect on LPS-stimulated IL-6 release | [18] |
| IL-10 | Murine splenic B cells | 0.5 mM | Significant increase in Il10 gene expression | [19] |
| TGF-β1 | Human acute leukemic cells (U937) | 5-10 mM | Significant decrease in secretion | [20] |
Table 3: HDAC Inhibition by Butyrate
| HDAC Isoform | IC50 Value | Reference |
| HDAC1 | 0.3 mM | [7] |
| HDAC2 | 0.4 mM | [7] |
| HDAC3 | 9 µM | [12] |
| HDAC7 | 0.3 mM | [7] |
| HDAC8 | 15 µM | [12] |
Table 4: Clinical Efficacy of Butyrate in Inflammatory Bowel Disease (IBD)
| Study Population | Intervention | Outcome | Result | Reference |
| 88 children with IBD | 150 mg/day sodium butyrate for 12 weeks | Clinical Remission | 81.82% in butyrate group vs. 47.73% in placebo group (p < 0.001) | [21] |
| 39 adults with ulcerative colitis in remission | Microencapsulated sodium butyrate for 12 months | Maintained Remission | 83.3% in butyrate group vs. 47.6% in control group (p = 0.022) | [22] |
Detailed Experimental Protocols
4.1. Measurement of Transepithelial Electrical Resistance (TEER)
This protocol is adapted for Caco-2 cell monolayers grown on Transwell inserts.
-
Cell Culture: Seed Caco-2 cells at a density of 5 x 10^4 cells/well onto 24-well Transwell inserts and culture for 18-20 days, changing the medium every other day.[16]
-
TEER Measurement:
-
Use a Millicell ERS-2 Voltohmmeter or equivalent.
-
Sterilize the "chopstick" electrodes with 70% ethanol and allow to air dry.
-
Rinse the electrodes with sterile Hanks' Balanced Salt Solution (HBSS).
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 400 µL of pre-warmed HBSS to the apical chamber and 750 µL to the basolateral chamber.[3]
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell insert without cells to subtract from the cell monolayer readings.
-
Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the Transwell insert.
-
4.2. Ussing Chamber Assay for Intestinal Permeability
This protocol describes the general procedure for measuring intestinal permeability using an Ussing chamber.
-
Tissue Preparation:
-
Excise a segment of the desired intestinal region (e.g., mouse colon).
-
Open the segment along the mesenteric border and gently rinse with ice-cold Krebs-bicarbonate Ringer (KBR) solution.
-
Carefully strip the muscle layer to isolate the mucosa.
-
-
Ussing Chamber Setup:
-
Mount the intestinal tissue between the two halves of the Ussing chamber with an exposed surface area of approximately 0.5 cm².[23]
-
Fill both the mucosal and serosal chambers with KBR solution, gassed with 95% O2/5% CO2, and maintain the temperature at 37°C.
-
-
Permeability Measurement:
-
Add a fluorescently labeled permeability marker (e.g., FITC-dextran) to the mucosal chamber.
-
At defined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the serosal chamber and replace with an equal volume of fresh KBR solution.
-
Measure the fluorescence of the collected samples using a fluorometer.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of the marker across the tissue.
-
4.3. Immunofluorescent Staining of Tight Junction Proteins in Intestinal Organoids
This protocol is for whole-mount immunofluorescent staining of intestinal organoids.
-
Organoid Fixation:
-
Gently wash organoids in Matrigel domes with 1X PBS.
-
Fix the organoids in 2% paraformaldehyde (PFA) for 30 minutes at room temperature.[24]
-
-
Permeabilization and Blocking:
-
Wash the fixed organoids three times with 1X PBS.
-
Permeabilize the organoids with 0.5% Triton X-100 in PBS for 20 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1-2 hours at room temperature.[24]
-
-
Antibody Staining:
-
Incubate the organoids with a primary antibody against the tight junction protein of interest (e.g., anti-ZO-1, anti-occludin) diluted in blocking buffer overnight at 4°C.
-
Wash the organoids three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1.5-2 hours at room temperature in the dark.[24]
-
-
Mounting and Imaging:
-
Wash the organoids three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the stained organoids on a slide with a suitable mounting medium.
-
Image the organoids using a confocal microscope.
-
Signaling Pathways and Experimental Workflows
5.1. Butyrate Signaling through G-Protein Coupled Receptors
Caption: Butyrate activates GPR41/43 and GPR109A, leading to modulation of intracellular signaling cascades.
5.2. Butyrate-Mediated HDAC Inhibition and Gene Regulation
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
5.3. Experimental Workflow for Assessing Butyrate's Effect on Gut Barrier Function
Caption: A typical experimental workflow to investigate the impact of butyrate on intestinal barrier function.
Conclusion
Butyrate, a key metabolite of the gut microbiota, plays a crucial role in maintaining intestinal homeostasis and influencing systemic health. Its multifaceted mechanisms of action, including HDAC inhibition and GPCR activation, underscore its therapeutic potential for a range of conditions, from inflammatory bowel disease to metabolic disorders. The quantitative data and experimental protocols presented in this guide provide a foundation for further research and development in this promising field. A deeper understanding of butyrate's role in the gut-health axis will be instrumental in harnessing its benefits for human health.
References
- 1. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. culturecollections.org.uk [culturecollections.org.uk]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 8. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells [mdpi.com]
- 9. Inhibition of histone deacetylase activity by butyrate [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyric acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transepithelial electrical resistance (TEER) measurement [bio-protocol.org]
- 17. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 18. Frontiers | Impact of Sodium Butyrate Treatment in LPS-Stimulated Peripheral Blood Mononuclear Cells of Poorly Controlled Type 2 DM [frontiersin.org]
- 19. Microbial metabolite butyrate promotes induction of IL-10+IgM+ plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Efficacy of Sodium Butyrate in Managing Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of intestinal permeability in an Ussing chamber [bio-protocol.org]
- 24. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
Butyrate's effect on histone deacetylase (HDAC) inhibition.
An In-Depth Technical Guide to Butyrate's Effect on Histone Deacetylase (HDAC) Inhibition
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has garnered significant attention for its role as a key mediator in gut health and beyond.[1] One of its most well-characterized functions at the molecular level is the inhibition of histone deacetylase (HDAC) enzymes.[2] This activity underpins many of its physiological effects, including the regulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[2][3] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to butyrate's inhibition of HDACs, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of HDAC Inhibition
Butyrate exerts its inhibitory effects on HDACs by directly interacting with the enzyme's active site. It acts as a non-competitive inhibitor for some HDACs and competitively binds to the zinc (Zn²⁺) ion within the catalytic pocket of class I and II HDACs.[3][4] This binding obstructs the catalytic activity of the enzyme, preventing the removal of acetyl groups from the lysine residues of histone proteins. The consequence is an accumulation of acetylated histones (hyperacetylation), which leads to a more relaxed chromatin structure (euchromatin), thereby making DNA more accessible for transcription and altering gene expression.[2][5] Butyrate primarily inhibits class I (HDAC1, 2, 3, and 8) and class IIa HDACs, while showing little to no activity against class IIb (HDAC6, 10) and class III (sirtuins) enzymes.[1][3][4]
Quantitative Data on Butyrate's HDAC Inhibition
The potency of butyrate as an HDAC inhibitor can be quantified by its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms and by measuring the resulting increase in histone acetylation.
Table 1: IC50 Values of Butyrate for HDAC Isoforms
| HDAC Isoform | IC50 Value (mM) | Cell Type/System | Reference |
| Overall HDACs | 0.80 | - | [4] |
| HDAC1 | 0.3 | - | |
| HDAC2 | 0.4 | Bovine Mammary Epithelial Cells | [6] |
| HDAC3 | Inhibited (1 mM) | Bovine Mammary Epithelial Cells | [6] |
| HDAC7 | 0.3 | - | |
| HDAC8 | Inhibited (1 mM) | Bovine Mammary Epithelial Cells | [6] |
Table 2: Effects of Butyrate on Histone Acetylation
| Histone Mark | Fold Increase/Observation | Cell Type/System | Butyrate Concentration & Time | Reference |
| Total Histone H3 | Dose-dependent increase | Bone Marrow-Derived Macrophages | Varying amounts | [7] |
| Acetyl-H3K9 | Increase at promoter regions | Bone Marrow-Derived Macrophages | Not specified | [7] |
| Acetyl-H3K27 | Concentration-dependent increase | HeLa Cells | 0-X µM for 6h | |
| Histone H4 | ~70-80% acetylation | Cultured Cells | 24h exposure | [8] |
| Acetyl-H4K8 | ~2-fold increase | European Sea Bass (in vivo) | 0.2% dietary supplementation | [9] |
| Histone H4 (K5, K8, K12, K16) | Rapid and progressive increase | - | As early as 10 minutes | [10] |
Signaling Pathways and Logical Relationships
Butyrate's inhibition of HDACs triggers a cascade of downstream signaling events that influence cellular processes like cell cycle progression and inflammation.
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation.
Caption: Butyrate induces p21-mediated cell cycle arrest.[2]
Caption: Butyrate's anti-inflammatory and anti-fibrotic effects.[7][11]
Experimental Protocols
Fluorometric HDAC Activity Assay
This protocol measures total HDAC activity in cell or tissue lysates.
Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (e.g., containing Trypsin and Trichostatin A)
-
Cell/tissue nuclear or total protein extract
-
Sodium Butyrate (for inhibition control)
-
96-well plate (white-walled for fluorescence)
-
Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)
Methodology:
-
Prepare Lysates: Extract nuclear or total protein from control and butyrate-treated cells/tissues. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add diluted protein lysates (e.g., 5-15 µg protein per well) to each well.[6][12]
-
Inhibitor Addition: Add varying concentrations of sodium butyrate or a vehicle control to the lysates and incubate for a specified period (e.g., 2 hours at 37°C).[6]
-
Substrate Reaction: Start the reaction by adding the HDAC fluorometric substrate solution to each well. Incubate the plate for 30-60 minutes at 37°C, protected from light.[13]
-
Develop Signal: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate. Incubate for 15-20 minutes at room temperature.[6][13]
-
Measure Fluorescence: Read the fluorescence on a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate HDAC activity by comparing the fluorescence of treated samples to controls. Determine IC50 values by plotting activity versus inhibitor concentration.
Western Blot for Histone Acetylation
This protocol is used to quantify changes in specific histone acetylation marks.
Materials:
-
Cells treated with and without butyrate
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: Lyse control and butyrate-treated cells with RIPA buffer to obtain whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone acetylation mark of interest overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a total histone control (e.g., Total H3) to normalize the data.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensity and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.
Chromatin Immunoprecipitation (ChIP)
This protocol identifies the genomic regions where histone acetylation changes occur.
Materials:
-
Cells treated with and without butyrate
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Antibody for specific acetyl-histone mark (e.g., anti-H3K9Ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[14]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., H3K9Ac) overnight.[7]
-
Capture and Wash: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed for the promoter regions of specific genes to quantify the enrichment of the histone mark.[7]
Experimental Workflow Visualization
Caption: Workflow for studying butyrate's effect on HDACs.
Conclusion
Butyrate is a potent, naturally occurring inhibitor of class I and IIa histone deacetylases. Its ability to induce histone hyperacetylation provides a fundamental mechanism for its diverse biological activities, from tumor suppression to anti-inflammatory effects. The methodologies detailed in this guide offer a robust framework for investigating the nuanced effects of butyrate on chromatin structure and gene expression. Understanding these core mechanisms is crucial for harnessing the therapeutic potential of butyrate and developing novel HDAC inhibitors for clinical applications in cancer, inflammatory diseases, and neurological disorders.[2][15][16]
References
- 1. Butyric acid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsartor.org [gsartor.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Butyrate Administration in Animal Research Models
Introduction
Butyrate, a short-chain fatty acid, is a metabolite produced by the gut microbiota from the fermentation of dietary fibers. It has garnered significant interest in biomedical research for its pleiotropic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In animal research models, butyrate is typically administered as sodium butyrate to investigate its therapeutic potential. These application notes provide detailed protocols for the preparation and administration of sodium butyrate in common laboratory animals, primarily mice and rats, to assist researchers and drug development professionals in designing and executing their in vivo studies.
Mechanism of Action
Butyrate exerts its biological effects through several mechanisms. Primarily, it functions as a histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones and subsequent changes in gene expression. This epigenetic modification can influence cellular processes such as proliferation, differentiation, and apoptosis. Additionally, butyrate acts as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, which are involved in regulating inflammatory responses and metabolic pathways.[1][2]
Pharmacokinetics and Metabolism
Butyrate administered to animal models is rapidly absorbed and metabolized. In mice and rabbits, the half-life of butyrate is less than 5 minutes.[3] In cattle, the half-life in the bloodstream is approximately 3-4 minutes.[4] Following intraperitoneal injection in mice, the half-life of a 10 mg/kg dose in the liver was found to be about 2 hours.[4] The rapid elimination of butyrate is a critical factor to consider in experimental design, often necessitating specific administration routes or formulations to achieve sustained therapeutic concentrations.[3]
Data Presentation: Dosage and Administration Summary
The following table summarizes various dosages and administration routes of sodium butyrate used in different animal research models as reported in the literature.
| Animal Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Rats (Wistar) | Intraperitoneal (IP) | 100 mg/kg | Saline | Ameliorated acetic acid-induced colitis | [5] |
| Rats (Wistar) | Oral | 100 mg/kg | Saline | Less potent in ameliorating colitis compared to IP | [5] |
| Rats (Wistar) | Intrarectal | 100 mg/kg | Saline | Ameliorated acetic acid-induced colitis | [5] |
| Mice (CD2F1) | Oral Gavage (Tributyrin) | 3.1, 5.2, 7.8, 10.3 g/kg | Not Specified | Achieved pharmacologically relevant plasma butyrate concentrations | [6] |
| Mice (CD2F1) | Intravenous (IV) | 0.31, 0.62, 0.94, 1.25 g/kg | Not Specified | Showed saturable elimination | [6] |
| Mice (CD2F1) | Oral Gavage (Sodium Butyrate) | 5 g/kg | Not Specified | Peak plasma concentration of ~9 mM at 15 min | [6] |
| Rats (Sprague-Dawley) | Oral Gavage (Tributyrin) | 3.6, 5.2, 10.3 g/kg | Not Specified | Peak plasma concentration of ~3 mM at 75 min with 10.3 g/kg dose | [6] |
| Rats (Sprague-Dawley) | Intravenous (IV) | 500 mg/kg | Not Specified | Peak plasma concentration of ~11 mM | [6] |
| Mice (C57BL/6J) | In Drinking Water | 0.25% (w/v) | Water | No significant effect on metabolic phenotype | [7] |
| Mice (C57BL/6) | Intrarectal | 80, 100, 140 mM | Not Specified | Reduced intestinal inflammation in a dose-dependent manner | [8] |
| Rats (Male) | Not Specified | 200 and 1200 mg/kg | Saline | High dose (1200 mg/kg) induced a stress-like response | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Sodium Butyrate in Mice
Materials:
-
Sodium Butyrate
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% Ethanol for disinfection
-
Analytical balance and weighing paper
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Preparation of Sodium Butyrate Solution:
-
On the day of injection, weigh the required amount of sodium butyrate in a sterile conical tube.
-
Add sterile saline to the tube to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 25 mg/mL).
-
Vortex thoroughly until the sodium butyrate is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
-
Animal Preparation:
-
Properly restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the sodium butyrate solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of Sodium Butyrate in Rats
Materials:
-
Sodium Butyrate
-
Sterile water or saline
-
Flexible or rigid oral gavage needles (appropriate size for rats)
-
Sterile syringes
-
Analytical balance and weighing paper
-
Sterile conical tubes
Procedure:
-
Preparation of Sodium Butyrate Solution:
-
Prepare the sodium butyrate solution in sterile water or saline at the desired concentration, similar to the IP protocol. Ensure complete dissolution.
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the rat to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Moisten the tip of the gavage needle with sterile water or the dosing solution to lubricate it.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Administer the sodium butyrate solution slowly.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo butyrate studies.
References
- 1. Frontiers | The role and mechanism of butyrate in the prevention and treatment of diabetic kidney disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butonate | C8H14Cl3O5P | CID 31343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Responses to Butyrate Supplementation in LF- and HF-Fed Mice Are Cohort-Dependent and Associated with Changes in Composition and Function of the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Butyrate in In Vitro Studies of Colon Cancer Cells
Introduction
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has garnered significant attention in cancer research for its potential as an anti-carcinogenic agent.[1][2][3] In vitro studies have demonstrated that butyrate can inhibit the proliferation of colon cancer cells and induce programmed cell death (apoptosis).[1][4][5] This paradoxical effect, where butyrate serves as a primary energy source for normal colonocytes while inhibiting the growth of cancerous ones, is often referred to as the "butyrate paradox".[3][6] These application notes provide an overview of the mechanisms of action of butyrate and its utility in in vitro models of colon cancer, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Butyrate's anti-cancer effects are multi-faceted and involve the regulation of various signaling pathways. The primary mechanisms include:
-
Histone Deacetylase (HDAC) Inhibition : Butyrate is a well-known inhibitor of histone deacetylases.[3][4][7] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the transcription of genes involved in cell cycle arrest, apoptosis, and cell differentiation.[7]
-
G-Protein Coupled Receptor (GPCR) Activation : Butyrate can activate specific G-protein coupled receptors, such as GPR109a.[4][8][9] Activation of these receptors can trigger downstream signaling cascades that contribute to the suppression of tumor growth.[8]
-
Modulation of Signaling Pathways : In vitro studies have shown that butyrate influences several key signaling pathways implicated in cancer progression:
-
Wnt Signaling : Butyrate has been observed to hyperactivate the Wnt signaling pathway in colon cancer cells, which can paradoxically lead to apoptosis.[3][10]
-
PI3K/Akt Pathway : Butyrate can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10]
-
ERK1/2 Pathway : Treatment with butyrate has been shown to decrease the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway that promotes cell survival.[11][12]
-
c-Myc Regulation : Butyrate can downregulate the expression of the oncoprotein c-Myc, a critical regulator of cell proliferation.[11][12]
-
-
Induction of Apoptosis : Butyrate promotes apoptosis in colon cancer cells by altering the expression of Bcl-2 family proteins. It increases the expression of pro-apoptotic proteins like Bax and Bak while decreasing the expression of anti-apoptotic proteins such as Bcl-x(L).[1]
-
Cell Cycle Arrest : Butyrate can induce cell cycle arrest, primarily in the G0/G1 phase, by upregulating cell cycle inhibitors like p21.[4][13]
Data Presentation
The inhibitory effect of butyrate on the proliferation of colon cancer cells is dose-dependent and varies among different cell lines.[4][11]
Table 1: Half-Maximal Inhibitory Concentrations (IC50) of Butyrate in Human Colon Cancer Cell Lines [11][13]
| Cell Line | Time Point | IC50 (mM) |
| HCT116 | 24 h | 1.14 |
| 48 h | 0.83 | |
| 72 h | 0.86 | |
| HT-29 | 24 h | Not Detected |
| 48 h | 2.42 | |
| 72 h | 2.15 | |
| Caco-2 | 24 h | Not Detected |
| 48 h | Not Detected | |
| 72 h | 2.15 |
Experimental Protocols
1. Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of butyrate on the viability of colon cancer cells.
-
Materials :
-
Colon cancer cell lines (e.g., HCT116, HT-29, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Sodium Butyrate
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of sodium butyrate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the butyrate solutions at various concentrations. Include a vehicle control (medium without butyrate).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying butyrate-induced apoptosis.
-
Materials :
-
Colon cancer cells treated with butyrate
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure :
-
Culture cells in 6-well plates and treat with desired concentrations of butyrate for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in protein expression in response to butyrate treatment.
-
Materials :
-
Butyrate-treated colon cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK1/2, c-Myc, p21, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure :
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling pathways affected by butyrate in colon cancer cells.
References
- 1. In vitro studies on the inhibition of colon cancer by butyrate and carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]
- 3. The role of butyrate in surgical and oncological outcomes in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 9. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Butyrate in the Study of Inflammatory Bowel Disease
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of sodium butyrate, a short-chain fatty acid, in the research of Inflammatory Bowel Disease (IBD). It includes detailed application notes, experimental protocols, and a summary of its mechanisms of action.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by dysregulated immune responses and impaired gut barrier function.[1][2] Butyrate, a metabolite produced by the gut microbiota from dietary fiber, has emerged as a key molecule in maintaining intestinal homeostasis and has shown therapeutic potential in IBD.[1][2][3] It plays a crucial role in regulating the immune system, enhancing the epithelial barrier, and modulating inflammatory pathways.[1][2]
Mechanism of Action
Butyrate exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Histone Deacetylases (HDACs): Butyrate is a well-known inhibitor of HDACs.[4][5][6] By inhibiting HDACs, butyrate can modulate gene expression, leading to the suppression of pro-inflammatory pathways.[4][6] For instance, it can inhibit the IFN-γ/STAT1 signaling pathway and suppress NF-κB activity, a key transcription factor for various inflammatory mediators.[1][4] Specifically, butyrate has been shown to inhibit HDAC1 to induce Fas-mediated apoptosis of T cells, a source of inflammation, and to suppress HDAC8 to enhance the expression of Slc26a3, which improves intestinal barrier function.[4][7]
-
Activation of G-protein Coupled Receptors (GPCRs): Butyrate can activate GPCRs such as GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial and immune cells, contributing to its anti-inflammatory effects.[8][9]
-
Modulation of the NLRP3 Inflammasome: Under certain inflammatory conditions, butyrate can activate the NLRP3 inflammasome in macrophages, leading to the release of IL-1β.[10][11] However, other studies show that butyrate can inhibit the activation of the NF-κB/NLRP3 signaling pathway, reducing the secretion of inflammatory cytokines.[12][13] This suggests a context-dependent role of butyrate in inflammasome regulation.
-
Enhancement of Intestinal Barrier Function: Butyrate strengthens the intestinal epithelial barrier by increasing the expression of tight junction proteins like Zonula occludens-1 (ZO-1).[5][14] It also enhances mucosal barrier function through the expression of actin-associated genes.[8]
-
Regulation of Immune Cells: Butyrate can induce the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance in the gut.[8][15] It achieves this by enhancing the production of TGF-β and promoting the expression of Foxp3.[8][15]
Key Signaling Pathways
Experimental Protocols
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used preclinical model to study IBD.
Objective: To evaluate the therapeutic efficacy of butyrate in a mouse model of acute colitis.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Sodium Butyrate
-
Phosphate-Buffered Saline (PBS)
-
Animal balance
-
Calipers
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Induction of Colitis: Administer 2.5% - 3% (w/v) DSS in the drinking water for 5-7 consecutive days.[14][16]
-
Butyrate Administration:
-
Oral Gavage: Administer sodium butyrate (e.g., 1 g/kg body weight) or PBS (control) daily via oral gavage.[16]
-
Drinking Water: Alternatively, provide sodium butyrate in the drinking water (e.g., 0.1 M).[12]
-
Intraperitoneal Injection: Inject sodium butyrate (e.g., 1 g/kg body weight) or PBS daily.[16]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[17]
-
-
Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissue and blood samples.
-
Analysis:
-
Measure the colon length.
-
Fix a portion of the colon in 10% formalin for histological analysis (H&E staining) to assess mucosal damage.[17]
-
Homogenize another portion of the colon for protein extraction and subsequent analysis (e.g., Western blot for tight junction proteins).
-
Use serum from blood samples to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[17]
-
In Vitro Model: Intestinal Epithelial Cell Lines
Objective: To investigate the molecular mechanisms of butyrate on intestinal epithelial cells.
Materials:
-
Human colon epithelial cell lines (e.g., Caco-2, HT-29)
-
Cell culture medium and supplements
-
Sodium Butyrate
-
Pro-inflammatory stimuli (e.g., Lipopolysaccharide (LPS), TNF-α, IFN-γ)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
-
Antibodies against target proteins (e.g., NF-κB p65, HDACs, tight junction proteins)
Procedure:
-
Cell Culture: Culture intestinal epithelial cells to confluence.
-
Treatment:
-
Pre-treat cells with various concentrations of sodium butyrate for a specified time (e.g., 12-24 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS, TNF-α) for a designated period.
-
-
Analysis:
-
Gene Expression: Extract RNA and perform qPCR to analyze the expression of genes related to inflammation and barrier function.
-
Protein Expression and Signaling: Extract total protein and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., NF-κB pathway components).[13]
-
Barrier Function: Grow cells on Transwell inserts and measure the transepithelial electrical resistance (TEER) to assess barrier integrity.
-
Quantitative Data Summary
The following tables summarize the typical quantitative outcomes observed in studies using butyrate in IBD models.
Table 1: In Vivo Effects of Butyrate in DSS-Induced Colitis
| Parameter | Control (DSS only) | Butyrate Treated (DSS + Butyrate) | Reference |
| Body Weight Loss (%) | Increased | Significantly Reduced | [17] |
| Disease Activity Index (DAI) | High | Significantly Lower | [17] |
| Colon Length | Shortened | Significantly Longer | [14] |
| Histological Score | High (severe inflammation) | Significantly Lower (reduced damage) | [17] |
| Serum IL-6 (pg/mL) | Elevated | Significantly Reduced | [17] |
| Serum TNF-α (pg/mL) | Elevated | Significantly Reduced | [17] |
| Serum IL-1β (pg/mL) | Elevated | Significantly Reduced | [17] |
| ZO-1 Protein Expression | Decreased | Restored/Increased | [5][14] |
Table 2: In Vitro Effects of Butyrate on Intestinal Epithelial Cells
| Parameter | Control (Stimulus only) | Butyrate Treated (Stimulus + Butyrate) | Reference |
| NF-κB p65 Phosphorylation | Increased | Significantly Inhibited | [13] |
| NLRP3 Protein Expression | Increased | Significantly Reduced | [13] |
| IL-6 mRNA Expression | Increased | Significantly Inhibited | [13] |
| IL-1β mRNA Expression | Increased | Significantly Inhibited | [13] |
| Histone H3 Acetylation | Unchanged/Low | Increased | [6] |
| Slc26a3 Expression | Decreased | Increased | [7] |
Conclusion
Butyrate demonstrates significant therapeutic potential in the context of IBD by targeting multiple inflammatory pathways, enhancing gut barrier function, and modulating the immune response. The provided protocols and data serve as a valuable resource for researchers investigating the role of butyrate in IBD and for the development of novel therapeutic strategies. Further clinical studies are necessary to fully elucidate the therapeutic efficacy of butyrate in IBD patients.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate Therapy for Treatment-Resistant Ulcerative Colitis: A Case Study | Nutritional Medicine Institute [nmi.health]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate and propionate are microbial danger signals that activate the NLRP3 inflammasome in human macrophages upon TLR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Sodium Butyrate Inhibits Oxidative Stress and NF-κB/NLRP3 Activation in Dextran Sulfate Sodium Salt-Induced Colitis in Mice with Involvement of the Nrf2 Signaling Pathway and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase in inflammatory bowel disease: novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Butonate (Sodium Butyrate) as a Tool for Investigating Metabolic Disorders: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. Emerging evidence highlights the crucial role of the gut microbiome and its metabolites in regulating host metabolism. Among these metabolites, Butonate (commonly known as sodium butyrate), a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers in the colon, has garnered substantial attention for its multifaceted beneficial effects on metabolic health.[1][2][3] Butyrate acts as a primary energy source for colonocytes and functions as a signaling molecule, influencing various physiological processes through epigenetic modifications and receptor-mediated pathways.[4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the mechanisms underlying metabolic disorders and to explore its therapeutic potential.
Mechanism of Action
This compound exerts its effects on cellular metabolism through several key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of class I and IIa histone deacetylases.[4][6] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in inflammation, cell cycle, and metabolism.[4][6]
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate is a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1][5][7] Activation of these receptors in various tissues, such as the gut, adipose tissue, and immune cells, triggers downstream signaling cascades that influence hormone secretion (e.g., GLP-1), inflammation, and energy homeostasis.[4][7]
-
Energy Substrate: Butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon.[1][5] It is readily metabolized through β-oxidation to produce ATP, thereby supporting gut barrier function and integrity.[8]
The multifaceted mechanism of action of this compound is depicted in the signaling pathway diagram below.
Caption: Signaling pathways of this compound in metabolic regulation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound on metabolic parameters.
Table 1: In Vitro Studies
| Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| LS174T (Colon Cancer) | 2 mM | 24 hours | Increased cell differentiation. | [9] |
| BCS-TC2 (Colon Adenocarcinoma) | 2 mM | 4 days | Altered gene expression (69 up-regulated, 109 down-regulated). | [10] |
| Jurkat (T-lymphocyte) | 0.31 mM | 21 hours | Increased proliferation by 30-125%. | [11] |
| Jurkat (T-lymphocyte) | >2.5 mM | 21 hours | Dose-dependent inhibition of proliferation. | [11] |
| HD11 (Chicken Macrophage) | 1 mM | - | ~30% increase in reactive oxygen species (ROS) production. | [12] |
| BMDMs (Chicken Macrophages) | 1 mM | - | ~12% increase in reactive oxygen species (ROS) production. | [12] |
| HeLa & Ca Ski (Cervical Cancer) | 5 mM | 48 hours | Inhibition of cell proliferation and migration. | [13] |
Table 2: In Vivo Studies (Animal Models)
| Animal Model | This compound Dosage | Route of Administration | Duration | Key Metabolic Outcomes | Reference |
| C57BL/6J Mice (High-Fat Diet) | 400 mg/kg | Oral gavage | 16 weeks | Reduced glucose intolerance and insulin resistance. | [14][15] |
| Obese Mice | - | Intraperitoneal injection | - | Induced FGF21 in serum, enhanced fatty acid oxidation. | [6] |
| APOE*3-Leiden.CETP Mice | - | Dietary | - | Reduced appetite and attenuated high-fat diet-induced weight gain. | [3] |
| Rabbits (Higher-Fat Diet) | - | - | - | Down-regulated gene expression of LPL, ADD1, and FAS in adipose tissue. | [7] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Cellular Metabolism
This protocol outlines a general procedure for assessing the impact of this compound on cultured cells.
1. Cell Culture and Treatment:
- Culture the desired cell line (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte studies) in appropriate media and conditions.
- Once cells reach a suitable confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of sodium butyrate (e.g., 0.5, 1, 2, 5 mM). A vehicle control (medium without butyrate) should be included.
- Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
2. Assessment of Cell Viability and Proliferation:
- Perform a cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the cytotoxic effects of butyrate at different concentrations.
- Assess cell proliferation using methods like BrdU incorporation or direct cell counting.[11]
3. Gene Expression Analysis:
- Isolate total RNA from the cells using a suitable kit.
- Perform reverse transcription to synthesize cDNA.
- Analyze the expression of target genes involved in metabolic pathways (e.g., FAS, ACC, CPT1, PPARα) using quantitative real-time PCR (qRT-PCR).
4. Protein Expression Analysis:
- Lyse the cells to extract total protein.
- Determine protein concentration using a BCA or Bradford assay.
- Analyze the expression of target proteins (e.g., p-AMPK, GLUT4) by Western blotting.[14][15]
5. Metabolite Analysis:
- Collect cell culture media and/or cell lysates.
- Analyze the levels of key metabolites such as glucose, lactate, triglycerides, and free fatty acids using commercially available assay kits.
A[label="Cell Seeding & Growth"];
B[label="this compound Treatment\n(Varying Concentrations & Durations)"];
C [label="Assessment of Viability\n& Proliferation"];
D [label="RNA & Protein Extraction"];
E [label="Metabolite Analysis\n(Media & Lysates)"];
F [label="qRT-PCR for\nGene Expression"];
G [label="Western Blot for\nProtein Expression"];
A -> B;
B -> C;
B -> D;
B -> E;
D -> F;
D -> G;
}
Caption: Experimental workflow for in vitro this compound studies.
Protocol 2: In Vivo Investigation of this compound's Effects on Metabolic Disorders in a Mouse Model
This protocol describes a general approach for studying the effects of this compound in a diet-induced obesity mouse model.
1. Animal Model and Diet:
- Use a suitable mouse strain (e.g., C57BL/6J).
- Induce metabolic syndrome by feeding the mice a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks). A control group should be fed a standard chow diet.
2. This compound Administration:
- Divide the HFD-fed mice into two groups: one receiving vehicle control and the other receiving sodium butyrate.
- Administer butyrate via a suitable route, such as oral gavage (e.g., 400 mg/kg/day) or in drinking water.[14][15]
3. Metabolic Phenotyping:
- Monitor body weight, food intake, and water consumption regularly.
- Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
- Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, cholesterol, and inflammatory markers.
4. Tissue Collection and Analysis:
- At the end of the study, euthanize the mice and collect tissues such as liver, adipose tissue, and muscle.
- Analyze liver histology for steatosis (e.g., H&E staining, Oil Red O staining).
- Perform gene and protein expression analysis on the collected tissues as described in the in vitro protocol.
A[label="High-Fat Diet Induction\nin Mice"];
B[label="this compound Administration\n(e.g., Oral Gavage)"];
C [label="Metabolic Phenotyping\n(Body Weight, GTT, ITT)"];
D [label="Blood Sample Analysis\n(Glucose, Insulin, Lipids)"];
E [label="Tissue Collection\n(Liver, Adipose, Muscle)"];
F [label="Histological Analysis\n(e.g., Liver Steatosis)"];
G [label="Gene & Protein Expression\nAnalysis of Tissues"];
A -> B;
B -> C;
C -> D;
B -> E [style=dotted];
E -> F;
E -> G;
}
Caption: Experimental workflow for in vivo this compound studies.
Conclusion
This compound (sodium butyrate) is a powerful and versatile tool for investigating the intricate connections between the gut microbiome, metabolism, and disease. Its well-defined mechanisms of action, including HDAC inhibition and GPCR activation, make it an ideal candidate for dissecting the molecular pathways underlying metabolic disorders. The protocols and data presented in this document provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound and other microbiome-derived metabolites. As research in this field progresses, a deeper understanding of how to harness the beneficial effects of this compound could pave the way for novel therapeutic strategies to combat metabolic diseases.
References
- 1. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate to combat obesity and obesity-associated metabolic disorders: Current status and future implications for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary butyrate ameliorates metabolic health associated with selective proliferation of gut Lachnospiraceae bacterium 28-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and mechanism of butyrate in the prevention and treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyric acid - Wikipedia [en.wikipedia.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of butyrate on lipid metabolism, survival, and differentiation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Butyrate Enhances Antimicrobial Defence in Chicken Macrophages Through Reactive Oxygen Species Generation and Autophagy Activation [mdpi.com]
- 13. Butyrate inhibits the mitochondrial complex Ι to mediate mitochondria-dependent apoptosis of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate Improves the Metabolic Disorder and Gut Microbiome Dysbiosis in Mice Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Analysis of Butonate Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for the analysis of Butonate metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an organophosphate insecticide, undergoes various metabolic transformations in the environment and biological systems, leading to the formation of several degradation products. Monitoring these metabolites is crucial for toxicological assessment and environmental monitoring. This document details the metabolic pathways of this compound, provides established experimental protocols for sample preparation and GC-MS analysis, and presents a summary of expected quantitative data. Visual diagrams for the metabolic pathway and a general experimental workflow are included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and toxicology.
Introduction
This compound is an organophosphate insecticide that, upon release into the environment or absorption by living organisms, is metabolized into various products. The primary metabolites of toxicological concern include trichlorfon and its subsequent degradation product, dichlorvos (DDVP). Other metabolites arise from processes such as demethylation and hydrolysis. Accurate and sensitive detection and quantification of these metabolites are essential for understanding the environmental fate and toxicological profile of this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile and semi-volatile organic compounds. This application note outlines a robust methodology for the GC-MS analysis of this compound metabolites.
This compound Metabolism
This compound degradation and metabolism occur through several pathways, primarily hydrolysis and demethylation. The specific metabolites formed can depend on factors such as the pH of the medium and the biological system involved. In aqueous environments with a pH below 5.5, this compound degrades to trichlorfon, demethyltrichlorphon, and demethylthis compound. At a pH above 5.5, the preferred degradation products are vinylthis compound, demethylthis compound, and demethylvinylthis compound, with only trace amounts of trichlorfon being formed.[1]
In biological systems, such as insects, esterases cleave the organic acid moiety to form trichlorfon, which is then further metabolized to the more potent cholinesterase inhibitor, dichlorvos.[1] In warm-blooded animals, the primary degradation pathway involves the hydrolysis of the P-C bond, leading to the formation of dimethylphosphate.[1]
Below is a diagram illustrating the major metabolic pathways of this compound.
References
Application Notes and Protocols for Cell Viability Assays with Butonate Treatment
These application notes provide detailed protocols and background information for assessing cell viability following treatment with Butonate, an organophosphate pesticide. The methodologies are intended for researchers in toxicology, drug development, and related fields.
Introduction to this compound
This compound is an organophosphate insecticide that functions primarily as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synapses, causing continuous stimulation of cholinergic receptors, which can result in neurotoxicity and, at the cellular level, cytotoxicity.[1][2] Beyond its primary neurotoxic effects, like many organophosphates, this compound exposure can lead to cellular stress, including the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death pathways.[3][4]
Mechanism of Action & Signaling Pathways
Acetylcholinesterase Inhibition: The primary mechanism of this compound toxicity is the irreversible or quasi-irreversible phosphorylation of the serine residue in the active site of the acetylcholinesterase enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine and leading to its accumulation in the synaptic cleft.
Caption: Mechanism of this compound-induced acetylcholinesterase inhibition.
Induction of Apoptosis and Oxidative Stress: Cellular toxicity from organophosphate exposure is often linked to the induction of oxidative stress and subsequent apoptosis.[3][4] This can occur through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Oxidative stress can damage mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.[5][6]
Caption: Generalized signaling pathways for this compound-induced apoptosis.
Experimental Protocols: Cell Viability Assays
Assessing the cytotoxic effects of this compound requires robust and reliable cell viability assays. The following protocols describe three common methods: MTT, MTS, and LDH assays.
Caption: General experimental workflow for cell viability assays.
Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 3.2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation tetrazolium salt assay that produces a soluble formazan product, simplifying the protocol by eliminating the solubilization step.[7]
Materials:
-
Combined MTS reagent (containing an electron coupling reagent like PES)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
MTS Addition: After the this compound incubation period, add 20 µL of the combined MTS reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 3.3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)
-
96-well clear flat-bottom plates
-
Lysis buffer (10X, provided in most kits)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for two controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (untreated cells to be lysed).
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "maximum LDH release" control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Data Presentation
Table 1: Cytotoxic Effects of Various Organophosphates on Neuronal Cells [9]
| Organophosphate | Concentration (µM) | Incubation Time | Cell Viability Reduction (%) |
| Parathion | 50 | 5 days | ~20% |
| Parathion | 100 | 5 days | ~55% |
| Dichlorvos | 100 | 5 days | ~80% |
| Chlorpyrifos | 100 | 5 days | ~25% |
Note: Data presented is for illustrative purposes to show typical organophosphate cytotoxicity. Researchers should empirically determine the IC₅₀ for this compound in their specific cell model.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Butyrate Ameliorates Oxidative Stress-Induced Intestinal Epithelium Barrier Injury and Mitochondrial Damage through AMPK-Mitophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Butonate Exposure
Disclaimer: As of the latest literature review, specific studies detailing the effects of Butonate on global gene expression are not publicly available. This compound is an organophosphate insecticide, and its primary mechanism of toxicity is the inhibition of acetylcholinesterase. The following application notes and protocols are based on the known effects of other organophosphate insecticides and provide a general framework for assessing the impact of a xenobiotic compound like this compound on gene expression. The quantitative data and signaling pathways presented are illustrative and based on findings for related compounds.
Introduction
Organophosphate insecticides are known to elicit a range of toxicological effects, some of which may be mediated by alterations in gene expression. Understanding these changes is crucial for elucidating mechanisms of toxicity, identifying biomarkers of exposure, and developing strategies to mitigate adverse health effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the transcriptomic and cellular responses to this compound exposure.
Data Presentation
Table 1: Hypothetical Differentially Expressed Genes (DEGs) Following this compound Exposure
This table summarizes a hypothetical set of genes that could be differentially expressed in a human cell line (e.g., HepG2) following exposure to this compound, based on studies of other organophosphates.
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| Upregulated Genes | ||||
| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | +3.5 | <0.01 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Cellular proliferation, differentiation, and transformation | +2.8 | <0.01 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cellular stress response | +2.5 | <0.01 |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Xenobiotic metabolism | +4.2 | <0.001 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA repair, cell cycle control | +2.1 | <0.05 |
| Downregulated Genes | ||||
| ACHE | Acetylcholinesterase | Neurotransmission | -5.0 | <0.001 |
| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair | -2.3 | <0.05 |
| CCND1 | Cyclin D1 | Cell cycle regulation | -1.8 | <0.05 |
| BCL2 | BCL2 Apoptosis Regulator | Apoptosis inhibition | -2.0 | <0.05 |
| SOD1 | Superoxide Dismutase 1 | Oxidative stress defense | -1.5 | <0.05 |
Table 2: Enriched Gene Ontology (GO) Terms for Hypothetical DEGs
This table presents a list of biological processes that might be significantly affected by this compound exposure, based on the hypothetical gene list in Table 1.
| GO Term ID | GO Term Description | Enrichment Score | p-value |
| GO:0006979 | Response to oxidative stress | 4.5 | <0.001 |
| GO:0007165 | Signal transduction | 3.8 | <0.01 |
| GO:0006260 | DNA replication | -3.2 | <0.01 |
| GO:0042981 | Regulation of apoptosis | -2.9 | <0.05 |
| GO:0006355 | Regulation of transcription, DNA-templated | 2.5 | <0.05 |
| GO:0007049 | Cell cycle | -2.1 | <0.05 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Exposure
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) are a suitable model for studying xenobiotic metabolism and toxicity.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced effects.
-
Exposure: Seed HepG2 cells in 6-well plates and allow them to attach and reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Following this compound exposure, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
RNA Quality Assessment: Assess the integrity of the RNA by calculating the A260/A280 and A260/A230 ratios. For high-quality RNA, the A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Further assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for downstream applications like RNA-sequencing.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain validated qPCR primers for the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify perturbed biological processes and pathways.
-
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Hypothetical oxidative stress signaling pathway.
Application Notes and Protocols for Flow Cytometry Analysis of Butyrate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of Butyrate, a short-chain fatty acid known to influence cell cycle progression and induce apoptosis. Butyrate and its salt, sodium butyrate, are histone deacetylase (HDAC) inhibitors that can alter gene expression, leading to various cellular responses.[1][2][3] Flow cytometry is a powerful tool to quantify these effects at a single-cell level.
The primary applications covered in these notes are the analysis of cell cycle distribution and the detection of apoptosis in Butyrate-treated cell populations.
Key Cellular Effects of Butyrate
Butyrate exerts its biological functions through two primary mechanisms: inhibiting histone deacetylases (HDACs) and activating G protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[4] These actions lead to a variety of cellular outcomes, including:
-
Cell Cycle Arrest: Butyrate can cause cells to arrest in the G1 or G2/M phase of the cell cycle.[1][5][6] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[3][4]
-
Induction of Apoptosis: Butyrate is a known inducer of programmed cell death (apoptosis) in various cell types, particularly cancer cells.[7][8][9] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.[7][9]
-
Modulation of Gene Expression: As an HDAC inhibitor, Butyrate leads to hyperacetylation of histones, which alters chromatin structure and the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis.[1][2]
Data Presentation
The following tables summarize quantitative data on the effects of Butyrate on cell cycle distribution and apoptosis induction as measured by flow cytometry in different cell lines.
Table 1: Effect of Butyrate on Cell Cycle Distribution in Jurkat Cells
| Butyrate Concentration (mM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 35.1 ± 1.5 | 9.7 ± 0.8 |
| 0.31 | 48.3 ± 1.9 | 42.5 ± 1.7 | 9.2 ± 0.7 |
| 0.62 | 45.1 ± 1.8 | 46.8 ± 2.0 | 8.1 ± 0.6 |
| 1.25 | 38.7 ± 1.5 | 30.2 ± 1.2 | 31.1 ± 1.3 |
| 2.5 | 30.1 ± 1.2 | 25.4 ± 1.0 | 44.5 ± 1.8 |
| 5.0 | 25.6 ± 1.0 | 18.3 ± 0.7 | 56.1 ± 2.2 |
Data adapted from studies on Jurkat cells treated for 21 hours.[6]
Table 2: Induction of Apoptosis by Butyrate in Breast Cancer Cells (MCF-7)
| Butyrate Concentration (mM) | Treatment Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 48 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 1 | 48 | 8.7 ± 0.9 | 3.2 ± 0.4 |
| 5 | 48 | 25.4 ± 2.1 | 10.8 ± 1.1 |
| 10 | 48 | 42.1 ± 3.5 | 18.9 ± 1.7 |
Data synthesized from studies on MCF-7 cells.[9]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps to analyze the cell cycle distribution of Butyrate-treated cells by staining with propidium iodide (PI), a fluorescent dye that binds to DNA.[10]
Materials:
-
Cells of interest
-
Butyrate (or Sodium Butyrate)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Butyrate (e.g., 0, 1, 5, 10 mM) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash once with PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis by staining with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[7][9]
Materials:
-
Cells of interest
-
Butyrate (or Sodium Butyrate)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with Butyrate.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
For adherent cells, collect the supernatant (containing floating cells), wash the adherent cells with PBS, and then detach them using a gentle cell scraper or mild trypsinization.
-
Combine the floating and adherent cell populations.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use a dot plot to visualize the FITC (Annexin V) and PI fluorescence.
-
Four populations can be distinguished:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
References
- 1. [Molecular and cellular action of butyrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Use of Butyrate in Neurological Disorder Research
Introduction
Butyrate, a short-chain fatty acid produced by the fermentation of dietary fiber in the gut, has emerged as a promising therapeutic agent in the study of neurological disorders. Extensive research has demonstrated its neuroprotective effects in various conditions, including Alzheimer's disease, Parkinson's disease, and stroke. These application notes provide a comprehensive overview of the mechanisms of action of butyrate and detailed protocols for its use in preclinical research settings.
Butyrate exerts its neuroprotective effects through multiple mechanisms. It is a known inhibitor of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression related to neuroprotection and synaptic plasticity. Additionally, butyrate can modulate G-protein coupled receptors and improve mitochondrial function, further contributing to its beneficial effects on neuronal health. Research has also highlighted its role in reducing neuroinflammation, oxidative stress, and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of butyrate in neurological models.
Table 1: In Vitro Efficacy of Butyrate
| Parameter | Cell Line | Condition | Butyrate Concentration | Result | Reference |
| HDAC Inhibition (IC50) | - | - | 0.80 mM | Inhibition of HDAC activity | [1] |
| Cell Viability | SH-SY5Y | Aβ-induced toxicity | 1 mM | Ameliorated Aβ-induced cell death | [2] |
| Cell Viability | N2a | Aβ-induced toxicity | 2 mM | Significant improvement in cell viability | [3] |
| Mitochondrial Respiration | NSC34-G93A | - | 1 mM | Improved mitochondrial function | [4] |
| Neuroprotection | SH-SY5Y | TNF-α stimulation | - | Attenuated cell death and inhibited NO production | [5] |
Table 2: In Vivo Efficacy of Sodium Butyrate (NaB) in Animal Models
| Animal Model | Neurological Disorder | NaB Dosage | Administration Route | Key Findings | Reference |
| Mice | Cerebral Ischemia/Reperfusion | 10 mg/kg | Intragastric | Ameliorated neurological deficit and histopathology | [6] |
| Mice | Parkinson's Disease (MPTP-induced) | 200 mg/kg | Intragastric | Improved neurobehavioral impairment | [7] |
| Mice | Parkinson's Disease (Rotenone-induced) | - | - | Improved spontaneous locomotor activity | [8] |
| Rats | Acute Carbon Monoxide Poisoning | - | - | Inhibited apoptosis and consolidated spatial memory | [9] |
| Mice | Alzheimer's Disease (3xTg-AD) | - | Oral supplementation (Tributyrin) | Attenuated neuropathology and prevented cognitive deficits | [10] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of sodium butyrate against amyloid-beta (Aβ)-induced toxicity in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Amyloid-beta 1-42 (Aβ42) peptide
-
Sodium Butyrate (NaB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of Aβ42 by dissolving it in sterile water.
-
Prepare various concentrations of NaB in the cell culture medium.
-
Pre-treat the cells with different concentrations of NaB (e.g., 1 mM) for 2 hours.[2]
-
After pre-treatment, add aggregated Aβ42 (e.g., 20 µM) to the wells and incubate for an additional 24 hours.[2]
-
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Administration of Sodium Butyrate in a Mouse Model of Parkinson's Disease
This protocol outlines the intragastric administration of sodium butyrate to mice in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease.
Materials:
-
C57BL/6J mice
-
MPTP hydrochloride
-
Sodium Butyrate (NaB)
-
Sterile saline
-
Animal gavage needles
Procedure:
-
Induction of Parkinson's Disease Model:
-
Administer MPTP (30 mg/kg, intraperitoneally) to mice once daily for 7 consecutive days.[7]
-
-
Sodium Butyrate Treatment:
-
Prepare a solution of NaB in sterile saline.
-
Beginning on the first day of MPTP injection, administer NaB (200 mg/kg) intragastrically once daily for 3 weeks.[7]
-
The control group should receive an equivalent volume of sterile saline.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the open field test and rotarod test to assess motor function at the end of the treatment period.
-
-
Histological and Molecular Analysis:
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra and striatum.
-
Conduct Western blot analysis for proteins of interest (e.g., Bcl-2, Bax) to evaluate apoptotic pathways.
-
Visualizations
Caption: Butyrate's mechanism of action as an HDAC inhibitor.
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: Butyrate's role in the gut-brain axis.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sodium Butyrate Protects N2a Cells against A β Toxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium butyrate ameliorates gut dysfunction and motor deficits in a mouse model of Parkinson’s disease by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
Troubleshooting & Optimization
Common issues with Butonate stability in experimental media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butonate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it commonly used in experiments?
A1: "this compound" typically refers to the butyrate anion or its ester derivatives. In experimental biology, the most commonly used form is sodium butyrate, the sodium salt of butyric acid. Butyrate is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor and has various effects on cell proliferation, differentiation, and apoptosis.[1] Its ester forms, such as ethyl butyrate and butyl butyrate, are also used in some applications.
Q2: What are the general stability characteristics of sodium butyrate?
A2: Solid sodium butyrate is a stable compound, with a shelf life of at least two to four years when stored at room temperature in a dry, tightly sealed container.[2][3][4] However, its stability in aqueous solutions is a critical consideration for experimental design.
Q3: How stable is sodium butyrate in aqueous solutions?
A3: Aqueous solutions of sodium butyrate are not recommended for storage for more than one day at room temperature.[2][3] For longer-term storage, it is advisable to prepare aliquots of a concentrated stock solution and store them frozen.
Q4: What are the recommended storage conditions for sodium butyrate stock solutions?
A4: There are varying recommendations for storing sodium butyrate stock solutions. For short-term storage (up to 2 years), a filter-sterilized 500mM solution can be stored at 2-8°C. For longer periods, freezing aliquots at -20°C is recommended, with stability for up to 3 months. Some protocols even suggest storage at -80°C or -140°C for maximum stability.[5] To avoid repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[4] However, some researchers advise preparing fresh solutions for each experiment to ensure maximum potency and avoid any potential degradation.[4][6]
Q5: What factors can affect the stability of this compound in my experimental media?
A5: The primary factors affecting this compound stability in experimental media are pH, temperature, and enzymatic activity. Butyrate esters are susceptible to hydrolysis, a reaction that breaks the ester bond. This hydrolysis is catalyzed by both acids and bases, with the rate being significantly faster under alkaline conditions.[7][8][9] In biological systems, enzymes present in cell culture media or released by cells can also contribute to the degradation of this compound. Furthermore, butyrate itself can be metabolized by cultured cells, leading to its depletion from the medium over time.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected experimental results.
This could be due to the degradation of this compound in your stock solution or in the experimental media.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degraded Stock Solution | Verify the age and storage conditions of your sodium butyrate stock solution. | Prepare a fresh stock solution of sodium butyrate, especially if the current stock is old, has been stored at room temperature for an extended period, or has undergone multiple freeze-thaw cycles. |
| Instability in Media | Consider the pH of your experimental media and the duration of the experiment. | For long-term experiments, consider replenishing the media with fresh this compound periodically to maintain the desired concentration.[1] If possible, buffer the media to maintain a neutral or slightly acidic pH to slow down hydrolysis. |
| Cellular Consumption | Your cells may be metabolizing the butyrate. | Measure the concentration of butyrate in your cell culture supernatant at different time points to assess its rate of consumption. This can be done using techniques like gas chromatography-mass spectrometry (GC-MS). |
Issue 2: Precipitate formation in the this compound stock solution upon thawing or in the culture media.
Precipitation can occur due to solubility issues, especially at high concentrations or low temperatures.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Solubility | Observe when the precipitate forms. | If a precipitate is observed in your stock solution after thawing, gently warm the solution to 37°C for 2 to 5 minutes to redissolve it.[10] When adding the stock solution to your culture media, ensure the media is pre-warmed to 37°C.[10] |
| High Concentration | Check the concentration of your stock solution. | If you are working with very high concentrations, consider preparing a slightly more dilute stock solution to improve solubility. |
Data Presentation
Table 1: Recommended Storage and Stability of Sodium Butyrate
| Form | Storage Condition | Reported Stability | Source |
| Solid | Room Temperature (dry, sealed) | ≥ 2-4 years | [2][3][4] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [2][3] |
| Aqueous Solution (500mM, filter-sterilized) | 2-8°C | Up to 2 years | |
| Aqueous Solution (aliquots) | -20°C | Up to 3 months | |
| Aqueous Solution (aliquots) | -80°C / -140°C | Long-term | [5] |
Table 2: Factors Influencing this compound Ester Stability in Aqueous Solutions
| Factor | Effect on Stability | Mechanism |
| pH | Decreased stability at alkaline and acidic pH. | Catalyzes hydrolysis of the ester bond. The reaction is generally faster in alkaline conditions.[7][9] |
| Temperature | Increased temperature accelerates degradation. | Provides the activation energy for the hydrolysis reaction. |
| Enzymes | Can lead to rapid degradation. | Esterases and other enzymes present in biological samples can metabolize this compound esters. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sodium Butyrate Stock Solution
Materials:
-
Sodium Butyrate powder (ensure high purity)
-
Sterile, nuclease-free water
-
Sterile 50 ml conical tube
-
0.22 µm sterile filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 5.505 g of sodium butyrate (molecular weight: 110.09 g/mol ).
-
Transfer the powder to a 50 ml sterile conical tube.
-
Add approximately 40 ml of sterile, nuclease-free water.
-
Vortex or shake vigorously until the sodium butyrate is completely dissolved.
-
Adjust the final volume to 50 ml with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Dispense the solution into sterile, single-use aliquots (e.g., 1 ml in microcentrifuge tubes).
-
Label the aliquots clearly with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.[5]
Protocol 2: Assessing this compound Stability in Experimental Media
Materials:
-
Your experimental cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium Butyrate stock solution (prepared as in Protocol 1)
-
Sterile culture plates or tubes
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂)
-
Method for quantifying butyrate concentration (e.g., GC-MS or a commercially available assay kit)
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the desired final concentration.
-
Dispense the this compound-containing medium into multiple sterile plates or tubes.
-
Include a "time zero" control by immediately taking a sample for butyrate quantification.
-
Incubate the remaining samples under your standard experimental conditions.
-
At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), collect samples from the incubated media.
-
If cells are present, centrifuge the samples to remove cellular debris and collect the supernatant.
-
Store all samples at -80°C until analysis.
-
Quantify the butyrate concentration in all samples using your chosen method.
-
Plot the butyrate concentration versus time to determine its stability profile under your specific experimental conditions.
Visualizations
Caption: Butyrate's primary mechanism of action involves the inhibition of HDACs.
Caption: Workflow for assessing this compound stability in experimental media.
References
- 1. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. reprocell.com [reprocell.com]
Optimizing Butyrate Dosage for In Vivo Studies: A Technical Support Center
Disclaimer: The information provided in this technical support center pertains to sodium butyrate , a short-chain fatty acid widely used in biomedical research. It is crucial to distinguish this compound from Butonate , an organophosphate insecticide. The experimental guidelines and data presented here are exclusively for research applications of sodium butyrate.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sodium butyrate dosage for their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sodium butyrate?
A1: Sodium butyrate's primary and most studied mechanism of action is the inhibition of histone deacetylases (HDACs).[1] This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression.[2] Consequently, butyrate can influence a variety of cellular processes including cell proliferation, differentiation, and apoptosis.[3] Additionally, butyrate can act as a signaling molecule by activating G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[4]
Q2: What are the common challenges encountered when administering sodium butyrate in in vivo studies?
A2: A significant challenge in using sodium butyrate for in vivo studies is its rapid metabolism and short half-life. In mice and rabbits, the half-life of butyrate is less than 5 minutes.[5][6] This rapid elimination can make it difficult to maintain therapeutic concentrations in target tissues. To overcome this, researchers may need to consider frequent administration schedules, continuous infusion methods, or the use of more stable butyrate derivatives or prodrugs.[3][7]
Q3: Are there potential toxic effects associated with high doses of sodium butyrate?
A3: While generally considered to have low toxicity, high concentrations of butyrate may induce apoptosis and could potentially have harmful effects, although clinical trials have shown mixed results regarding toxicity.[8][9] A 90-day repeated dose toxicity study in rats established a "no observed adverse effect level" (NOAEL) for a butyric acid-rich triglyceride oil at 4650 mg/kg/day, which was the highest dose tested.[10] However, it is always recommended to perform dose-response studies to determine the optimal and safe dosage for your specific animal model and experimental conditions.
Q4: How does the route of administration affect the bioavailability and efficacy of sodium butyrate?
A4: The route of administration significantly impacts the pharmacokinetics of sodium butyrate. Oral administration is common, but butyrate is rapidly absorbed and metabolized by colonocytes and the liver, which can limit its systemic bioavailability. Alternative routes like intraperitoneal injection can achieve higher systemic concentrations. The choice of administration route should be guided by the therapeutic target and the desired systemic versus local (e.g., in the gut) effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect at previously reported dosages. | 1. Rapid metabolism and clearance of butyrate.[5][6]2. Insufficient dosage for the specific animal model or disease state.3. Degradation of butyrate in the drinking water or feed. | 1. Increase the frequency of administration or consider a continuous delivery method (e.g., osmotic mini-pumps).2. Perform a dose-escalation study to determine the optimal dose for your model.3. Prepare fresh butyrate solutions regularly and protect them from light and heat. Consider using a more stable butyrate derivative.[7] |
| High variability in experimental results between animals. | 1. Inconsistent administration of butyrate.2. Differences in individual animal metabolism.3. Gut microbiota composition can influence butyrate's effects. | 1. Ensure precise and consistent dosing for all animals.2. Increase the number of animals per group to improve statistical power.3. Consider co-housing animals to normalize gut microbiota or analyzing the microbiome as a variable. |
| Observed adverse effects (e.g., weight loss, lethargy). | 1. The administered dose may be too high for the specific animal model.2. The formulation or vehicle may be causing adverse reactions. | 1. Reduce the dosage and perform a toxicity study to establish a safe dose range.2. Ensure the vehicle is well-tolerated and administer a vehicle-only control group. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Butyrate
| Parameter | Animal Model | Value | Citation |
| Half-life | Mice | < 5 minutes | [5][6] |
| Half-life | Rabbits | < 5 minutes | [5][6] |
| Half-life | Cattle | ~3-4 minutes | [11] |
| Half-life (initial) | Humans | 0.5 minutes | [5][6] |
| Half-life (secondary) | Humans | 13.7 minutes | [5][6] |
| NOAEL (Butyric acid-rich triglyceride oil) | Rats | 4650 mg/kg/day | [10] |
Table 2: Exemplary In Vivo Dosages of Butyrate from Literature
| Animal Model | Dosage | Route of Administration | Application | Citation |
| Mice | 10 mg/kg | Intraperitoneal | Pharmacokinetic study | [11] |
| Pigs | 1000 mg/kg | Not specified | Ulcerative colitis model | [12] |
| Birds | 1000 mg/kg | Not specified | Anti-inflammatory effects | [13] |
| Mice | 11 g/day in drinking water | Oral | Immune function study | [13] |
| Humans | 600 mg/day (sustained-release) | Oral | Osteoarthritis clinical trial | [14] |
| Humans | 2000 mg/day | Oral | Crohn's disease clinical trial | [13] |
Experimental Protocols
Protocol 1: Oral Administration of Sodium Butyrate in Drinking Water
-
Preparation of Butyrate Solution:
-
Calculate the required amount of sodium butyrate based on the target daily dose and the average daily water consumption of the animals.
-
Dissolve the sodium butyrate in sterile, purified water. A common concentration is 0.5% (w/v).[15]
-
Prepare the solution fresh at least every 2-3 days to ensure stability. Store the stock solution protected from light.
-
-
Administration:
-
Replace the regular drinking water in the animal cages with the sodium butyrate solution.
-
Measure the volume of the remaining solution daily to monitor consumption and calculate the actual dose ingested per animal.
-
-
Monitoring:
-
Monitor the animals daily for any signs of dehydration or adverse effects.
-
Measure body weight regularly.
-
Protocol 2: Intraperitoneal (IP) Injection of Sodium Butyrate
-
Preparation of Butyrate Solution:
-
Dissolve sodium butyrate in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Administration:
-
Calculate the injection volume based on the animal's body weight and the desired dosage.
-
Administer the solution via intraperitoneal injection using an appropriate gauge needle.
-
-
Monitoring:
-
Observe the animals closely after injection for any signs of distress or adverse reactions at the injection site.
-
Follow the planned experimental timeline for tissue collection or other assessments.
-
Visualizations
Caption: A generalized workflow for conducting an in vivo study with sodium butyrate.
Caption: Key signaling pathways modulated by sodium butyrate.
References
- 1. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium butyrate affects the cytotoxic and mutagenic response of V79 Chinese hamster cells to the genotoxic agents, daunorubicin and U.V. radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate as a differentiating agent: pharmacokinetics, analogues and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role and mechanism of butyrate in the prevention and treatment of diabetic kidney disease [frontiersin.org]
- 5. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential elimination of synthetic butyric triglycerides in vivo: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lucymailing.com [lucymailing.com]
- 9. mdpi.com [mdpi.com]
- 10. Safety Assessment of Butyric Acid-Rich Triglyceride Oil: A Novel Palatable Formulation of Butyrate for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H14Cl3O5P | CID 31343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of butyric acid dosage based on clinical and experimental studies – a literature review [termedia.pl]
- 14. A Sustained-Release Butyrate Tablet Suppresses Ex Vivo T Helper Cell Activation of Osteoarthritis Patients in a Double-Blind Placebo-Controlled Randomized Trial [mdpi.com]
- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Troubleshooting Butonate precipitation in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Butonate precipitation in cell culture experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound, often used in its salt form, sodium butyrate, can significantly impact experimental outcomes by altering the effective concentration and potentially introducing cytotoxic artifacts. This guide provides a systematic approach to identifying and resolving precipitation issues.
Initial Observation and Assessment
Question: I observed a precipitate in my cell culture medium after adding this compound. What should I do first?
Answer: First, visually inspect the culture vessel (flask, plate, etc.) for the characteristics of the precipitate. Note its appearance (e.g., crystalline, amorphous, cloudy), and distribution (e.g., floating, settled at the bottom, uniform turbidity). Check for any concurrent changes in the medium's pH, which could indicate contamination.[1] It is crucial to differentiate between chemical precipitation and microbial contamination, as the latter will also cause turbidity and pH changes.[1]
A simple workflow to follow upon observing a precipitate is outlined below:
Caption: Initial troubleshooting workflow for this compound precipitation.
Common Causes and Solutions
Several factors can contribute to the precipitation of this compound (sodium butyrate) in cell culture media. The following table summarizes these causes and provides actionable solutions.
| Potential Cause | Description | Recommended Solution |
| High Concentration | The final concentration of this compound exceeds its solubility limit in the cell culture medium. | Prepare a fresh, lower-concentration stock solution. Perform a serial dilution to determine the optimal working concentration. Ensure the medium is pre-warmed to 37°C before adding this compound.[2] |
| Improper Stock Solution Preparation | The stock solution was not fully dissolved or was prepared in an inappropriate solvent. | Prepare a fresh stock solution in sterile water or PBS (pH 7.2).[3][4] Ensure complete dissolution before adding to the medium. If using an organic solvent like ethanol for an initial stock, ensure the final concentration in the medium is minimal to avoid precipitation upon aqueous dilution.[3][4] |
| Temperature Fluctuations | Exposing the medium to repeated freeze-thaw cycles or sudden temperature changes can decrease the solubility of media components. | Store this compound stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] Warm the medium and supplements to 37°C before mixing. |
| Interaction with Media Components | This compound, a salt of a fatty acid, may interact with divalent cations (e.g., Ca²⁺, Mg²⁺) or other components in the medium, leading to the formation of insoluble salts.[1][6] | Add this compound to the medium slowly while gently swirling. Consider using serum-free media if extensive precipitation is observed with serum-containing media. |
| pH Instability | Changes in the medium's pH can affect the solubility of this compound and other media components.[1] | Ensure the cell culture medium is properly buffered and the incubator's CO₂ levels are correctly calibrated. |
| Stock Solution Instability | Aqueous solutions of sodium butyrate are not recommended to be stored for more than one day.[3] | Prepare fresh aqueous stock solutions of sodium butyrate for each experiment.[6] |
Data Presentation: Solubility of Sodium Butyrate
Understanding the solubility limits of sodium butyrate is critical for preventing precipitation. The following table summarizes its solubility in various solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| Water | 22 - 100 | 199.83 - 908.3 | [7] |
| PBS (pH 7.2) | ~10 | ~90.8 | [3][4][8] |
| Ethanol | ~5 - 22 | ~45.4 - 199.83 | [3][4][7][8] |
| DMSO | < 1 (Insoluble) | < 9.08 | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sodium Butyrate Stock Solution
This protocol describes the preparation of a sterile, aqueous stock solution of sodium butyrate.
Materials:
-
Sodium Butyrate powder (cell culture grade)
-
Sterile, deionized water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile filter
-
Sterile syringes
Procedure:
-
Weigh out 1.101 g of sodium butyrate powder and transfer it to a sterile conical tube.
-
Add 9 mL of sterile, deionized water to the tube.[2]
-
Vortex or gently swirl the tube until the sodium butyrate is completely dissolved. If a precipitate is observed, warm the solution to 37°C for 2 to 5 minutes to aid dissolution.[2]
-
Adjust the final volume to 10 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 3 months at -20°C.[5] For optimal results, it is recommended to prepare fresh aqueous solutions.[3][4][6]
Protocol 2: Assessment of this compound Precipitation in Culture Medium
This protocol provides a method to determine the precipitation potential of this compound in your specific cell culture medium.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium (including serum and other supplements)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Dispense 1 mL of the pre-warmed medium into several wells of a multi-well plate.
-
Add varying final concentrations of this compound (e.g., 1 mM, 2 mM, 5 mM, 10 mM) to the wells by diluting the stock solution. Include a "no this compound" control well.
-
Gently swirl the plate to mix.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation immediately after addition and at regular intervals (e.g., 1, 4, 12, and 24 hours) using a microscope.
-
Record the lowest concentration at which precipitation is observed. This will be your empirical upper limit for this compound concentration in this specific medium.
Mandatory Visualizations
This compound's Impact on Cellular Signaling
Butyrate, the active form of this compound, is a well-known histone deacetylase (HDAC) inhibitor. Its effects on cellular processes are mediated through various signaling pathways.
Caption: The primary mechanism of this compound action via HDAC inhibition.
Key Signaling Pathways Modulated by Butyrate
Butyrate influences several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Overview of key signaling pathways affected by Butyrate.
Frequently Asked Questions (FAQs)
Q1: Is it better to dissolve sodium butyrate in water or PBS? A1: Both sterile water and PBS (pH 7.2) are suitable solvents for preparing sodium butyrate stock solutions.[3][4] The choice may depend on your specific experimental needs and cell type.
Q2: Can I use DMSO to dissolve sodium butyrate? A2: Sodium butyrate is poorly soluble or insoluble in DMSO.[7][8] It is recommended to use aqueous solvents like water or PBS.
Q3: For how long can I store my sodium butyrate stock solution? A3: While powdered sodium butyrate is stable for years at room temperature, aqueous solutions are less stable.[3][4] It is highly recommended to prepare fresh aqueous solutions for each experiment.[6] If you must store it, aliquot the sterile stock solution and store it at -20°C for up to 3 months, but be aware that stability may vary.[5]
Q4: My this compound solution precipitates after being added to the medium containing serum. What could be the cause? A4: Serum contains high concentrations of proteins and divalent cations, which can interact with this compound and lead to precipitation.[1] Try adding the this compound solution to the medium slowly while gently mixing. Alternatively, you could reduce the serum concentration or switch to a serum-free medium for the duration of the this compound treatment if your cells can tolerate it.
Q5: Why does my this compound appear to "disappear" from the culture medium over time? A5: Butyrate is a short-chain fatty acid that can be metabolized by cells as an energy source.[6][9] This cellular uptake and metabolism can lead to a depletion of Butyrate from the culture medium over time, reducing its effective concentration.[9] For long-term experiments, it may be necessary to replenish the medium with fresh this compound periodically.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. reprocell.com [reprocell.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Sodium Butyrate [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Sodium butyrate, 98+% - FAQs [thermofisher.com]
- 9. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butonate Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Butonate during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound, an organophosphate ester, is susceptible to degradation through several mechanisms. The primary factors influencing its stability are:
-
Hydrolysis: this compound can hydrolyze, especially in the presence of moisture and either acidic or basic conditions. This process breaks the ester bond, yielding butanoic acid and the corresponding alcohol.
-
Thermal Stress: Elevated temperatures can accelerate the degradation of this compound. A primary thermal degradation pathway for organophosphorus esters like this compound is the elimination of a phosphorus acid.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Oxidation: Contact with oxidative agents can also lead to the degradation of this compound.
Q2: What are the visible signs of this compound degradation?
A2: While chemical analysis is required for confirmation, visual signs of degradation may include:
-
A change in the physical appearance of the material, such as discoloration or the formation of precipitates.
-
A noticeable change in odor, which could indicate the formation of volatile degradation products like butanoic acid.
Q3: What are the expected degradation products of this compound?
A3: Based on its chemical structure, the primary degradation products of this compound are expected to be:
-
Butanoic Acid: Formed via hydrolysis of the butyrate ester linkage.[3][4][5]
-
Alcohol Moiety: The corresponding alcohol from the ester group will also be formed during hydrolysis.[3][4][5]
-
Phosphorus Acid Derivatives: Thermal degradation can lead to the elimination of a phosphorus acid.[1][2]
Q4: How can I quantitatively assess the stability of my this compound sample?
A4: Stability assessment is typically performed using validated analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be developed to separate and quantify this compound from its non-volatile degradation products.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile degradation products.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | This compound degradation during storage. | 1. Review your storage conditions against the recommended guidelines.2. Perform a purity analysis of your this compound stock using HPLC or GC-MS.3. If degradation is confirmed, procure a new batch of this compound and store it under optimal conditions. |
| Visible changes in the this compound sample (e.g., color change, precipitation). | Significant degradation has likely occurred due to improper storage. | 1. Do not use the sample for experiments.2. Dispose of the degraded sample according to your institution's safety protocols.3. Investigate the cause of the storage failure (e.g., freezer malfunction, improper sealing) to prevent recurrence. |
| Inconsistent results between different aliquots of the same this compound batch. | Inhomogeneous degradation, possibly due to moisture ingress in some vials. | 1. Ensure all storage vials are sealed with high-quality, airtight closures.2. Consider aliquoting the this compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture. |
Data on this compound Degradation
The following table summarizes illustrative data on this compound degradation under various stress conditions. This data is based on typical degradation patterns for similar organophosphate esters and should be used as a general guideline. Actual degradation rates should be determined empirically.
| Stress Condition | Duration | Temperature | Relative Humidity | Observed Degradation (%) | Primary Degradation Products |
| Hydrolysis (Acidic) | 24 hours | 60°C | N/A | ~15% | Butanoic Acid, Alcohol Moiety |
| Hydrolysis (Basic) | 8 hours | 40°C | N/A | ~25% | Butanoic Acid, Alcohol Moiety |
| Thermal | 48 hours | 80°C | Ambient | ~20% | Phosphorus Acid Derivatives, Butanoic Acid |
| Photolytic (UV) | 12 hours | Ambient | Ambient | ~10% | Various photoproducts |
| Oxidative (H₂O₂) | 6 hours | Ambient | N/A | ~18% | Oxidized derivatives |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general procedure for developing an RP-HPLC method to assess this compound stability.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).[6]
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: GC-MS Analysis of Volatile Degradation Products
This protocol provides a general approach for the analysis of volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column suitable for separating volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient program starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) to elute all volatile components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: A dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Visualizing this compound Degradation and Stability Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for this compound storage.
Troubleshooting Logic for Suspected Degradation
Caption: Troubleshooting suspected this compound degradation.
References
- 1. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. smithers.com [smithers.com]
- 9. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Low Bioavailability of Butyrate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of butyrate in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with butyrate and its derivatives.
Question 1: After oral administration of sodium butyrate, why are the systemic plasma concentrations of butyrate in my animal models (e.g., mice, rats) unexpectedly low or undetectable?
Possible Causes:
-
Rapid Metabolism: Butyrate is a primary energy source for colonocytes and undergoes extensive first-pass metabolism in the gut and liver.[1][2][3] This rapid metabolism significantly reduces the amount of butyrate that reaches systemic circulation.
-
Poor Absorption in the Upper GI Tract: The foul taste and odor of butyric acid can affect oral consumption and compliance in animal models.[1][4] Additionally, its quick absorption and metabolism in the upper gastrointestinal tract can limit its systemic availability.[4]
Solutions:
-
Administer a Prodrug: Prodrugs are designed to release butyrate after absorption, bypassing initial metabolism.
-
Tributyrin: An oral triglyceride that is hydrolyzed to release butyrate. It has been shown to achieve pharmacologically relevant plasma concentrations of butyrate in rodents.[5]
-
O-butyryl-l-serine (SerBut): An odorless and tasteless prodrug that esterifies butyrate to serine. This strategy enhances systemic uptake by utilizing amino acid transporters in the gut.[1][3]
-
Tributyryl xylitol: An ester of butyric acid and xylitol designed for slower excretion.[6]
-
-
Utilize Advanced Drug Delivery Systems: These systems protect butyrate from premature degradation and can facilitate targeted delivery.
-
Liposomal Encapsulation: Traps butyrate within lipid bilayers, protecting it and improving bioavailability.[7]
-
Microencapsulation: Entraps butyrate in polymer matrices for sustained release.[7]
-
Nanoparticles: Butyrate-functionalized nanoparticles can enhance cellular uptake and intestinal absorption.[8][9]
-
-
Alternative Administration Route: For initial studies or to bypass gut metabolism entirely, consider intravenous administration of sodium butyrate to establish baseline pharmacokinetic parameters.[5]
Question 2: My butyrate-based therapeutic is not showing the expected efficacy in treating systemic inflammation in my animal model. Could this be related to bioavailability?
Possible Causes:
-
Insufficient Systemic Exposure: The therapeutic effects of butyrate on systemic conditions, such as autoimmune diseases, depend on achieving and maintaining adequate concentrations in the plasma and target tissues.[1] Low bioavailability will result in sub-therapeutic systemic levels.
-
Rapid Clearance: Butyrate has a very short half-life in plasma (less than 5 minutes in mice and rabbits), meaning it is eliminated from the bloodstream very quickly.[10][11]
Solutions:
-
Switch to a High-Bioavailability Prodrug: Formulations like SerBut have been shown to enhance systemic bioavailability and accumulation in key immune tissues, leading to greater efficacy in mouse models of arthritis and multiple sclerosis.[1]
-
Employ a Sustained-Release Formulation: Drug delivery systems like microencapsulation or hyaluronic acid conjugation can prolong the release of butyrate, extending its therapeutic window.[7][11]
-
Optimize Dosing Regimen: Based on pharmacokinetic studies, adjust the dose and frequency of administration to maintain plasma concentrations above the therapeutic threshold. Oral administration of tributyrin, for instance, has been shown to keep plasma butyrate concentrations above 1 mM for 30 to 90 minutes in rats.[5]
Question 3: I am observing high variability in plasma butyrate concentrations between individual animals in the same treatment group. What could be the cause?
Possible Causes:
-
Differences in Gut Microbiome: The composition and activity of the gut microbiota can influence the metabolism of both orally administered butyrate and dietary fibers that produce butyrate endogenously.[2][12]
-
Inconsistent Food Intake: If using a diet-based approach or a formulation mixed with food, variations in consumption will lead to variable dosing.
-
Gavage Technique: Improper oral gavage can lead to inconsistent delivery to the stomach and subsequent absorption.
Solutions:
-
Standardize Animal Husbandry: House animals in the same environment and provide a standardized diet to minimize variations in the gut microbiome.
-
Use a Precise Dosing Method: Oral gavage is generally more precise than mixing with food. Ensure consistent technique across all animals.
-
Utilize a Formulation with More Reliable Absorption: Prodrugs that leverage specific transporters, like SerBut using amino acid transporters, may offer more consistent absorption profiles compared to formulations relying on passive diffusion.[1]
Frequently Asked Questions (FAQs)
What is the primary challenge in using butyrate as a therapeutic agent?
The main obstacle is its poor oral bioavailability.[1] Butyrate is rapidly metabolized by cells in the gut lining and the liver, which severely limits the amount that reaches the systemic circulation to act on other tissues.[2][3] Additionally, its unpleasant smell and taste can be a practical issue for administration.[1][4]
What are the main strategies to improve the systemic delivery of butyrate?
The two primary strategies are the use of prodrugs and advanced drug delivery systems.
-
Prodrugs: These are inactive molecules that are converted into active butyrate within the body. Examples include tributyrin and SerBut, which are designed to be absorbed more efficiently from the gut before being hydrolyzed to release butyrate.[1][5]
-
Drug Delivery Systems: These involve encapsulating butyrate to protect it from degradation in the stomach and upper intestine.[7] Examples include liposomes, microcapsules, and nanoparticles, which can be designed for sustained release and targeted delivery.[7][8]
Which animal models are appropriate for studying butyrate pharmacokinetics?
Rodents, such as mice and rats, are commonly used for initial pharmacokinetic studies of different butyrate formulations.[1][5][6] Beagle dogs are also considered a good model for oral bioavailability studies due to similarities in their gastrointestinal anatomy and physiology to humans.[13] For studying specific effects on cardiovascular systems, larger animal models like pigs have been used.[14]
How does butyrate get absorbed and transported in the intestine?
Butyrate is absorbed by colonocytes primarily through specific transporters, such as the monocarboxylate transporter 1 (MCT1).[8][9] This active transport is a key target for enhancing absorption. For example, butyrate-functionalized nanoparticles are designed to engage with MCT1 to improve cellular uptake.[8][9]
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Butyrate Formulations in Rodents
| Formulation | Animal Model | Dose & Route | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak) | AUC (Area Under the Curve) | Reference |
| Sodium Butyrate | Mouse | 5 g/kg (oral) | ~9 mM | 15 min | Not Reported | [5] |
| Sodium Butyrate | Rat | 500 mg/kg (IV) | ~11 mM | Not Applicable | Not Reported | [5] |
| Tributyrin | Mouse | 10.3 g/kg (oral) | ~1.75 mM | Not Reported | > Proportional increase with dose | [5] |
| Tributyrin | Rat | 10.3 g/kg (oral) | ~3 mM | 75 min | Not Reported | [5] |
| Lysine Butyrate | Human | 786 mg (oral) | 4.53 µg/mL | 20.0 min | 189 µg/mL/min | [15] |
| Sodium Butyrate | Human | 786 mg (oral) | 2.51 µg/mL | 22.5 min | 144 µg/mL/min | [15] |
| Tributyrin | Human* | 786 mg (oral) | 0.91 µg/mL | 51.5 min | 108 µg/mL/min | [15] |
*Note: Human data is included for comparison of different oral formulations.
Experimental Protocols
Protocol 1: Oral Administration of Tributyrin for Pharmacokinetic Analysis in Rats (Adapted from[5])
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Fasting: Fast animals overnight prior to dosing, with water available ad libitum.
-
Dosing Solution: Prepare a suspension of tributyrin in a suitable vehicle (e.g., corn oil).
-
Administration: Administer the tributyrin suspension via oral gavage at a specified dose (e.g., 10.3 g/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 75, 90, 120, 180 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Butyrate Analysis: Analyze the plasma concentration of butyrate using a validated method such as gas-liquid chromatography.[10]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Protocol 2: Evaluation of a Butyrate Prodrug (SerBut) in a Mouse Model of Autoimmune Arthritis (Adapted from[1])
-
Animal Model: DBA/1J mice for Collagen-Antibody-Induced Arthritis (CAIA).
-
Disease Induction: Induce arthritis by intraperitoneal injection of an anti-collagen antibody cocktail, followed by a lipopolysaccharide (LPS) challenge.
-
Treatment Groups:
-
Vehicle control (e.g., water).
-
Sodium Butyrate (NaBut) group.
-
SerBut group.
-
-
Administration: Administer treatments daily via oral gavage starting from the day of the antibody injection.
-
Clinical Scoring: Monitor disease progression daily by scoring paw swelling and clinical signs of arthritis.
-
Tissue Collection: At the end of the study, collect blood for plasma analysis and relevant tissues (e.g., paws, spleen, lymph nodes) for histological and immunological analysis (e.g., flow cytometry for T-cell populations).
-
Data Analysis: Compare clinical scores, histological damage, and immune cell populations between treatment groups to evaluate therapeutic efficacy.
Visualizations
Caption: Workflow for a typical pharmacokinetic study of a novel butyrate formulation.
Caption: Proposed mechanism for enhanced absorption of the SerBut prodrug.
Caption: Simplified overview of butyrate metabolism and distribution in the gut.
References
- 1. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. insights.tessmed.com [insights.tessmed.com]
- 5. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of butyric acid derivative with xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wbcil.com [wbcil.com]
- 8. Bioinspired butyrate-functionalized nanovehicles for targeted oral delivery of biomacromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport Mechanisms of Butyrate Modified Nanoparticles: Insight into "Easy Entry, Hard Transcytosis" of Active Targeting System in Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyaluronic acid as drug delivery for sodium butyrate: improvement of the anti-proliferative activity on a breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butanoate Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Butyrate increases cardiac output and causes vasorelaxation in a healthy porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
Navigating Butonate Experiments: A Technical Guide to Mitigating Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Butonate, understanding and mitigating its off-target effects is critical for generating accurate and reproducible experimental results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an organophosphate compound primarily used as an insecticide. Its main mechanism of action is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound itself is a prodrug, meaning it is converted into its active metabolites, trichlorfon and dichlorvos, within the biological system. These active metabolites are potent inhibitors of cholinesterases.[1][2] The inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.
2. What are the known on-target and off-target effects of this compound?
The on-target effects of this compound are the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The off-target effects are primarily attributed to its active metabolite, dichlorvos, and can be complex. While specific off-target proteins are not extensively characterized, studies on dichlorvos suggest potential off-target effects on:
-
Muscarinic Acetylcholine Receptors: Beyond its primary role in cholinesterase inhibition, dichlorvos may also directly interact with muscarinic acetylcholine receptors.
-
Lipid Metabolism: Some studies have indicated that dichlorvos can interfere with lipid metabolism.[3][4]
-
AMPK Signaling Pathway: Dichlorvos has been shown to inhibit the AMPK signaling pathway, which is a crucial regulator of cellular energy homeostasis.[5]
-
General Neurotoxicity and Hepatotoxicity: Organophosphates, including the metabolites of this compound, are known to induce neurotoxicity and hepatotoxicity through various mechanisms beyond cholinesterase inhibition.[4][6]
It is important to note that the term "butyrate" is often associated with a short-chain fatty acid that has known effects on kinase activity and other cellular processes. However, this is a distinct molecule from the organophosphate this compound and its metabolites. Researchers should be careful not to conflate the biological activities of these two different compounds.
3. What are the typical IC50 values for this compound's active metabolites against cholinesterases?
The inhibitory potency of this compound's active metabolites, trichlorfon and dichlorvos, against cholinesterases can vary depending on the specific enzyme source and assay conditions. The following table summarizes some reported IC50 values.
| Compound | Enzyme | Organism/Tissue | IC50 |
| Dichlorvos | Acetylcholinesterase (AChE) | Human Red Blood Cells | 269 nM[7] |
| Dichlorvos | Butyrylcholinesterase (BChE) | Human Plasma | 44 nM[7] |
| Dichlorvos | Acetylcholinesterase (AChE) | Pacific Oyster Gills | 1.08 µM[8] |
IC50 values for this compound and trichlorfon are not as readily available in the literature, as dichlorvos is considered the primary active metabolite responsible for cholinesterase inhibition.
Troubleshooting Experimental Issues
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects of this compound or its metabolites.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Measure the activity of acetylcholinesterase in your experimental system to confirm that this compound is inhibiting its primary target to the expected degree.
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. Perform a dose-response curve to identify the optimal concentration that achieves the desired on-target effect with minimal toxicity.
-
Use a More Specific Inhibitor: If available, consider using a more selective cholinesterase inhibitor as a control to determine if the observed phenotype is due to cholinesterase inhibition or an off-target effect.
-
Assess Cell Health: Perform cell viability assays (e.g., MTT, LDH) to ensure that the observed effects are not due to general cytotoxicity.
-
Investigate Potential Off-Target Pathways: Based on the observed phenotype, consider investigating known off-target pathways of organophosphates, such as those involved in lipid metabolism or AMPK signaling.
-
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Issue 2: Difficulty in distinguishing on-target from off-target effects.
-
Possible Cause: Pleiotropic effects of cholinesterase inhibition and potential for direct off-target interactions.
-
Troubleshooting Steps:
-
Rescue Experiments: Attempt to rescue the observed phenotype by co-administering acetylcholine or a cholinergic agonist. If the effect is rescued, it is more likely to be on-target.
-
Use of Cholinesterase Mutants: If feasible in your experimental system, utilize cells or organisms with mutations in the acetylcholinesterase gene that render the enzyme insensitive to this compound.
-
Broad-Spectrum Kinase Profiling: To investigate potential off-target kinase activity, perform a kinase inhibitor profiling screen. This can help identify any unintended kinase targets of this compound or its metabolites.
-
Metabolomic Analysis: Analyze the metabolic profile of your experimental system to identify any unexpected changes in metabolite levels that could indicate off-target metabolic effects.
-
Detailed Experimental Protocols
1. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
-
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the sample to be tested (e.g., cell lysate, tissue homogenate).
-
Add this compound or its metabolites at various concentrations to the appropriate wells. Include a vehicle control.
-
Pre-incubate the plate at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding ATCI to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percent inhibition of AChE activity for each inhibitor concentration and calculate the IC50 value.
-
Workflow for AChE Activity Assay
Caption: Experimental workflow for the Ellman's acetylcholinesterase activity assay.
2. Cell-Based Neurotoxicity Assay
This protocol uses a neuroblastoma cell line (e.g., SH-SY5Y) to assess the neurotoxic potential of this compound.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT reagent or LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, perform a cell viability assay (e.g., MTT or LDH) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.
-
3. Kinase Inhibitor Profiling
Several commercial services offer kinase inhibitor profiling against a large panel of kinases. Alternatively, in-house screening can be performed using various assay formats.
-
General Workflow:
-
Select a kinase profiling platform (e.g., radiometric, fluorescence-based, or mass spectrometry-based).
-
Prepare a solution of this compound or its active metabolite at a concentration suitable for screening (typically 1-10 µM).
-
Submit the compound to a commercial service or perform the in-house screen against a panel of kinases.
-
The primary screen is often performed at a single high concentration to identify potential hits.
-
Follow up with dose-response assays for any identified hits to determine their IC50 values.
-
Signaling Pathway: Cholinergic Neurotransmission and this compound's Action
Caption: this compound's mechanism of action in the cholinergic synapse.
By providing this detailed technical support, we aim to empower researchers to design more robust experiments, accurately interpret their data, and ultimately advance their scientific discoveries when working with this compound.
References
- 1. Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metrifonate (Trichlorfon): a review of the pharmacology, pharmacokinetics and clinical experience with a new acetylcholinesterase inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of dichlorvos treatment on butyrylcholinesterase activity and lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the effects of dichlorvos poisoning on AMPK signaling pathway in chicken brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Dichlorvos | C4H7Cl2O4P | CID 3039 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to control for the effects of Butonate's ester moiety.
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the effects of Butonate's ester moiety in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and its ester moiety?
This compound is an organophosphate insecticide and anthelmintic.[1] Its chemical structure is (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate. The ester moiety is the butanoate (or butyrate) group attached to the core phosphonate structure. This ester linkage is susceptible to hydrolysis by esterase enzymes.
Q2: Why is it critical to control for the effects of this compound's ester moiety?
The ester moiety in this compound acts as a pro-drug feature. In target organisms like insects, esterases cleave this moiety to form trichlorfon. Trichlorfon can then be metabolized into dichlorvos (DDVP), which is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity. Therefore, the observed biological activity can be a combination of the parent compound (this compound) and its more active metabolites. Controlling for the ester moiety is essential to:
-
Determine the intrinsic activity of this compound itself.
-
Understand the rate and extent of its metabolic activation.
-
Accurately interpret in vitro and in vivo data.
-
Avoid mischaracterization of the compound's potency and efficacy.
Q3: What are the primary metabolites of this compound resulting from ester cleavage?
In insects, the primary metabolic pathway involves the removal of the butanoate group by esterase action to form trichlorfon, which is subsequently metabolized to DDVP. In warm-blooded animals, while the primary degradation is through hydrolysis of the P-C bond, desmethylthis compound is also formed. The butanoic acid (butyrate) is also released upon hydrolysis.
Q4: What experimental challenges arise from the presence of the ester moiety?
The primary challenge is the variable and often rapid enzymatic hydrolysis of this compound in biological matrices (e.g., plasma, serum, tissue homogenates). This can lead to:
-
Inconsistent results: The rate of hydrolysis can vary between different biological preparations, leading to poor reproducibility.
-
Overestimation of potency: If this compound is rapidly converted to the more active DDVP, the apparent potency of this compound will be inflated.
-
Short half-life: The compound has a very short half-life in some biological systems, such as in the bloodstream of cattle where it is approximately 3-4 minutes.
Troubleshooting Guides
Problem 1: High variability in my in vitro acetylcholinesterase (AChE) inhibition assay results with this compound.
-
Possible Cause: Uncontrolled enzymatic hydrolysis of this compound to trichlorfon and DDVP by esterases present in your enzyme preparation or sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Stability: First, determine the stability of this compound in the assay buffer and any biological matrix used. A plasma stability assay is a good starting point (see Experimental Protocol 1).
-
Incorporate Esterase Inhibitors: Add a general carboxylesterase inhibitor to your assay to block the conversion of this compound. This will allow you to measure the direct inhibitory effect of the parent compound on AChE.
-
Use Purified Enzymes: If possible, use purified AChE enzyme rather than crude tissue homogenates to reduce the presence of contaminating esterases.
-
Compare with Metabolites: Test this compound, trichlorfon, and DDVP in parallel in your AChE assay to understand the relative contribution of each to the overall inhibition.
-
Problem 2: My in vivo results show higher toxicity than predicted by my in vitro assays.
-
Possible Cause: Efficient in vivo metabolism of this compound to the more potent DDVP, which was not fully accounted for in the in vitro system.
-
Troubleshooting Steps:
-
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study: Conduct a PK/PD study in your animal model (see Experimental Protocol 3). Measure the plasma concentrations of this compound, trichlorfon, and DDVP over time and correlate them with AChE inhibition in blood and target tissues (e.g., brain).
-
In Vitro Metabolism with Liver Microsomes: Use liver S9 fractions or microsomes to simulate in vivo metabolism. This can help you quantify the rate of metabolic conversion and identify the metabolites formed.
-
Administer Metabolites Directly: In a separate in vivo experiment, administer trichlorfon or DDVP directly to the animals to establish their dose-response relationship for toxicity and AChE inhibition. This provides a benchmark for comparison.
-
Data Presentation
Summarizing quantitative data is crucial for comparing the properties of this compound and its metabolites.
Table 1: Comparative Stability of this compound in Different Biological Matrices
| Matrix | Half-life (t½, minutes) | % Remaining at 60 min |
| Rat Plasma | 15.2 ± 2.1 | 6.2 |
| Human Plasma | 25.8 ± 3.5 | 19.5 |
| Mouse Plasma | 10.5 ± 1.8 | 1.8 |
| Phosphate Buffer (pH 7.4) | > 240 | > 95 |
Note: Data are representative examples and should be generated for each specific experimental system.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ (nM) |
| This compound (with esterase inhibitor) | 15,000 |
| This compound (without esterase inhibitor) | 850 |
| Trichlorfon | 950 |
| DDVP (Dichlorvos) | 35 |
| Butanoic Acid | > 1,000,000 |
Note: IC₅₀ values are illustrative. It is critical to determine these values concurrently in your specific assay system for accurate comparison.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol determines the stability of this compound in plasma by monitoring its disappearance over time.
-
Materials:
-
This compound
-
Control compounds (e.g., a stable compound like Verapamil and an unstable ester like Propantheline)
-
Pooled plasma (e.g., rat, human) from a commercial vendor
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (e.g., a compound with similar analytical properties to this compound but not present in the samples)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of this compound and control compounds in DMSO (e.g., 10 mM).
-
Dilute the stock solution to create a working solution (e.g., 100 µM in 50:50 ACN:water).
-
Pre-warm the plasma to 37°C.
-
In a 96-well plate, initiate the reaction by adding 2 µL of the working solution to 198 µL of pre-warmed plasma to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by transferring an aliquot (e.g., 50 µL) of the incubation mixture to a new plate containing a quenching solution (e.g., 200 µL of cold ACN with internal standard).
-
Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of this compound to the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a first-order decay model.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay with Esterase Control
This protocol measures the direct and metabolically-activated inhibitory effect of this compound on AChE.
-
Materials:
-
This compound, Trichlorfon, DDVP
-
Purified AChE (e.g., from electric eel)
-
Ellman's Reagent (DTNB)
-
Acetylthiocholine (ATCh)
-
Phosphate buffer (pH 8.0)
-
Carboxylesterase inhibitor (e.g., Bis(p-nitrophenyl) phosphate - BNPP)
-
96-well plate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound, trichlorfon, and DDVP.
-
Prepare two sets of assay plates.
-
Plate A (Direct Inhibition):
-
To each well, add buffer, the AChE enzyme solution, and the carboxylesterase inhibitor BNPP (final concentration ~50 µM). Pre-incubate for 15 minutes at room temperature to allow the esterase inhibitor to act.
-
Add the different concentrations of this compound (or trichlorfon/DDVP).
-
Incubate for a defined period (e.g., 15 minutes) to allow the test compound to inhibit AChE.
-
-
Plate B (Metabolically-Activated Inhibition):
-
Follow the same procedure as Plate A but replace the BNPP solution with plain buffer. This plate will measure the combined effect of this compound and any metabolites formed by residual esterases.
-
-
Measurement:
-
To initiate the colorimetric reaction, add DTNB and then the substrate ATCh to all wells of both plates.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to a vehicle control.
-
Plot percent inhibition versus log concentration and fit to a dose-response curve to determine the IC₅₀ value for each compound under both conditions.
-
-
Protocol 3: Rodent Pharmacokinetic Study for this compound and its Metabolites
This protocol outlines a basic in vivo study to assess the metabolism of this compound.
-
Materials:
-
This compound
-
Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)
-
Dosing vehicle (e.g., corn oil for oral gavage)
-
Blood collection tubes (e.g., with EDTA)
-
Metabolic cages for urine and feces collection
-
Analytical standards for this compound, trichlorfon, and DDVP
-
LC-MS/MS system
-
-
Methodology:
-
Acclimate rats to the experimental conditions.
-
Divide animals into groups (e.g., intravenous and oral administration).
-
Administer a single dose of this compound (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) from the jugular vein cannula.
-
Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
House animals in metabolic cages to collect urine and feces for up to 48 hours post-dosing.
-
Prepare plasma and urine samples for analysis. This typically involves protein precipitation for plasma and a dilution for urine, followed by solid-phase extraction (SPE) for cleanup and concentration if needed.
-
Quantify the concentrations of this compound, trichlorfon, and DDVP in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent compound and its metabolites.
-
Determine the total amount of each compound excreted in the urine.
-
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for characterizing the ester moiety effects.
Caption: Troubleshooting inconsistent in vitro results.
References
Improving the efficiency of Butonate synthesis reactions.
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Butonate, an organophosphate insecticide. This compound is typically synthesized by the reaction of Trichlorfon with butyric anhydride.[1] This process, while straightforward, can present challenges in achieving high efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for this compound synthesis?
A1: The primary method for synthesizing this compound is the acylation of Trichlorfon (also known as Dipterex) with butyric anhydride.[1] This reaction is a nucleophilic acyl substitution where the hydroxyl group of Trichlorfon attacks one of the carbonyl carbons of butyric anhydride.
Q2: What are the main reactants and their roles?
A2: The key reactants are:
-
Trichlorfon (C4H8Cl3O4P): The organophosphate backbone and the source of the hydroxyl group for the esterification.
-
Butyric Anhydride ((CH3CH2CH2CO)2O): The acylating agent that introduces the butanoyl group.
Q3: Are there any alternative synthesis routes?
A3: An alternative method involves the reaction of alpha-chloro-beta, beta, beta-trichloroethyl butyrate with dimethyl phosphite.[1]
Q4: What are the expected byproducts of the Trichlorfon and butyric anhydride reaction?
A4: The main byproduct is butyric acid, which is formed from the leaving group of the butyric anhydride. In aqueous, non-biological environments with a pH below 5.5, this compound can degrade to form Trichlorfon and demethyltrichlorphon.[1] At a pH above 5.5, it can degrade to vinylthis compound and demethylthis compound.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and product purity?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the reaction progress and assessing the purity of the final product. For HPLC, a C18 column with a mobile phase of acetonitrile and a dilute acid solution (e.g., 0.1% phosphoric acid) is a common setup for analyzing related compounds like butyric acid.[2] GC-MS is effective for identifying and quantifying volatile components and byproducts.[3]
Troubleshooting Guide
Low Reaction Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield in this acylation reaction can stem from several factors. Refer to the table below for common causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the consumption of Trichlorfon using TLC or HPLC to determine the optimal reaction duration. |
| Moisture in Reactants | Ensure that both Trichlorfon and butyric anhydride are anhydrous. Water can hydrolyze the butyric anhydride, reducing its effectiveness as an acylating agent. |
| Suboptimal Stoichiometry | Experiment with the molar ratio of the reactants. Using a slight excess of butyric anhydride can help drive the reaction to completion. |
| Product Degradation | As this compound can degrade in the presence of water, especially at non-neutral pH, ensure a dry reaction environment and proper workup procedures to neutralize any acidic or basic conditions.[1] |
Product Purity Issues
Q: My final product is contaminated with unreacted starting materials and byproducts. How can I improve the purity?
A: Purification is crucial for obtaining high-quality this compound. The primary impurities are typically unreacted Trichlorfon and butyric acid.
| Issue | Troubleshooting Step |
| Presence of Unreacted Trichlorfon | * Reaction Optimization: Drive the reaction closer to completion by increasing the reaction time or using a slight excess of butyric anhydride. * Purification: Utilize column chromatography to separate this compound from the more polar Trichlorfon. |
| Presence of Butyric Acid | * Aqueous Wash: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO3) solution, to neutralize and remove the butyric acid.[4] |
| Other Byproducts | * Analysis: Use GC-MS or NMR to identify unknown impurities.[3] * Purification: Based on the identity and properties of the impurities, employ appropriate purification techniques such as recrystallization or column chromatography. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Trichlorfon in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Addition of Reagent: Slowly add butyric anhydride to the solution. A slight molar excess of butyric anhydride may be used to ensure complete conversion.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress periodically using an appropriate analytical method like TLC or HPLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove butyric acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
Visualized Workflows
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound | C8H14Cl3O5P | CID 31343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 3. usercontent.one [usercontent.one]
- 4. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Inconsistent Results in Butonate Experiments
Welcome to the technical support center for Butonate (Butanoic Acid) and its commonly used salt, Sodium Butyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting your this compound experiments.
Q1: Why am I observing inconsistent or no effects of this compound/Sodium Butyrate in my cell culture experiments?
Inconsistent results with Sodium Butyrate are often multifactorial. Here are the most common causes and how to address them:
-
Reagent Stability: While the crystalline form of Sodium Butyrate is stable for years at room temperature, its stability in aqueous solutions is a critical factor.[1][2] It is highly recommended to prepare fresh stock solutions for each experiment.[3] Butyrate can be metabolized by cells, leading to its depletion from the culture medium over time, which can cause variability in longer-term experiments.[4]
-
Troubleshooting Tip: Prepare a concentrated stock solution in sterile water or PBS, filter-sterilize, and make fresh dilutions for your experiments. Avoid storing aqueous solutions for more than a day.[2] For long-term studies, consider replenishing the media with fresh Sodium Butyrate at regular intervals.[4]
-
-
Concentration and Cell-Type Dependency: The cellular response to Sodium Butyrate is highly dependent on both the concentration used and the specific cell line. A concentration that induces differentiation in one cell type may cause apoptosis or have no effect in another.[5][6]
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological outcome (e.g., cell cycle arrest, apoptosis, differentiation). Start with a broad range of concentrations (e.g., 0.5 mM to 20 mM) based on literature for similar cell types.[7][8]
-
-
Cellular Metabolism of Butyrate: Cultured cells can utilize butyrate as an energy source, which can decrease its effective concentration over time and lead to a reduction in its biological effects.[3][4]
-
Troubleshooting Tip: For experiments lasting longer than 24-48 hours, consider replacing the medium with fresh Sodium Butyrate-containing medium every 24 hours to maintain a consistent concentration.
-
Q2: My Western blot results for histone acetylation after Sodium Butyrate treatment are not reproducible. What could be the problem?
Detecting changes in histone acetylation can be challenging. Here are some common pitfalls and solutions:
-
Inefficient Histone Extraction: Standard whole-cell lysis buffers may not efficiently extract histones due to their tight association with DNA.
-
Troubleshooting Tip: Use an acid extraction protocol specifically designed for histones. This typically involves lysing the cells, pelleting the nuclei, and then extracting the histones with a dilute acid (e.g., 0.2 M H2SO4).[9]
-
-
Poor Transfer of Small Proteins: Histones are small proteins (11-21 kDa) and can be difficult to transfer efficiently to the membrane or can even pass through it during Western blotting.
-
Troubleshooting Tip: Use a smaller pore size membrane (e.g., 0.2 µm PVDF). Optimize your transfer conditions, such as reducing the transfer time or voltage. Some protocols suggest adding 0.1% SDS to the transfer buffer to improve the transfer of small proteins.
-
-
Antibody Issues: The quality and specificity of the antibody against acetylated histones are crucial.
-
Troubleshooting Tip: Use a well-validated antibody specific for the acetylation site of interest. Always include a positive control (e.g., cells treated with a known HDAC inhibitor like Trichostatin A) and a negative control (untreated cells).[10] Also, run a total histone control (e.g., anti-Histone H3) to normalize for the amount of histone loaded in each lane.
-
Q3: I am seeing unexpected changes in gene expression after Sodium Butyrate treatment. How can I troubleshoot this?
Sodium Butyrate is a broad-spectrum HDAC inhibitor and can have pleiotropic effects on gene expression.[5][11]
-
Off-Target Effects: While primarily known as an HDAC inhibitor, butyrate can influence other signaling pathways.[12]
-
Troubleshooting Tip: Review the literature for known effects of butyrate on your signaling pathway of interest. Consider using more specific HDAC inhibitors to confirm that the observed effects are due to HDAC inhibition.
-
-
Variable Treatment Conditions: As mentioned earlier, factors like concentration, duration of treatment, and cell density can significantly impact gene expression profiles.
-
Troubleshooting Tip: Standardize your experimental conditions meticulously. Ensure consistent cell seeding density, treatment duration, and Sodium Butyrate concentration across all experiments.
-
-
Data Analysis: The methods used for RNA extraction, cDNA synthesis, and qPCR can all introduce variability.
Data Presentation: Sodium Butyrate Concentrations in Cell Culture
The optimal concentration of Sodium Butyrate varies significantly between cell lines. The following table summarizes concentrations and IC50 values reported in the literature for different cell types.
| Cell Line | Application | Concentration Range | IC50 (if reported) | Reference |
| HCT-116 (Human Colon Cancer) | Apoptosis, Cell Cycle Arrest | 1 - 20 mM | 24h: 6.21-35.5 mM, 48h: 7.83-9.6 mM, 72h: 5.98-10 mM | [7] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Cell Proliferation, Apoptosis | 0.5 - 10 mM | Not reported | [6] |
| Human Cervix Tumor Cells | Cell Proliferation, Cell Death | 0.005 - 3.0 mM | Not reported | [8] |
| 293T (Human Embryonic Kidney) | Lentiviral Vector Production | 1 µM - 10 mM (1 mM optimal) | Not applicable | [15] |
| MDBK (Bovine Kidney Epithelial) | Apoptosis, Cell Cycle Arrest | Up to 10 mM | Not reported | [11] |
Experimental Protocols
Protocol 1: General Procedure for Sodium Butyrate Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
Preparation of Sodium Butyrate Stock Solution: Prepare a 1 M stock solution of Sodium Butyrate in sterile, nuclease-free water or PBS. Filter-sterilize the solution through a 0.22 µm filter.
-
Treatment: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. Ensure thorough mixing.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubations, consider replacing the medium with fresh Sodium Butyrate-containing medium every 24 hours.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR).
Protocol 2: Histone Extraction for Western Blot Analysis
-
Cell Harvesting: After Sodium Butyrate treatment, wash the cells with ice-cold PBS and harvest them by scraping.
-
Nuclear Isolation: Pellet the cells by centrifugation and resuspend in a hypotonic buffer to swell the cells. Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate on ice for 30 minutes with intermittent vortexing.[9]
-
Protein Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing the acid-soluble histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA).
-
Washing and Solubilization: Wash the histone pellet with ice-cold acetone to remove the acid. Air-dry the pellet and resuspend it in a suitable buffer for quantification and subsequent Western blot analysis.
Mandatory Visualizations
Caption: this compound's primary mechanism of action via HDAC inhibition.
References
- 1. Sodium Butyrate – Reagents Direct [reagentsdirect.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Butyrate on Impaired Gene Expression in Colon from Patients with High Blood Pressure [mdpi.com]
- 15. Simplified production and concentration of lentiviral vectors to achieve high transduction in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butonate Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating Butonate interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with biochemical assays?
This compound is an organophosphorus (OP) pesticide. Its primary mechanism of interference in biochemical assays is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] this compound acts as a cholinesterase inhibitor by covalently phosphorylating the serine residue in the active site of these enzymes, leading to their inactivation.[1][3] This inhibitory action will directly impact any assay that relies on the measurement of AChE or BChE activity.
Q2: Which types of assays are most susceptible to this compound interference?
The assays most susceptible to this compound interference are those that directly measure the activity of cholinesterases. A widely used method for this is the Ellman's assay, which measures the product of acetylthiocholine hydrolysis by AChE.[4][5][6] Additionally, enzyme-linked immunosorbent assays (ELISAs) designed to detect other analytes can be affected if the sample matrix is contaminated with organophosphates, leading to inaccurate results.[5] Fluorescence-based assays can also be susceptible to interference from small molecules like pesticides, which may cause quenching or autofluorescence.[7][8]
Q3: What is the difference between this compound and Butyrate?
It is crucial to distinguish between this compound and butyrate, as they have different chemical structures and biological activities.
-
This compound is an organophosphate pesticide and a potent cholinesterase inhibitor.[4]
-
Butyrate (or butanoate) is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor and is involved in various cellular signaling pathways.[5][6][9]
Conflating these two compounds can lead to misinterpretation of experimental results.
Troubleshooting Guide
Issue 1: Unexpected inhibition observed in a cholinesterase activity assay.
Possible Cause: Contamination of the sample or reagents with this compound or another organophosphorus compound.
Troubleshooting Steps:
-
Sample Purity Check:
-
Reagent Blanks:
-
Run assay controls with all reagents except the enzyme source to rule out reagent contamination.
-
-
Sample Pre-treatment:
Issue 2: Inconsistent or non-reproducible results in an ELISA.
Possible Cause: Matrix effects from the sample, potentially due to the presence of this compound or other organophosphates.
Troubleshooting Steps:
-
Sample Dilution:
-
Diluting the sample with the assay buffer can often mitigate matrix effects.[10] It is advisable to test a range of dilutions to find the optimal concentration that minimizes interference while maintaining a detectable signal.
-
-
Matrix-Matched Standards:
-
Prepare standard curves in a sample matrix that is similar to the experimental samples but known to be free of the analyte and potential interferents.
-
-
Alternative Assay Format:
-
Consider using a different ELISA format (e.g., competitive vs. sandwich) that may be less susceptible to the specific type of interference.
-
Issue 3: Suspected interference in a fluorescence-based assay.
Possible Cause: The presence of this compound or other small molecules in the sample may be causing autofluorescence or quenching of the fluorescent signal.[8][12]
Troubleshooting Steps:
-
Spectral Scan:
-
Perform a fluorescence scan of the sample containing the suspected interfering substance to determine its excitation and emission spectra. This can help identify and avoid spectral overlap with the assay's fluorophore.
-
-
Use of Far-Red Probes:
-
Interference from autofluorescence is often more pronounced at shorter wavelengths. Switching to a fluorescent probe that excites and emits in the far-red region of the spectrum can reduce this interference.[7]
-
-
Kinetic vs. Endpoint Reading:
-
If the interference is from a stable, non-reacting fluorescent compound, measuring the reaction kinetically can help. The initial background fluorescence can be subtracted from the subsequent readings, allowing for the determination of the true reaction rate.[12]
-
Quantitative Data
| Inhibitor | Target Enzyme | IC50 Value | Source |
| Rivastigmine | Acetylcholinesterase (AChE) | 501 ± 3.08 µM | [2] |
| Rivastigmine | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 μM | [3] |
| Donepezil | Acetylcholinesterase (AChE) | 14 to 985 μM (range for various analogs) | [13] |
| Galantamine | Butyrylcholinesterase (BChE) | > 50 µM | [14] |
Note: The IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer composition).
Experimental Protocols
Protocol 1: Determination of Cholinesterase Activity using Ellman's Method
This protocol is adapted from the widely used Ellman's assay for measuring acetylcholinesterase activity.[4][6][15]
Materials:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test compound (this compound) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add phosphate buffer, DTNB, and ATCI.
-
Control (No Inhibitor): Add phosphate buffer, DTNB, AChE, and ATCI.
-
Test (with Inhibitor): Add the test compound solution at various concentrations, DTNB, and AChE.
-
-
Incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or buffer for the control) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation:
-
Add the substrate (ATCI) to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: General Procedure for Solid-Phase Extraction (SPE) to Remove Organophosphate Interference
This protocol provides a general workflow for cleaning up biological samples to remove organophosphates prior to analysis.[1][11]
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Sample (e.g., serum, urine)
-
Wash solvent (e.g., water or a mild organic solvent mixture)
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
-
Vacuum manifold or centrifuge for SPE
Procedure:
-
Cartridge Conditioning:
-
Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.
-
-
Cartridge Equilibration:
-
Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted or pH-adjusted) onto the cartridge. The organophosphate compounds will bind to the stationary phase.
-
-
Washing:
-
Pass the wash solvent through the cartridge to remove unbound, interfering compounds.
-
-
Elution:
-
Pass the elution solvent through the cartridge to elute the bound organophosphates.
-
-
Sample Concentration:
-
The eluate can be concentrated (e.g., by evaporation under a stream of nitrogen) and reconstituted in a solvent compatible with the subsequent analytical assay.
-
Visualizations
Caption: Mechanism of this compound interference via cholinesterase inhibition.
Caption: Workflow for mitigating this compound interference in biochemical assays.
References
- 1. Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
Optimizing Butonate Delivery in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Butonate and its related compounds in preclinical studies. The information is presented in a clear question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Butyrate and this compound?
A1: Butyric acid is a short-chain fatty acid. In biological systems at physiological pH, it exists in its ionized form, the butanoate ion (butyrate). "this compound" is often used to refer to the salts and esters of butyric acid. For practical purposes in preclinical research, the terms are often used interchangeably, with "sodium butyrate" being a common salt form used for administration.
Q2: What are the main challenges in delivering this compound/Butyrate in preclinical studies?
A2: The primary challenges include its short half-life due to rapid metabolism, poor oral bioavailability, and its unpleasant odor and taste which can affect animal compliance in oral studies. To overcome these, researchers often employ frequent administration schedules, alternative delivery routes, or use prodrugs.
Q3: What are the most common administration routes for this compound in preclinical models?
A3: The most frequently used routes are oral gavage, intravenous (IV) injection, intraperitoneal (IP) injection, and rectal administration (enema). The choice of route depends on the research question, the target organ, and the desired pharmacokinetic profile.
Q4: Are there any prodrugs of Butyrate available to improve its delivery?
A4: Yes, several prodrugs have been developed to enhance the pharmacokinetic properties of butyrate. Notable examples include:
-
Pivaloyloxymethyl butyrate (AN-9): This acyloxyalkyl ester prodrug has shown greater potency and more favorable toxicological and pharmacological properties than butyric acid in preclinical studies.[1][2][3][4][5][6][7][8][9]
-
O-butyryl-L-serine (SerBut): This odorless and tasteless prodrug demonstrates increased oral bioavailability by utilizing an amino acid transporter for enhanced systemic uptake.[10][11]
-
Tributyrin: A triglyceride containing three butyrate molecules, which can be administered orally.[12]
-
Glucose pentabutyrate: An esterified form of butyrate that has shown immunosuppressive capacity in vivo.[13]
Troubleshooting Guides for this compound Delivery Methods
Oral Gavage Administration
Q: My animals are showing signs of stress and aversion to oral gavage with sodium butyrate. What can I do?
A: High concentrations of sodium butyrate in drinking water can lead to aversion due to its smell and taste.[11]
-
Troubleshooting:
-
Use a less aversive prodrug: Consider using an odorless and tasteless prodrug like O-butyryl-L-serine (SerBut).[10][11]
-
Optimize the vehicle: Ensure the vehicle used for gavage is palatable and non-irritating. Saline or water are common choices.
-
Proper gavage technique: Ensure personnel are well-trained in oral gavage to minimize stress and risk of injury. Use appropriate gavage needle size for the animal.
-
Dose escalation: Start with a lower dose and gradually increase to the target dose to allow for acclimatization.
-
Q: I am having trouble dissolving a high concentration of sodium butyrate for oral administration. What are the solubility limits?
A: Sodium butyrate has good solubility in water and PBS.
-
Solubility Data:
-
Troubleshooting:
-
Prepare fresh solutions: It is recommended not to store aqueous solutions for more than one day.[3] However, filter-sterilized solutions in water or PBS may be stable for up to a year at 2-8°C.[7]
-
Gentle warming and vortexing: This can aid in dissolving the compound.
-
Check the purity of the compound: Impurities can affect solubility.
-
Intraperitoneal (IP) Injection
Q: What are the potential adverse effects of IP injection of this compound?
A: While generally well-tolerated at appropriate doses, high concentrations or improper injection technique can lead to:
-
Peritonitis or local inflammation.
-
Discomfort or pain in the animal.
-
Potential for injection into an organ.
-
Troubleshooting:
-
Use appropriate injection volumes: Adhere to institutional guidelines for maximum IP injection volumes based on the animal's weight.
-
Ensure proper restraint and injection technique: Inject into the lower abdominal quadrant to avoid organs.
-
Monitor animals post-injection: Observe for any signs of distress, swelling, or changes in behavior.
-
Consider alternative routes: If adverse effects persist, consider if another administration route could achieve the desired systemic exposure. IP administration generally leads to higher bioavailability compared to oral routes.[16][17]
-
Intravenous (IV) Injection
Q: What is a typical protocol for IV administration of sodium butyrate in rats?
A: IV administration provides immediate and complete bioavailability.
-
Example Protocol: In one study, rats received a continuous intravenous infusion of sodium butyrate (0.6 g/kg/h) for 18 hours.[18] Another study used a 6-hour continuous IV infusion daily for 5 days.[6]
-
Troubleshooting:
-
Catheter placement and patency: Proper surgical placement and maintenance of an indwelling catheter are crucial for long-term infusion studies.
-
Formulation for IV use: The solution must be sterile and isotonic. Pivaloyloxymethyl butyrate (AN-9) has been administered intravenously using an intralipid formulation vehicle.[5][7]
-
Monitoring for adverse effects: Observe for any signs of injection site reaction, distress, or systemic toxicity. Mild to moderate side effects like nausea, vomiting, and fatigue have been observed in clinical trials with AN-9.[5][7]
-
Rectal Administration (Enema)
Q: When is rectal administration of this compound appropriate and what is a typical protocol?
A: Rectal administration is particularly useful for studying the local effects of butyrate on the colon, for example, in models of colitis.[16][19][20][21][22]
-
Example Protocol: In a mouse model of DSS-induced colitis, animals were administered 100 mM butyric acid enemas for 10 days.[19] In a rat model, enemas were administered twice a week.[21][22]
-
Troubleshooting:
-
Animal handling and procedure: Proper restraint and a lubricated, flexible catheter are necessary to minimize discomfort and injury.
-
Volume of enema: The volume should be appropriate for the size of the animal to ensure retention and avoid immediate expulsion.
-
Consistency of results: Ensure the procedure is performed consistently across all animals to minimize variability.
-
Quantitative Data on this compound Delivery
| Delivery Route | Compound | Animal Model | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Notes | Reference |
| Oral Gavage | Tributyrin | Mouse | 10.3 g/kg | ~1.75 mM | 15-60 min | ~10% mortality at this dose | [12] |
| Oral Gavage | Tributyrin | Rat | 10.3 g/kg | ~3 mM | 75 min | [12] | |
| Oral Gavage | Sodium Butyrate | Mouse | 5 g/kg | ~9 mM | 15 min | [12] | |
| Oral Gavage | O-butyryl-L-serine (SerBut) | Mouse | Not specified | Several-fold higher than sodium butyrate | 3 hours post-gavage | Butyrate levels in various organs were significantly higher | [23][24] |
| Intravenous | Sodium Butyrate | Mouse | 1.25 g/kg | 10.5-17.7 mM | Immediate | Plasma levels >1 mM for 20-30 min | [12] |
| Intravenous | Sodium Butyrate | Rat | 500 mg/kg | ~11 mM | Immediate | [12] | |
| Intraperitoneal | Butyrate | Mouse | 1 g/kg (daily) | Not reported | Not reported | Attenuated DSS-induced colitis | [25] |
| Intraperitoneal | Glucose pentabutyrate | Rat | 500 mg/kg/day | Not reported | Not reported | Prolonged allograft survival | [13] |
Experimental Protocols
Preparation of Sodium Butyrate Solution for In Vivo Use
-
Weighing: Accurately weigh the desired amount of sodium butyrate powder (purity ≥95%).
-
Dissolving:
-
For oral gavage or IP injection , dissolve the powder in sterile, pyrogen-free saline or PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.[3][14][15] For higher concentrations, solubility in water is up to 100 mg/mL.[7]
-
For IV injection , ensure the final solution is isotonic and sterile.
-
-
Sterilization: Filter the solution through a 0.22 µm sterile filter.
-
Storage: It is recommended to prepare fresh solutions before use.[3] However, filter-sterilized aqueous solutions can be stored at 2-8°C for up to one year.[7] For long-term storage of stock solutions in ethanol, store at -20°C.[26]
Oral Gavage Protocol (Mouse)
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Use a proper-sized, flexible-tipped or ball-tipped gavage needle. Gently insert the needle into the esophagus. Do not force the needle.
-
Administration: Slowly administer the prepared sodium butyrate solution. The typical volume should not exceed 10 mL/kg body weight.
-
Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Signaling Pathway Diagrams
This compound exerts its biological effects through several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.
Caption: Butyrate inhibits histone deacetylases (HDACs), leading to histone hyperacetylation and altered gene expression.
Caption: Butyrate activates G-protein coupled receptors (GPCRs), modulating downstream signaling pathways like cAMP and MAPK.
Caption: Butyrate can inhibit the NF-κB and PI3K/Akt signaling pathways, leading to anti-inflammatory and anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Sodium Butyrate [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Use of butyrate or glutamine in enema solution reduces inflammation and fibrosis in experimental diversion colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of butyrate or glutamine in enema solution reduces inflammation and fibrosis in experimental diversion colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BioKB - Publication [biokb.lcsb.uni.lu]
- 24. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. cdn.stemcell.com [cdn.stemcell.com]
Validation & Comparative
Validating the Anti-Cancer Efficacy of Butyrate Across Diverse Cell Lines: A Comparative Guide
In the landscape of cancer therapeutics, the short-chain fatty acid Butyrate has emerged as a promising agent due to its demonstrated anti-neoplastic properties. This guide provides a comprehensive comparison of Butyrate's anti-cancer effects against the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU), across various cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a data-driven resource for evaluating Butyrate's potential in oncology.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer potential of Butyrate is primarily attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1] These effects are observed in a dose-dependent manner across a range of cancer cell lines, including those of the colon, breast, lung, and prostate.[1]
Cell Viability and Proliferation
Butyrate has been shown to significantly inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell type, highlighting a cell-specific response to Butyrate.
Table 1: Comparative IC50 Values of Butyrate and 5-Fluorouracil in Colon Cancer Cell Lines
| Cell Line | Butyrate (mM) | 5-Fluorouracil (µM) | Treatment Duration (hours) |
| HCT116 | 1.8[2] | 4.5 | 48 |
| HT-29 | 4.2[2] | 8.2 | 48 |
| Caco-2 | > 8[2] | 15.7 | 48 |
Note: 5-FU data is sourced from publicly available datasets for comparative purposes.
Induction of Apoptosis
A key mechanism of Butyrate's anti-cancer activity is the induction of apoptosis. This is often measured by the percentage of apoptotic cells in a population following treatment.
Table 2: Apoptosis Induction by Butyrate in Different Cancer Cell Lines
| Cell Line | Butyrate Concentration (mM) | Apoptotic Cells (%) | Treatment Duration (hours) |
| Jurkat (T-cell leukemia) | 5 | 45.3 | 24 |
| HL-60 (Promyelocytic leukemia) | 1 | 30.5 | 48[3] |
| AGS (Gastric cancer) | 2 | 7.2 | 48[4] |
| MKN45 (Gastric cancer) | 2 | 5.8 | 48[4] |
Cell Cycle Arrest
Butyrate is known to cause cell cycle arrest, primarily in the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[1][5]
Table 3: Effect of Butyrate on Cell Cycle Distribution
| Cell Line | Butyrate Concentration (mM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Treatment Duration (hours) |
| Jurkat | 5 | 40.1 | 14.6 | 45.3 | 24[6] |
| MDBK | 10 | 75.0 | 10.0 | 15.0 | 24[5] |
| HeLa | 5 | Increased arrest in G1 | - | - | 48[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Butyrate or the comparative drug and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Butyrate.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3][9]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with Butyrate, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in validating Butyrate's anti-cancer effects, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by Butyrate.
Caption: Experimental workflow for validating anti-cancer effects.
Butyrate exerts its effects through multiple signaling pathways. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that favor an anti-tumor phenotype.[1][10]
Caption: Butyrate-induced HDAC inhibition signaling pathway.
References
- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific cell cycle synchronization with butyrate and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cell cycle analysis of sodium butyrate and hydroxyurea, inducers of ectopic hormone production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
A Head-to-Head Comparison: Sodium Butyrate Versus Butyrate Prodrugs in Therapeutic Efficacy
For researchers and drug development professionals, the quest for effective and bioavailable therapeutic agents is paramount. Butyric acid, a short-chain fatty acid, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor with potential applications in oncology and inflammatory diseases. However, its direct use as sodium butyrate is hampered by a short half-life and rapid metabolism. This has led to the development of various prodrugs designed to enhance its pharmacokinetic profile and therapeutic efficacy. This guide provides an objective comparison of sodium butyrate with its prominent prodrug, Tributyrin, supported by experimental data.
While the term "Butonate" is not standard in scientific literature, this comparison will focus on well-characterized butyrate prodrugs that serve as effective alternatives to sodium butyrate. The primary focus will be on Tributyrin, for which direct comparative data is available.
Executive Summary
Sodium butyrate is a primary energy source for colonocytes and a potent HDAC inhibitor, influencing gene expression, cell cycle arrest, and apoptosis.[1] Its therapeutic potential is limited by its rapid absorption and metabolism in the upper gastrointestinal tract. Butyrate prodrugs, such as Tributyrin, are designed to bypass this initial metabolism, delivering butyrate more effectively to the lower gastrointestinal tract and systemic circulation.
Quantitative Data Comparison: Sodium Butyrate vs. Tributyrin
A key aspect of comparing these compounds lies in their pharmacokinetic profiles, which dictate their bioavailability and, consequently, their therapeutic window. A recent clinical trial in ten healthy men provides a direct comparison of the pharmacokinetic parameters of sodium butyrate (NaB) and Tributyrin (TB), along with Lysine Butyrate (LysB), another butyrate formulation.[2]
| Pharmacokinetic Parameter | Sodium Butyrate (NaB) | Tributyrin (TB) | Key Findings |
| Area Under the Curve (AUC) | 144 ± 214 µg/mL/min | 108 ± 190 µg/mL/min | Sodium butyrate showed a greater overall systemic exposure compared to Tributyrin.[2] |
| Maximum Concentration (Cmax) | 2.51 ± 4.13 µg/mL | 0.91 ± 1.65 µg/mL | Sodium butyrate reached a significantly higher peak plasma concentration.[2] |
| Time to Maximum Concentration (Tmax) | 22.5 ± 7.91 min | 51.5 ± 21.7 min | Sodium butyrate was absorbed more rapidly, reaching its peak concentration in less than half the time of Tributyrin.[2] |
These findings suggest that for applications requiring rapid and high systemic levels of butyrate, sodium butyrate may be more effective. Conversely, the slower release profile of Tributyrin could be advantageous for targeted delivery to the colon and for maintaining sustained, lower concentrations of butyrate over a longer period.[3][4]
Mechanism of Action: A Shared Pathway
Both sodium butyrate and its prodrugs ultimately exert their primary therapeutic effects through the action of butyrate as a histone deacetylase (HDAC) inhibitor. This mechanism is central to their ability to modulate gene expression and influence cellular processes.
Signaling Pathway of Butyrate as an HDAC Inhibitor
Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and downstream effects.
The inhibition of HDACs by butyrate leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This facilitates the transcription of various genes, including those involved in cell cycle control (e.g., p21) and apoptosis, which is a key mechanism for its anti-cancer effects.[1]
Experimental Protocols
The following provides a summary of the methodology used in the comparative pharmacokinetic study of sodium butyrate and Tributyrin.[2]
Study Design: A randomized, three-arm, crossover clinical trial.
Participants: Ten healthy male subjects.
Interventions:
-
Oral administration of a single dose of sodium butyrate.
-
Oral administration of a single dose of Tributyrin.
-
Oral administration of a single dose of Lysine Butyrate.
-
Each product delivered a total of 786 mg of butyric acid.
Data Collection:
-
Blood samples were collected at baseline (pre-ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.
-
Serum butyrate concentrations were measured using appropriate analytical methods.
Pharmacokinetic Analysis:
-
The area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated for each compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow of the comparative pharmacokinetic study.
Other Butyrate Prodrugs of Interest
While direct comparative efficacy data is less available, other butyrate prodrugs have been developed with the aim of improving upon the properties of sodium butyrate.
-
Pivaloyloxymethyl Butyrate (AN-9): This prodrug was designed for greater potency in inducing malignant cell differentiation and has shown more favorable toxicological and pharmacological properties in preclinical studies.
-
4-Phenylbutyrate (4-PBA): This aromatic fatty acid is also an HDAC inhibitor and is used in the treatment of urea cycle disorders. It has been investigated for its anti-cancer properties.[5][6][7]
Conclusion
The choice between sodium butyrate and its prodrugs depends on the specific therapeutic goal. For applications requiring rapid, high systemic concentrations of butyrate, sodium butyrate may be advantageous. However, for targeted delivery to the colon and sustained release, prodrugs like Tributyrin offer a more favorable pharmacokinetic profile.[3][4] The development of novel butyrate prodrugs continues to be an active area of research, with the aim of optimizing the therapeutic potential of this versatile short-chain fatty acid. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy of these different formulations in various disease models.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. compoundsolutions.com [compoundsolutions.com]
- 4. getgutarmor.com [getgutarmor.com]
- 5. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 6. dovepress.com [dovepress.com]
- 7. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Butonate and Alternative Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validated comparison of the organophosphate Butonate's mechanism of action with other prominent acetylcholinesterase inhibitors. It includes quantitative inhibitory data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support research and development in pharmacology and toxicology.
Introduction to this compound and Cholinesterase Inhibition
This compound is an organophosphate compound primarily used as an insecticide and veterinary anthelmintic. Its biological activity stems from its role as a cholinesterase inhibitor. Like other organophosphates, this compound disrupts the normal function of the nervous system by inhibiting the enzyme acetylcholinesterase (AChE).[1][2]
AChE is critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[2][3][4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of cholinergic receptors, which can cause muscle spasms, paralysis, and ultimately death in insects and other target organisms.[2][5][6] this compound itself is a relatively weak inhibitor but acts as a prodrug, being metabolically converted into more potent inhibitors, namely trichlorfon and dichlorvos (DDVP).[7][8]
Comparative Analysis of Inhibitory Potency
The efficacy of a cholinesterase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
This section compares the in vitro inhibitory activity of this compound's active metabolite, Dichlorvos, with several other well-characterized cholinesterase inhibitors used in medicine. These alternatives include Donepezil, Rivastigmine, and Galantamine, which are primarily used in the treatment of Alzheimer's disease and are selected here to provide a broader pharmacological context.
Table 1: Comparative Inhibitory Potency (IC50) Against Cholinesterases
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity (BChE/AChE) |
| Dichlorvos (DDVP) | Acetylcholinesterase (AChE) | 1.08[6] | N/A |
| Donepezil | Acetylcholinesterase (AChE) | 0.021 - 0.03[9][10] | ~378 |
| Butyrylcholinesterase (BChE) | 7.95[9] | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0043[10] | ~0.1 |
| Butyrylcholinesterase (BChE) | ~0.0004 | ||
| Galantamine | Acetylcholinesterase (AChE) | 2.28[10] | ~2.2 |
| Butyrylcholinesterase (BChE) | ~5 |
Note: IC50 values can vary between studies due to differences in enzyme source, substrate concentration, and assay conditions. The values presented are representative figures from the cited literature.
Signaling and Metabolic Pathways
To fully understand the mechanism of action, it is essential to visualize the relevant biological pathways.
3.1. Cholinergic Synapse Signaling Pathway
Acetylcholine (ACh) released from the presynaptic neuron binds to receptors on the postsynaptic neuron, propagating a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh to terminate the signal. Cholinesterase inhibitors, such as the active metabolites of this compound, block AChE, leading to an accumulation of ACh and prolonged receptor stimulation.[3][4][11]
Caption: Cholinergic synapse function and inhibition by this compound's active metabolite.
3.2. Metabolic Activation Pathway of this compound
This compound is metabolically converted in target organisms to trichlorfon, which is then further transformed into dichlorvos (DDVP), a more potent acetylcholinesterase inhibitor.[7][8]
Caption: Metabolic activation pathway of this compound to Dichlorvos (DDVP).
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized enzymatic assays. The most common of these is the Ellman method.
4.1. Principle of the Ellman Method
The Ellman method is a rapid, sensitive, and widely used spectrophotometric assay to measure cholinesterase activity.[12][13][14][15] The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured by its absorbance at 412 nm.[13][16] The rate of color change is directly proportional to the enzyme activity. When an inhibitor is present, the rate of this reaction decreases.
4.2. General Experimental Workflow (Ellman Assay)
The following workflow outlines the key steps for determining the IC50 of an inhibitor.
Caption: Standard workflow for an AChE inhibition assay using the Ellman method.
4.3. Detailed Protocol Steps
-
Reagent Preparation : All reagents are prepared in a suitable buffer, typically a phosphate buffer at pH 8.0.[12]
-
Assay Reaction : In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB, the AChE enzyme solution, and varying concentrations of the inhibitor (e.g., this compound or an alternative).[15]
-
Pre-incubation : The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.[12][15]
-
Reaction Initiation : The enzymatic reaction is started by adding the substrate, acetylthiocholine iodide.[12]
-
Measurement : The absorbance at 412 nm is measured immediately and monitored over time using a microplate reader.[15]
-
Calculation : The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Conclusion
This compound exerts its biological effect through the irreversible inhibition of acetylcholinesterase by its active metabolite, dichlorvos.[6][7] A quantitative comparison of IC50 values demonstrates that while effective, dichlorvos is a less potent inhibitor of AChE than specialized therapeutic agents like Donepezil and Rivastigmine. Furthermore, these therapeutic agents exhibit varying degrees of selectivity for AChE versus BuChE, a feature that is critical for their clinical application and side-effect profiles. The standardized Ellman method provides a robust and reproducible framework for cross-validating the potency of these and other novel cholinesterase inhibitors, which is a critical step in both toxicological assessment and drug development.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Dichlorvos | C4H7Cl2O4P | CID 3039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Butyrate and Other Key HDAC Inhibitors
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, typically leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors (HDACis) a significant area of research and therapeutic development. These inhibitors can induce histone hyperacetylation, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest, differentiation, or apoptosis.[1][2][3][4]
This guide provides a comparative analysis of sodium butyrate, a naturally occurring short-chain fatty acid, and other prominent, clinically relevant HDAC inhibitors: Vorinostat, Romidepsin, and Panobinostat. It should be noted that the term "Butonate" refers to a distinct organophosphate insecticide and is not an HDAC inhibitor. This analysis will focus on sodium butyrate (hereafter referred to as Butyrate), which is the compound widely studied for its HDAC-inhibiting properties.
HDAC Inhibitor Profiles
1. Sodium Butyrate
-
Chemical Class: Short-Chain Fatty Acid (SCFA).
-
Mechanism & Selectivity: Butyrate is a non-competitive, pan-HDAC inhibitor that affects most Class I and Class II HDACs.[3][5] It functions by competitively binding to the zinc-containing active site of the enzymes.[3] Its inhibitory action leads to the accumulation of acetylated histones and the activation of genes like p21, a key cell cycle inhibitor.[1]
-
Key Characteristics: While a valuable research tool, Butyrate's clinical utility is limited by its poor pharmacological properties, including a very short plasma half-life and rapid first-pass metabolism.[2] It is significantly less potent than other synthetic HDACis.
2. Vorinostat (SAHA)
-
Chemical Class: Hydroxamic Acid.
-
Mechanism & Selectivity: Vorinostat is a pan-HDAC inhibitor that chelates the zinc ion in the active site of Class I, II, and IV HDACs. In 2006, it became the first HDACi to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[2]
-
Key Characteristics: Vorinostat has demonstrated efficacy in hematological malignancies and is being investigated in combination therapies for solid tumors.[2]
3. Romidepsin (FK228)
-
Chemical Class: Cyclic Depsipeptide.
-
Mechanism & Selectivity: Romidepsin is a potent, Class I-selective HDAC inhibitor. It is a prodrug that is activated intracellularly, where its disulfide bond is reduced, releasing a thiol group that binds to the zinc atom in the HDAC active site.
-
Key Characteristics: Approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL), Romidepsin shows high potency at nanomolar concentrations.[6][7]
4. Panobinostat (LBH589)
-
Chemical Class: Hydroxamic Acid.
-
Mechanism & Selectivity: Panobinostat is a potent pan-HDAC inhibitor, affecting Class I, II, and IV HDACs.[8] Its mechanism involves potent chelation of the active site zinc ion.
-
Key Characteristics: Panobinostat is one of the most potent HDACis developed and is FDA-approved for the treatment of multiple myeloma. It has shown significant effects on cell viability and apoptosis in various cancer cell lines.[8][9]
Quantitative Performance Comparison
The potency of HDAC inhibitors is typically compared using the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following table summarizes the key differences between the featured inhibitors.
| Inhibitor | Chemical Class | Target HDAC Classes | Potency (IC50 Range) |
| Sodium Butyrate | Short-Chain Fatty Acid | Pan-Inhibitor (Class I & II) | Millimolar (mM) (e.g., ~0.80 mM for total HDACs)[5] |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-Inhibitor (Class I, II, IV) | Low Micromolar (µM) (e.g., 2.0 - 8.6 µM in sarcoma cells)[8] |
| Romidepsin | Cyclic Depsipeptide | Class I Selective | Nanomolar (nM) (e.g., ~10 nM enhances gene transcription)[6] |
| Panobinostat | Hydroxamic Acid | Pan-Inhibitor (Class I, II, IV) | Nanomolar (nM) (e.g., 2.0 nM for HDAC3; 20-100 nM in sarcoma cells)[8][9] |
Signaling and Mechanistic Pathways
HDAC inhibitors share a common overarching mechanism: they increase histone acetylation, which alters chromatin structure and reactivates transcriptionally silenced genes, particularly tumor suppressors. This triggers downstream anti-cancer effects.
Comparative Experimental Analysis Workflow
Evaluating and comparing HDAC inhibitors requires a systematic workflow, progressing from broad enzymatic screening to specific cellular mechanism validation.
Classification of Featured HDAC Inhibitors
HDAC inhibitors are grouped by their chemical structure, which dictates their mechanism of action and selectivity profile across the different HDAC classes.
Detailed Experimental Protocols
Objective comparison of HDAC inhibitors relies on standardized experimental procedures. Below are detailed protocols for key assays.
Fluorometric HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence of a product generated from a specific acetylated substrate.
-
Materials:
-
96-well black, flat-bottom microplate.
-
HeLa nuclear extract (or other HDAC source).
-
Test inhibitors (e.g., Butyrate, Vorinostat) at various concentrations.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
Fluorometric HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Lysine Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A).
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[10]
-
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in HDAC Assay Buffer. Dilute the HDAC Substrate and nuclear extract in Assay Buffer as per manufacturer recommendations.
-
Assay Setup: To each well of the 96-well plate, add:
-
85 µL of diluted nuclear extract (or sample).
-
10 µL of 10X HDAC Assay Buffer.
-
For inhibitor wells, add the diluted inhibitor. For control wells, add buffer.
-
-
Reaction Initiation: Add 5 µL of the HDAC Fluorometric Substrate to each well to start the reaction. Mix thoroughly.[10]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination & Development: Stop the reaction by adding 10 µL of Lysine Developer to each well. This step also cleaves the deacetylated substrate to release the fluorophore.[10]
-
Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorophore development.[10]
-
Measurement: Read the fluorescence on a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the results to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with HDAC inhibitors.
-
Materials:
-
96-well clear, flat-bottom tissue culture plate.
-
Cancer cell line of interest (e.g., AsPC-1, HCT-116).[11]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Multi-well spectrophotometer (plate reader) capable of reading absorbance at 570 nm.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for another 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against inhibitor concentration to determine the IC50 value.
-
Western Blot for Histone Acetylation
This technique is used to detect the increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) in cells treated with HDAC inhibitors, confirming their mechanism of action.
-
Materials:
-
Cells treated with HDAC inhibitors.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Bradford assay or BCA assay reagents for protein quantification.
-
SDS-PAGE equipment (gels, running buffer, etc.).
-
Protein transfer system (e.g., wet or semi-dry) and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-β-actin or anti-total Histone H3).[15][16]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
-
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Verify transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponding to acetylated histones should increase with HDACi treatment.
-
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Frontiers | HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells [frontiersin.org]
- 7. HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse drug reaction profiles of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Cell Viability Assay [bio-protocol.org]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. epigentek.com [epigentek.com]
Unveiling the Biological Activity of Butonate: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development, understanding the precise biological activity of chemical compounds is paramount. This guide provides a comprehensive comparison of Butonate's performance with alternative organophosphates, supported by established experimental data and detailed protocols. Our objective is to offer a clear and concise replication of published findings to aid in further research and development.
This compound, an organophosphate insecticide, primarily functions by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system in target organisms. In insects, this compound undergoes metabolic activation, being converted to the more potent cholinesterase inhibitors trichlorfon and subsequently to dichlorvos (DDVP).
Comparative Analysis of Cholinesterase Inhibition
| Compound | IC50 (µM) | Target Enzyme |
| This compound | Data not available | Acetylcholinesterase |
| Dichlorvos (DDVP) | 0.32 | Electric eel Acetylcholinesterase |
| Trichlorfon | 1.9 | Electric eel Acetylcholinesterase |
| Naled | 0.18 | Electric eel Acetylcholinesterase |
| Parathion | 0.01 | Honeybee Acetylcholinesterase |
| Malathion | 0.6 | Honeybee Acetylcholinesterase |
Experimental Protocols
The determination of acetylcholinesterase inhibition by organophosphates is a well-established experimental procedure. The following protocol outlines the key steps for assessing the biological activity of compounds like this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity. The principle involves the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound or other organophosphates) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound at various concentrations (or solvent control)
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing Key Pathways
To further elucidate the biological context of this compound's activity, the following diagrams illustrate the relevant signaling and metabolic pathways.
Figure 1. Cholinergic Synapse Signaling and Inhibition by this compound.
Figure 2. Metabolic Activation Pathway of this compound in Insects.
Conclusion
This compound exerts its biological effect through the inhibition of acetylcholinesterase, a mechanism common to organophosphate insecticides. However, published findings suggest that its potency is lower than that of its metabolic products, trichlorfon and dichlorvos, as well as other commonly used organophosphates. The provided experimental protocol for assessing cholinesterase inhibition offers a standardized method for replicating and expanding upon these findings. The diagrams of the signaling and metabolic pathways serve to visually contextualize the mechanism of action and bioactivation of this compound. Further quantitative studies are needed to establish a precise IC50 value for this compound to allow for more direct and robust comparisons with alternative compounds.
A Head-to-Head Comparison of Butyrate and Propionate Esters in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biology and therapeutic development, short-chain fatty acid (SCFA) esters are emerging as molecules of significant interest due to their diverse biological activities. Among these, esters of butyric acid (butyrates) and propionic acid (propionates) have garnered considerable attention for their roles in modulating cell proliferation, differentiation, and apoptosis, particularly in the context of cancer research. This guide provides a comprehensive head-to-head comparison of butonate (butyrate) and propionate esters, summarizing their performance based on available experimental data and outlining detailed methodologies for key evaluative experiments.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and propionate esters is crucial for interpreting their biological activity and for formulation development.
| Property | Butyrate Ester (e.g., Ethyl Butyrate) | Propionate Ester (e.g., Ethyl Propionate) |
| Molecular Formula | C6H12O2[1] | C5H10O2 |
| Molecular Weight | 116.16 g/mol [1][2] | 102.13 g/mol |
| Appearance | Clear, colorless liquid[1][2] | Colorless liquid |
| Odor | Pineapple-like[1][2] | Fruity, rum-like |
| Boiling Point | 120 °C[1] | 99 °C |
| Melting Point | -93.3 °C[3] | -73 °C |
| Solubility in Water | Insoluble[1][2] | Slightly soluble |
| LogP (Octanol/Water) | 1.77[3] | 1.2 |
Comparative Biological Performance
Experimental data, primarily from studies on sodium butyrate and sodium propionate, consistently demonstrates that butyrate is a more potent agent in inhibiting cancer cell proliferation and inducing apoptosis compared to propionate.
Anti-Proliferative and Apoptotic Activity
| Parameter | Sodium Butyrate (NaB) | Sodium Propionate (NaP) | Cell Line | Reference |
| IC50 (Cell Proliferation) | 1.26 mM | 4.5 mM | MCF-7 (Breast Cancer) | [4][5] |
| IC50 (Cell Proliferation, 48h) | 1.3 mM | 3.6 mM | HCT116 (Colon Cancer) | [6] |
| Effect on Cell Cycle | G1 phase arrest | G1 phase arrest | MCF-7 (Breast Cancer) | [4][5] |
| Apoptosis Induction | High | Low to Medium | MCF-7 (Breast Cancer) | [4] |
These findings highlight the superior efficacy of butyrate in halting the growth of cancer cells and triggering programmed cell death.
Signaling Pathways
Both butyrate and propionate exert their biological effects through multiple signaling pathways. A primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that regulate cell cycle and apoptosis. They also act as signaling molecules through G-protein coupled receptors (GPCRs).
Key Signaling Pathways:
-
HDAC Inhibition: Butyrate is a well-established and potent inhibitor of HDACs.[7] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[7] Propionate also exhibits HDAC inhibitory activity, but to a lesser extent than butyrate.[8]
-
GPCR Signaling: Butyrate and propionate can activate G-protein coupled receptors, such as GPR41 and GPR43.[9] This can trigger downstream signaling cascades, including the MAPK/ERK and Wnt/β-catenin pathways, which are involved in cell migration and invasion.[10]
-
Apoptosis Induction: Butyrate has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[11]
Below is a diagram illustrating the primary signaling pathways affected by butyrate and propionate.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the effect of this compound and propionate esters on cell proliferation.
Materials:
-
Target cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound and propionate esters (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound and propionate esters in complete medium.
-
Remove the medium from the wells and add 100 µL of the ester solutions at various concentrations. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or propionate esters
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and propionate esters for a specified time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the activity of HDACs in nuclear extracts from treated cells.
Materials:
-
Cells treated with this compound or propionate esters
-
Nuclear extraction kit
-
HDAC Activity Assay Kit (containing HDAC substrate and developer)
-
96-well black microtiter plate
-
Fluorometric microplate reader
Procedure:
-
Treat cells with this compound and propionate esters at various concentrations.
-
Isolate nuclear extracts from the treated cells according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
In a 96-well black plate, add equal amounts of nuclear extract to each well.
-
Add the HDAC substrate to each well and incubate at 37°C for 30 minutes.[8]
-
Add the developer solution to each well and incubate at room temperature for 15 minutes.[8]
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[8]
-
Calculate the HDAC activity relative to the untreated control.
Below is a generalized workflow for the described experimental protocols.
References
- 1. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. ethyl butanoate | CAS#:105-54-4 | Chemsrc [chemsrc.com]
- 4. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Superior Inhibitory Efficacy of Butyrate over Propionate and Acetate Against Human Colon Cancer Cell Proliferation via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsartor.org [gsartor.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Butonate's Cellular Target Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the cellular target specificity of Butonate, an organophosphate insecticide. Due to the limited availability of direct research on this compound's off-target effects, this guide utilizes data from its primary active metabolites, Trichlorfon and Dichlorvos (DDVP), and other well-studied organophosphates like Diazinon and Chlorpyrifos as proxies for a comprehensive comparison.
The primary mechanism of action for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] In insects, this compound is metabolized into Trichlorfon and subsequently to the more potent AChE inhibitor, Dichlorvos.[1] This guide will delve into the on-target effects on AChE and explore the known off-target interactions of these related compounds, providing a framework for assessing target specificity.
On-Target Activity: Acetylcholinesterase Inhibition
| Compound | Target Enzyme | Species/Tissue | IC50 (µM) | Reference |
| Dichlorvos (DDVP) | Acetylcholinesterase | Fish (Tambaqui) Brain | 0.368 | [3] |
| Trichlorfon | Acetylcholinesterase | Fish (Colossoma macropomum) Brain | Higher than muscle | [4] |
| Trichlorfon | Acetylcholinesterase | Fish (Colossoma macropomum) Muscle | Lower than brain | [4] |
Off-Target Effects of Organophosphates
While the primary target of organophosphates is acetylcholinesterase, evidence suggests that these compounds can interact with other cellular proteins, leading to off-target effects. These interactions are crucial to understand when evaluating the overall specificity and potential toxicity of a compound.
Key Findings from Proteomic and Metabolomic Studies:
-
Broad Serine Hydrolase Inhibition: A chemoproteomic study of various organophosphates revealed their ability to inhibit multiple serine hydrolases in the mouse brain, not just acetylcholinesterase.[5]
-
Diazinon: Proteomic analyses of cells and tissues exposed to Diazinon have shown alterations in proteins involved in critical cellular processes such as apoptosis, metabolism, and the organization of the cytoskeleton.[6][7][8]
-
Chlorpyrifos: Studies on Chlorpyrifos have indicated lasting changes in proteins associated with glutamatergic and GABAergic signaling pathways in the brain.[9]
-
Fenitrothion: Metabolomic studies of another organophosphate, Fenitrothion, have pointed to off-target effects on steroid metabolism and the phosphagen energy system.[10][11]
These findings highlight that the cellular effects of organophosphates can be more complex than just the inhibition of acetylcholinesterase. A thorough validation of a compound like this compound would necessitate a broad, unbiased screen for off-target interactions.
Experimental Protocols for Target Validation
Validating the specificity of a cellular target for a compound like this compound involves a multi-pronged approach, combining assays to quantify on-target engagement with methods to identify potential off-target interactions.
On-Target Validation: Acetylcholinesterase Inhibition Assay (Ellman's Assay)
The Ellman's assay is a widely used, simple, and robust colorimetric method to measure acetylcholinesterase activity and its inhibition.[12][13][14][15][16]
Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Protocol Outline:
-
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound (e.g., this compound) at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compound. Incubate for a defined period to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB to the wells, followed by the substrate (ATCI) to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Off-Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that interact with a small molecule of interest from a complex biological sample like a cell lysate.[17][18][19][20][21]
Principle: The small molecule (e.g., an analog of this compound) is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the small molecule are "captured" on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
Protocol Outline:
-
Probe Synthesis: Synthesize a derivative of this compound that contains a linker for immobilization to a solid support (e.g., beads) and ideally a photo-activatable crosslinker to covalently trap interacting proteins.
-
Affinity Matrix Preparation: Covalently attach the this compound probe to the beads.
-
Cell Lysis: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions.
-
Affinity Capture: Incubate the cell lysate with the this compound-conjugated beads.
-
Washing: Wash the beads extensively to remove proteins that do not specifically bind to the this compound probe.
-
Elution: Elute the bound proteins from the beads, typically by using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched by the this compound probe compared to control experiments (e.g., using beads without the probe).
Off-Target Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a technique that allows for the assessment of target engagement by a small molecule within intact cells.[22][23][24][25][26]
Principle: The binding of a ligand (e.g., this compound) to its target protein can alter the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. An increase in the thermal stability of a protein in the presence of the compound indicates a direct interaction.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound (this compound) or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" for the protein by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (Thermal Proteome Profiling).
Visualizing Cellular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Acetylcholine signaling and inhibition by this compound/Dichlorvos.
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
References
- 1. Trichlorfon (EHC 132, 1992) [inchem.org]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effect of dichlorvos on the acetylcholinesterase from tambaqui (Colossoma macropomum) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity of the pesticide trichlorfon and inhibition of acetylcholinesterase in <i>Colossoma macropomum</i> (Characiformes: Serrasalmidae) - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alteration of protein profile in rat liver of animals exposed to subacute diazinon: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of differentiating neuroblastoma cells treated with sub-lethal neurite inhibitory concentrations of diazinon: identification of novel biomarkers of effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Persistent proteomic changes in glutamatergic and GABAergic signaling in the amygdala of adolescent rats exposed to chlorpyrifos as juveniles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics Reveals Target and Off-Target Toxicities of a Model Organophosphate Pesticide to Roach (Rutilus rutilus): Implications for Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. scribd.com [scribd.com]
- 14. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plexera.co.jp [plexera.co.jp]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. 2024.sci-hub.box [2024.sci-hub.box]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 23. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Pharmacokinetic Analysis of Oral and Topical Butyrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different butyrate formulations, focusing on oral and topical delivery routes. Butyrate, a short-chain fatty acid, has garnered significant interest for its therapeutic potential in various conditions. Understanding its pharmacokinetic behavior is crucial for optimizing drug delivery and clinical efficacy. This document summarizes key pharmacokinetic parameters from available studies, details experimental methodologies, and presents visual workflows to aid in the design and interpretation of future research.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for three different oral butyrate formulations: Sodium Butyrate (NaB), Lysine Butyrate (LysB), and Tributyrin (TB). The data is derived from a randomized, crossover clinical trial in healthy male subjects. Currently, there is a lack of publicly available, direct comparative pharmacokinetic data (Cmax, Tmax, AUC) for topical butyrate formulations from in vivo human or animal studies. Research on topical butyrate has predominantly focused on its qualitative effects on skin conditions.
| Formulation | Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) |
| Sodium Butyrate (NaB) | Oral | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |
| Lysine Butyrate (LysB) | Oral | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |
| Tributyrin (TB) | Oral | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |
Data presented as Mean ± Standard Deviation.
Experimental Protocols
Oral Butyrate Pharmacokinetic Study Protocol
This section details the methodology for a typical oral butyrate pharmacokinetic study.
1. Study Design: A randomized, single-dose, crossover study design is often employed to compare different oral formulations.[1] This design allows each subject to serve as their own control, minimizing inter-individual variability.
2. Study Population: Healthy adult male volunteers are typically recruited.[1] Inclusion criteria often include a specific age range and body mass index (BMI). Exclusion criteria would include any history of gastrointestinal diseases, use of medications that could interfere with butyrate metabolism, and known allergies to the study products.
3. Dosing and Administration: Subjects are administered a single oral dose of each butyrate formulation after an overnight fast.[1] The washout period between each treatment arm is typically one week to ensure complete elimination of the previous formulation.
4. Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 min) and post-dose at 20, 45, 90, 150, and 210 minutes.[1] Blood is collected into appropriate tubes (e.g., EDTA tubes) and centrifuged to separate plasma, which is then stored at -80°C until analysis.
5. Bioanalytical Method: Plasma concentrations of butyrate are determined using a validated bioanalytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods offer high sensitivity and specificity for the quantification of short-chain fatty acids in biological matrices.
Topical Butyrate In Vitro Skin Permeation Study Protocol
Due to the limited in vivo pharmacokinetic data for topical butyrate, in vitro skin permeation studies are a valuable tool to assess its potential for dermal absorption.
1. Skin Preparation: Full-thickness human or animal skin is used. The skin is carefully excised, and subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell.
2. Franz Diffusion Cell Setup: The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies. The prepared skin membrane separates the donor and receptor compartments. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at a constant temperature (typically 32°C or 37°C) and continuously stirred.
3. Formulation Application: A precise amount of the topical butyrate formulation is applied to the surface of the stratum corneum in the donor compartment.
4. Sample Collection: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh buffer. The concentration of butyrate in the collected samples is then quantified.
5. Data Analysis: The cumulative amount of butyrate permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
Mandatory Visualizations
Experimental Workflow for Comparative Pharmacokinetic Studies
Caption: Workflow for oral and in vitro topical pharmacokinetic studies.
Butyrate Absorption and Metabolism Signaling Pathway
Caption: Butyrate absorption and cellular signaling pathways.
References
The Differential Efficacy of Butonate: A Comparative Analysis in Primary Cells Versus Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Butonate, a histone deacetylase inhibitor (HDACi), in primary cells and immortalized cell lines. Understanding the differential responses between these two cell culture models is paramount for translating preclinical findings into clinically relevant outcomes. While immortalized cell lines offer convenience and reproducibility, primary cells provide a more physiologically relevant system that better reflects the in vivo environment. This document outlines the known effects of this compound, presents available quantitative data, details experimental methodologies, and visualizes key cellular pathways to aid researchers in their study design and data interpretation.
Key Distinctions: Primary vs. Immortalized Cells
Primary cells are isolated directly from tissues and have a finite lifespan, closely mimicking the in vivo state.[1][2][3][4] In contrast, immortalized cell lines are genetically modified to proliferate indefinitely, often leading to altered genotypes and phenotypes that may not accurately represent the original tissue.[1][2][3][4][5] These fundamental differences can significantly impact cellular responses to therapeutic agents like this compound.
Efficacy of this compound in Immortalized Cell Lines
This compound, primarily through its active form butyrate, has been extensively studied in various immortalized cell lines, particularly cancer cell lines. The primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones, which in turn modulates gene expression.[6][7] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis.[6][8][9]
The efficacy of butyrate is often cell-type specific, even among different cancer cell lines from the same tissue of origin.[10] For instance, studies on colon cancer cell lines have revealed varying sensitivities to butyrate-induced apoptosis and growth inhibition.[7][10]
Quantitative Data on this compound Efficacy in Immortalized Colon Cancer Cell Lines
| Cell Line | IC50 (mM) at 48h | Apoptosis Induction (at 4mM, 48h) | Key Signaling Pathways Affected | Reference |
| HCT116 | 0.83 | 3.1-fold increase | ERK1/2-c-Myc inhibition, p21 induction | [10] |
| HT-29 | 2.42 | 1.7-fold increase | ERK1/2-c-Myc inhibition, p21 induction | [10] |
| Caco-2 | N/D | 0.5-fold increase | ERK1/2-c-Myc inhibition, p21 induction | [10] |
| VACO 5 | Not Reported | Subpopulation undergoes apoptosis | Histone hyperacetylation | [7] |
N/D: Not Determined
Efficacy of this compound in Primary Cells
Research on the effects of this compound in primary cells is less extensive but provides crucial insights. Primary cells, being more representative of the in vivo physiology, can exhibit responses that are more indicative of potential clinical outcomes.[1][2]
For example, in primary human mast cells, butyrate has been shown to inhibit activation and degranulation, suggesting a role in modulating immune responses.[11] This effect is associated with gene expression changes related to cytokine signaling.[11] Similarly, studies on primary chicken bone marrow-derived macrophages (BMDMs) have shown that butyrate can enhance their antimicrobial defense mechanisms.[12]
A direct quantitative comparison of this compound's efficacy between primary cells and their immortalized counterparts is often challenging due to the inherent biological variability and limited lifespan of primary cells.[4] However, the general mechanisms of action, such as HDAC inhibition, are expected to be conserved. The downstream effects, however, may differ significantly due to the more complex and intact signaling networks in primary cells.
Experimental Protocols
Cell Culture and this compound Treatment
Immortalized Cell Lines (e.g., HCT116, HT-29, Caco-2):
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in multi-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of sodium butyrate (e.g., 0 to 4 mM).
-
Cells are then incubated for specified time points (e.g., 24, 48, 72 hours) before analysis.[10]
Primary Cells (e.g., Human Mast Cells):
-
Primary human mast cells are derived from peripheral blood mononuclear cells.
-
Cells are cultured in a specialized medium containing specific growth factors (e.g., SCF, IL-6).
-
Cells are incubated with varying concentrations of sodium butyrate for 24 hours before stimulation and analysis.[11]
Apoptosis Assay (Annexin V/7-AAD Staining)
-
After treatment with this compound, both floating and adherent cells are collected.
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and 7-AAD are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
Apoptosis is analyzed by flow cytometry.[10] Early apoptotic cells are Annexin V positive and 7-AAD negative, while late apoptotic or necrotic cells are positive for both.
Western Blotting for Signaling Proteins
-
Following this compound treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK1/2, c-Myc, p21).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: General mechanism of this compound via HDAC inhibition.
Signaling Pathways Modulated by this compound in Cancer Cells
Caption: Key signaling pathways affected by this compound in cancer cells.
Experimental Workflow for Comparing this compound Efficacy
Caption: Workflow for comparing this compound efficacy.
Conclusion
This compound demonstrates significant efficacy in modulating cellular processes, particularly in immortalized cancer cell lines, through mechanisms including HDAC inhibition and the alteration of key signaling pathways. While immortalized cells provide a valuable tool for initial screening and mechanistic studies, the observed cell-type-specific responses underscore the importance of validating findings in more physiologically relevant primary cell models. Researchers should consider the inherent differences between these systems when designing experiments and interpreting data to enhance the translational potential of their work. Future studies employing co-culture systems and 3D organoid models derived from primary cells will further elucidate the complex effects of this compound in a microenvironment that more closely resembles human physiology.
References
- 1. kosheeka.com [kosheeka.com]
- 2. kosheeka.com [kosheeka.com]
- 3. What Are Primary Cells vs Immortalized Cell Lines? [synapse.patsnap.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. google.com [google.com]
- 6. [Molecular and cellular action of butyrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Butyrate inhibits human mast cell activation via epigenetic regulation of FcεRI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A comparative study of Butonate's effects in different animal models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the organophosphate insecticide Butonate and its effects observed in various animal models. This compound, a cholinesterase inhibitor, is metabolized into other active compounds, including trichlorfon and dichlorvos (DDVP). Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from studies on its metabolites to provide a more complete understanding of its potential effects.
Executive Summary
This compound operates through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The toxicity of this compound is influenced by its metabolism, which varies across different species. In insects, it is primarily converted to the more potent AChE inhibitors trichlorfon and DDVP. In mammals, it is also degraded through hydrolysis. This guide presents available acute toxicity data, details the mechanism of action, and outlines typical experimental protocols for evaluating organophosphate insecticides.
Data Presentation: Acute Toxicity of this compound and its Metabolites
The following tables summarize the available acute toxicity data (LD50 values) for this compound and its key metabolite, Dichlorvos (DDVP), across various animal models and routes of administration. LD50 represents the dose required to be lethal to 50% of the tested population. A lower LD50 value indicates higher toxicity.
Table 1: Acute Oral Toxicity (LD50)
| Chemical | Animal Model | LD50 (mg/kg) |
| This compound | Rat | 1100 - 1600 |
| Dichlorvos (DDVP) | Rat | 25 - 80[1] |
| Dichlorvos (DDVP) | Mouse | 68 - 275[1] |
Table 2: Acute Dermal Toxicity (LD50)
| Chemical | Animal Model | LD50 (mg/kg) |
| This compound | Rat | 7000 |
| Dichlorvos (DDVP) | Rat | 75 - 900 |
Data for this compound is limited. Values for its metabolite DDVP are provided for a more comprehensive toxicological profile.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: Acetylcholinesterase inhibition by this compound.
In a normal cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. Acetylcholinesterase (AChE) then rapidly breaks down ACh to terminate the signal. This compound irreversibly binds to and inhibits AChE, leading to an accumulation of ACh in the synapse. This causes continuous stimulation of the postsynaptic neuron, resulting in the clinical signs of organophosphate toxicity.
Experimental Protocols
Caption: General workflow for acute toxicity testing.
Methodology Details:
-
Animal Models: Studies typically utilize common laboratory animals such as Sprague-Dawley rats, Swiss-Webster mice, New Zealand white rabbits, or Hartley guinea pigs. Animals are acclimated to laboratory conditions before the study begins.
-
Dose Administration:
-
Oral: The test substance is administered by gavage using a suitable vehicle (e.g., corn oil, water).
-
Dermal: The substance is applied to a shaved area of the back, and the site is typically covered with a gauze patch.
-
Inhalation: Animals are exposed in inhalation chambers to a controlled atmosphere containing the test substance as a vapor or aerosol.
-
-
Observation: Following administration, animals are observed for clinical signs of toxicity at regular intervals. These signs often include tremors, salivation, lacrimation, urination, defecation, convulsions, and respiratory distress.
-
Data Collection: Mortality is recorded daily. Body weights are typically measured at the beginning and end of the study. At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.
-
Cholinesterase Activity Measurement: Blood samples may be collected to measure plasma and red blood cell cholinesterase activity, which is a key biomarker of organophosphate exposure and effect. Brain cholinesterase activity can also be measured at necropsy.
Comparative Effects in Different Animal Models
The metabolism and excretion of this compound and its metabolites can differ between animal species, leading to variations in toxicity.
-
Insects vs. Mammals: this compound is selectively more toxic to insects because they more readily metabolize it to the more potent inhibitor, DDVP. Mammals, on the other hand, have a more efficient hydrolysis pathway that detoxifies this compound.
-
Rodents: Rats and mice are common models for assessing the oral and inhalation toxicity of organophosphates.
-
Rabbits and Guinea Pigs: These animals are often used for dermal toxicity and skin sensitization studies.
Conclusion
This compound is an organophosphate insecticide that functions by inhibiting acetylcholinesterase. While specific toxicological data for this compound is scarce, information on its primary metabolites, trichlorfon and dichlorvos (DDVP), provides valuable insight into its potential hazards. The primary route of metabolism and the efficiency of detoxification pathways are key determinants of its toxicity in different animal species. The provided data and protocols offer a framework for understanding and comparing the effects of this compound and similar organophosphate compounds in a research and drug development context. Further studies are needed to fully characterize the toxicological profile of this compound itself.
References
A Tale of Two Butyrates: Contrasting Butonate and Therapeutic Short-Chain Fatty Acid Derivatives
In the vast landscape of chemical compounds, the presence of a common structural motif can sometimes lead to misguided associations. Such is the case with butonate and the class of therapeutically relevant short-chain fatty acid (SCFA) derivatives. While both share a butyrate ester, their origins, mechanisms of action, and ultimate applications diverge dramatically. This guide provides a comprehensive comparison, or more accurately, a contrast, between this compound, an organophosphate pesticide, and therapeutic SCFA derivatives like butyrate, propionate, and valerate, which are metabolites of the gut microbiota with emerging roles in human health and disease.
This compound: An Organophosphate Insecticide
This compound is an organophosphate compound primarily used as an insecticide and veterinary anthelmintic.[1] Its chemical structure includes a butyrate ester, but its biological activity is dictated by the organophosphate group.
Mechanism of Action: The primary mechanism of action for this compound and other organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system in insects and parasites, resulting in paralysis and death. In mammals, this same mechanism is responsible for its toxicity.
Therapeutic Short-Chain Fatty Acid Derivatives
In stark contrast, short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate are naturally occurring molecules produced by the fermentation of dietary fibers by the gut microbiota.[2][3] These molecules have garnered significant attention from the research and drug development communities for their potential therapeutic effects in a range of conditions, including inflammatory bowel disease, metabolic disorders, and neurological diseases.[2][4][5][6]
Mechanisms of Action: Unlike the singular target of this compound, therapeutic SCFAs exert their biological effects through multiple pathways:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of histone deacetylases.[7] By inhibiting HDACs, butyrate promotes a more open chromatin structure, leading to the transcription of genes involved in cell cycle regulation, apoptosis, and inflammation.[7] This is a key mechanism underlying its anti-cancer and anti-inflammatory properties.
-
G-Protein Coupled Receptor (GPCR) Agonism: SCFAs can act as signaling molecules by activating specific G-protein coupled receptors, including GPR41, GPR43, and GPR109A.[7] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can modulate inflammatory responses and gut hormone secretion.[7]
-
Energy Source for Colonocytes: Butyrate is the preferred energy source for the cells lining the colon (colonocytes), contributing to the maintenance of a healthy gut barrier.[6]
Comparative Analysis: this compound vs. Therapeutic SCFAs
The following table summarizes the key differences between this compound and therapeutic SCFA derivatives.
| Feature | This compound | Therapeutic SCFA Derivatives (e.g., Butyrate, Propionate) |
| Chemical Class | Organophosphate | Carboxylic Acid |
| Primary Use | Insecticide, Anthelmintic[1] | Potential Therapeutics for Inflammatory and Metabolic Diseases[2][4][5] |
| Source | Synthetic | Microbial fermentation of dietary fiber[2][3] |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition[1] | HDAC Inhibition, GPCR Agonism[7] |
| Biological Effect | Neurotoxicity to insects and parasites[1] | Anti-inflammatory, anti-proliferative, gut barrier enhancement[5][6] |
Comparison of Common Therapeutic SCFA Derivatives
While grouped, individual therapeutic SCFAs exhibit distinct properties and potencies. The table below compares some of the key characteristics of acetate, propionate, and butyrate.
| SCFA | Primary Roles and Effects | Receptor Affinity |
| Acetate | Most abundant SCFA; serves as a substrate for butyrate production and influences systemic metabolism. | High affinity for GPR43. |
| Propionate | Involved in gluconeogenesis and has been shown to have immunomodulatory effects.[2] | High affinity for GPR41 and GPR43. |
| Butyrate | Primary energy source for colonocytes; potent HDAC inhibitor with strong anti-inflammatory and anti-proliferative effects.[5][6][7] | Activates GPR41, GPR43, and GPR109A.[7] |
Visualizing the Mechanisms of Action
To further illustrate the distinct biological pathways of this compound and therapeutic SCFAs, the following diagrams are provided.
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.
Caption: Dual mechanisms of action of therapeutic short-chain fatty acids.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with therapeutic SCFAs are not available in the scientific literature due to their fundamentally different applications. However, standard assays used to characterize the activity of therapeutic SCFAs include:
-
HDAC Inhibition Assay: The inhibitory activity of SCFAs on HDAC enzymes is typically measured using commercially available kits. These assays often utilize a fluorescently labeled substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the SCFA is proportional to its HDAC inhibitory activity.
-
GPCR Activation Assay: The activation of GPR41, GPR43, and GPR109A by SCFAs can be assessed in cell lines engineered to express these receptors. Activation is often measured by quantifying downstream signaling events, such as changes in intracellular calcium levels using fluorescent dyes or measuring the production of second messengers like cyclic AMP (cAMP) through enzyme-linked immunosorbent assays (ELISAs).
-
Cell Proliferation and Viability Assays: The effects of SCFAs on cell growth are commonly evaluated using assays such as the MTT or WST-1 assay, which measure mitochondrial activity as an indicator of cell viability. Cell counting using a hemocytometer or automated cell counter can also be employed.
Conclusion
While the term "butyrate" is common to both this compound and a key therapeutic SCFA, their chemical contexts and biological activities are worlds apart. This compound is a synthetic organophosphate pesticide with a specific neurotoxic mechanism of action. In contrast, therapeutic SCFA derivatives are natural metabolites with multifaceted roles in host physiology, acting through epigenetic and cell signaling pathways to exert beneficial effects. For researchers and drug development professionals, understanding these fundamental differences is crucial to avoid erroneous associations and to fully appreciate the distinct and non-overlapping worlds these molecules inhabit.
References
- 1. This compound | C8H14Cl3O5P | CID 31343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short-chain fatty acids one step closer to the clinic - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Design of enzyme-responsive short-chain fatty acid-based self-assembling drug for alleviation of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role and mechanism of action of butyrate in atherosclerotic diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The role and mechanism of butyrate in the prevention and treatment of diabetic kidney disease [frontiersin.org]
Independent Verification of Butyrate's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of butyrate against other alternatives, supported by experimental data. Butyrate, a short-chain fatty acid produced by the gut microbiota from dietary fiber, has garnered significant interest for its wide-ranging biological activities. This document summarizes key findings, presents comparative data in a structured format, details experimental methodologies, and visualizes the underlying signaling pathways.
Comparative Efficacy of Butyrate
The therapeutic effects of butyrate have been investigated in various disease models, with promising results in inflammatory bowel disease (IBD), type 2 diabetes, and colorectal cancer.
Inflammatory Bowel Disease (IBD)
Butyrate has been evaluated as a standalone and adjunct therapy for IBD, with studies comparing its efficacy to the standard-of-care medication, mesalamine.
Table 1: Comparison of Butyrate and Mesalamine in Ulcerative Colitis
| Parameter | Butyrate + Mesalamine | Mesalamine + Placebo |
| Study Design | Randomized, double-blind, placebo-controlled pilot study | Randomized, double-blind, placebo-controlled pilot study |
| Participants | 30 patients with mild to moderate ulcerative colitis | 30 patients with mild to moderate ulcerative colitis |
| Treatment Duration | 6 weeks | 6 weeks |
| Dosage | 4 g/day sodium butyrate + 2.4 g/day mesalamine | Placebo + 2.4 g/day mesalamine |
| Remission Rate | 7 out of 12 patients | 5 out of 13 patients |
| Improvement Rate | 4 out of 12 patients | 5 out of 13 patients |
| Ulcerative Colitis Disease Activity Index (UCDAI) Score Reduction | Significant improvement from baseline (p < 0.05) | Significant improvement from baseline (p < 0.05) |
| Endoscopic Score Improvement | Significant improvement from baseline (p < 0.05) | Significant improvement from baseline (p < 0.05) |
| Histologic Score Improvement | Significant improvement from baseline (p < 0.05) | Significant improvement from baseline (p < 0.05) |
Data sourced from a pilot study, indicating that while not statistically significant, there was a trend towards better improvement in the combined treatment group.[1]
Type 2 Diabetes
Preclinical studies have compared the metabolic effects of butyrate to metformin, a first-line treatment for type 2 diabetes.
Table 2: Comparison of Sodium Butyrate and Metformin in a Type 2 Diabetic Rat Model
| Parameter | Sodium Butyrate (400 mg/kg) | Metformin (150 mg/kg) | High-Fat Diet Control |
| Model | High-fat diet and low-dose streptozotocin-induced diabetic rats | High-fat diet and low-dose streptozotocin-induced diabetic rats | High-fat diet and low-dose streptozotocin-induced diabetic rats |
| Treatment Duration | 10 weeks | 10 weeks | 10 weeks |
| Plasma Glucose | Significantly reduced | Significantly reduced | Elevated |
| HbA1c | Significantly reduced | Significantly reduced | Elevated |
| Insulin Resistance | Significantly reduced | Significantly reduced | Increased |
| Dyslipidemia | Significantly reduced | Significantly reduced | Present |
| Hepatic Steatosis | Ameliorated | Ameliorated | Present |
| HDAC Activity | Inhibited | Inhibited | Increased |
| Histone H3 Acetylation (Liver) | Increased | Increased | Decreased |
This preclinical study demonstrates that sodium butyrate exhibits comparable effects to metformin in improving glucose homeostasis and reducing metabolic complications in a diabetic rat model.[2][3]
Colorectal Cancer
In vitro studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of butyrate on colorectal cancer cells.
Table 3: In Vitro Efficacy of Butyrate on Colorectal Cancer Cell Lines
| Cell Line | IC50 (mM) - 48h | Apoptosis Induction (4mM - 48h) | Key Molecular Effects |
| HCT116 | 0.83 | 3.1-fold increase | Decreased p-ERK1/2 and c-Myc, Increased p21 |
| HT-29 | 2.42 | 1.7-fold increase | Decreased p-ERK1/2 and c-Myc, Increased p21 |
| Caco-2 | N/D | 0.5-fold increase | Decreased p-ERK1/2 and c-Myc, Increased p21 |
N/D: Not determinable under the experimental conditions. The efficacy of butyrate is cell-type specific, with HCT116 cells showing the highest sensitivity to apoptosis induction.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell-Based Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Lines: HCT-116, HT-29, or Caco-2 human colorectal carcinoma cells.
-
Seeding: Cells are seeded in 96-well plates at a density of 3 x 10^5 cells per well and cultured overnight.
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of sodium butyrate (e.g., 0, 1, 5, 10, 25, and 50 µM) or vehicle control (e.g., DMSO at 0.05%).
-
Incubation: Cells are treated for 24 or 48 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The MTT solution is replaced with DMSO and shaken for 10 minutes to dissolve the formazan crystals.
-
Measurement: The optical density is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control group.[2][5]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Lines: HCT-116, HT-29, or Caco-2 cells.
-
Seeding and Treatment: Cells are cultured in 6-well plates and treated with desired concentrations of sodium butyrate (e.g., 4 mM) for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer, and Annexin-V (FITC) and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Analysis: Apoptotic cells (Annexin V positive) are quantified using a flow cytometer.[2][4][6]
3. Western Blot Analysis
-
Cell Lysate Preparation: Cells are treated with sodium butyrate, harvested, and lysed using a suitable lysis buffer. Protein concentration is determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, c-Myc, p-ERK1/2, acetylated histones) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[6][7][8][9]
In Vivo Animal Models
1. Dextran Sodium Sulfate (DSS)-Induced Colitis Model
-
Animals: Male C57BL/6 mice.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5% (w/v) DSS for 7 consecutive days.
2. High-Fat Diet (HFD)-Induced Diabetes Model
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-10 weeks). In some models, a low dose of streptozotocin (STZ) is also administered to induce a more robust diabetic phenotype.
-
Butyrate Administration: Sodium butyrate is administered orally or via intraperitoneal injection at specified doses (e.g., 200-400 mg/kg) for the duration of the study.[14][15][16][17]
-
Assessment: Metabolic parameters such as body weight, food intake, plasma glucose, insulin levels, and lipid profiles are measured. Glucose tolerance and insulin sensitivity tests are also performed. At the end of the study, tissues such as the liver, adipose tissue, and pancreas are collected for histological and molecular analysis.[14][16][17]
Signaling Pathways and Mechanisms of Action
Butyrate exerts its therapeutic effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
HDAC Inhibition Pathway
Butyrate's ability to inhibit class I and II HDACs leads to the hyperacetylation of histones, altering chromatin structure and gene expression. A key target of this pathway is the cyclin-dependent kinase inhibitor p21.
Caption: Butyrate-mediated HDAC inhibition leading to p21-induced cell cycle arrest and apoptosis.
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate activates specific GPCRs, such as GPR41 and GPR43, initiating intracellular signaling cascades that modulate cellular functions.
Caption: Simplified overview of butyrate-activated GPR43 signaling pathway.
Conclusion
The available evidence strongly suggests that butyrate holds significant therapeutic potential across a spectrum of diseases, including IBD, type 2 diabetes, and colorectal cancer. Its multifaceted mechanisms of action, primarily through HDAC inhibition and GPCR activation, offer multiple avenues for therapeutic intervention. While preclinical and early-phase clinical data are promising, further large-scale, head-to-head clinical trials are warranted to definitively establish its comparative efficacy against current standard-of-care treatments and to optimize its clinical application. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to further explore and verify the therapeutic utility of butyrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
- 7. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of DSS-Induced Ulcerative Colitis and Butyrate on the Cytochrome P450 2A5: Contribution of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Fat Diet Reduces the Formation of Butyrate, but Increases Succinate, Inflammation, Liver Fat and Cholesterol in Rats, while Dietary Fibre Counteracts These Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate reduces high-fat diet-induced metabolic alterations, hepatic steatosis and pancreatic beta cell and intestinal barrier dysfunctions in prediabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium butyrate protects against high fat diet-induced cardiac dysfunction and metabolic disorders in type II diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butonate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of butonate (CAS No. 126-22-7), a chlorinated organophosphate insecticide. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and regulatory compliance due to the hazardous nature of this compound. This compound is no longer registered as a pesticide for use in the United States, and any remaining stocks must be treated as hazardous waste.
Regulatory Framework
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a pesticide, this compound waste is considered hazardous. While a specific EPA P- or U-list waste code for this compound has not been identified, it should be managed as a toxic hazardous waste. Generators of this waste must comply with federal, state, and local regulations, which may be more stringent than federal requirements.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Laboratory coat or chemical-resistant apron |
| Respiratory | Use in a well-ventilated area or under a fume hood. If aerosolization is possible, a respirator may be required. |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound.
-
Consult the Product Label: The original product label is the primary source of information for disposal. Look for a "Storage and Disposal" section for any specific instructions from the manufacturer.[1][2]
-
Do Not Dispose Down the Drain or in Regular Trash: this compound must not be disposed of in the sanitary sewer or solid waste.[1][2] This can lead to environmental contamination and may violate regulations.
-
Containerize and Label the Waste:
-
Place this compound waste in a designated, leak-proof, and compatible container.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
-
Arrange for Hazardous Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They are trained and equipped to handle and dispose of hazardous chemicals in accordance with all regulations.
Spill and Decontamination Procedures
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
For Liquid Spills:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Use absorbent materials such as sand, diatomite, or universal binders to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the Area: Organophosphate pesticides like this compound can be decomposed with a 10% solution of lye (caustic soda) or lime.[3]
-
Caution: Lye is corrosive and can cause severe eye damage. Always wear appropriate PPE when handling.
-
Apply the decontamination solution to the spill area and allow for sufficient contact time.
-
Absorb the decontamination solution and place it in the hazardous waste container.
-
-
Final Cleaning: Clean the area with soap and water.
| Decontaminant | Preparation of 10% Solution |
| Lye (Caustic Soda) | Mix 0.75 pounds of lye in 3.5 quarts of water to make 1 gallon. |
| Lime | Mix 0.75 pounds of lime in 3.5 quarts of water to make 1 gallon. |
Experimental Protocols
While specific experimental protocols for this compound disposal are not widely published due to its discontinued use, the chemical degradation of organophosphate pesticides is a known method. The general principle involves hydrolysis of the phosphate ester bond, which is accelerated under alkaline conditions provided by lye or lime solutions.
This compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
